molecular formula C8H17NO2 B8809397 Methyl [(1-ethylpropyl)amino]acetate

Methyl [(1-ethylpropyl)amino]acetate

Katalognummer: B8809397
Molekulargewicht: 159.23 g/mol
InChI-Schlüssel: IYFIBYCDLACHMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl [(1-ethylpropyl)amino]acetate is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl [(1-ethylpropyl)amino]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl [(1-ethylpropyl)amino]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C8H17NO2

Molekulargewicht

159.23 g/mol

IUPAC-Name

methyl 2-(pentan-3-ylamino)acetate

InChI

InChI=1S/C8H17NO2/c1-4-7(5-2)9-6-8(10)11-3/h7,9H,4-6H2,1-3H3

InChI-Schlüssel

IYFIBYCDLACHMV-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)NCC(=O)OC

Herkunft des Produkts

United States

Foundational & Exploratory

Whitepaper: Chemical Structure, Molecular Properties, and Applications of Methyl[(1-ethylpropyl)amino]acetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics and structurally optimized active pharmaceutical ingredients (APIs) relies heavily on the strategic modification of amino acid backbones. Methyl [(1-ethylpropyl)amino]acetate (CAS: 1019627-75-8) represents a highly specialized N-alkylated glycine derivative. By incorporating a bulky, sterically hindered 1-ethylpropyl (3-pentyl) moiety onto the nitrogen atom of a glycine methyl ester, this compound serves as a critical building block for peptoids, conformationally restricted peptides, and targeted delivery systems. This technical guide explores the physicochemical properties, structural causality, and self-validating synthetic protocols associated with this molecule.

Structural Analysis and Chemical Identity

Methyl[(1-ethylpropyl)amino]acetate is a secondary amine characterized by a glycine methyl ester core N-alkylated with a 1-ethylpropyl group.

  • Steric Hindrance: The branched nature of the 3-pentyl group creates significant steric bulk directly adjacent to the secondary amine. In drug design, sterically hindered amines are deliberately utilized to shield the nitrogen lone pair from oxidative metabolism (e.g., by monoamine oxidases or cytochrome P450 enzymes)[1].

  • Backbone Modification: As an N-alkylated amino acid, its incorporation into a peptide chain eliminates the amide hydrogen bond donor capability at that specific residue, fundamentally altering the local hydrogen-bonding network and restricting

    
     and 
    
    
    
    dihedral angles[2].

Physicochemical Profiling & Pharmacokinetic Causality

The molecular properties of Methyl [(1-ethylpropyl)amino]acetate dictate its behavior in biological systems and organic solvents. The quantitative data below summarizes its core physicochemical profile[3].

PropertyValueComputational Source / Rationale
IUPAC Name Methyl 2-(pentan-3-ylamino)acetateStandard Nomenclature
CAS Number 1019627-75-8
Molecular Formula C₈H₁₇NO₂Elemental Analysis
Molecular Weight 159.23 g/mol PubChem 2.1
XLogP3 (Lipophilicity) 1.6XLogP3 3.0
Topological Polar Surface Area 38.3 ŲCactvs 3.4.6.11
Hydrogen Bond Donors 1Secondary Amine (N-H)
Hydrogen Bond Acceptors 3Ester Oxygens (2) + Amine Nitrogen (1)
Rotatable Bonds 5Confers limited flexibility
Causality in Pharmacokinetics (PK)

The XLogP3 value of 1.6 falls squarely within the optimal range (1.0–3.0) for passive transcellular membrane permeability. Furthermore, the Topological Polar Surface Area (TPSA) of 38.3 Ų is well below the 90 Ų threshold typically required for blood-brain barrier (BBB) penetration, and the 140 Ų threshold for general oral bioavailability[3].

When this building block is incorporated into a larger therapeutic molecule, the steric bulk of the 1-ethylpropyl group acts as a physical shield. This steric shielding prevents rapid enzymatic degradation by endogenous peptidases, thereby increasing the in vivo half-life of the resulting peptidomimetic[1].

PKLogic N1 N-Alkylation with 1-Ethylpropyl Group N2 Steric Shielding of Peptide Backbone N1->N2 N3 Loss of Amide H-Bond Donor N1->N3 N4 Resistance to Proteolytic Cleavage N2->N4 N3->N4 N5 Enhanced in vivo Half-Life & Efficacy N4->N5

Mechanistic pathway of pharmacokinetic enhancement via N-alkylation steric shielding.

Self-Validating Synthetic Protocol: Microwave-Assisted Reductive Amination

Rationale & Causality: Direct alkylation (Sₙ2) of glycine methyl ester using 3-bromopentane is highly inefficient. The secondary nature of the alkyl halide, combined with the basicity of the amine, leads to competing E2 elimination (yielding 2-pentene) and poor recovery[4]. To circumvent this, reductive amination using 3-pentanone is the standard. However, the steric hindrance of 3-pentanone makes conventional thermal condensation slow. We utilize a microwave-assisted methodology with Sodium Cyanoborohydride (NaBH₃CN) to accelerate imine dehydration while selectively reducing the iminium ion without reducing the unreacted ketone[5].

Step-by-Step Methodology
  • Imine Condensation:

    • Suspend Glycine methyl ester hydrochloride (1.0 eq, 10 mmol) in 20 mL of anhydrous methanol.

    • Add Triethylamine (TEA, 1.0 eq) dropwise to liberate the free amine.

    • Add 3-Pentanone (1.2 eq, 12 mmol). Stir for 10 minutes at room temperature.

  • Reductive Setup:

    • Add NaBH₃CN (1.5 eq, 15 mmol) in a single portion.

    • Add a catalytic amount of glacial acetic acid (approx. 0.5 mL) to adjust the pH to 5–6. Causality: This specific pH is critical; it is acidic enough to protonate the imine (forming the highly electrophilic iminium ion) but not so acidic that it neutralizes the hydride source.

  • Microwave Irradiation:

    • Seal the reaction in a microwave-safe vessel. Irradiate at 300 W, maintaining a strict temperature of 45 °C for 15 minutes[5]. Causality: Exceeding 45 °C risks thermal degradation of the methyl ester and excessive pressurization of the methanol solvent.

  • Quenching & Extraction:

    • Vent the vessel and quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO₃. This neutralizes the acetic acid and safely decomposes unreacted hydride.

    • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Validation & Quality Control (Self-Validating Check):

    • In-process TLC: Spot the organic layer against the starting glycine ester. The product will show a distinct retention factor (

      
      ) and will stain differently with Ninhydrin (shifting from a primary amine purple to a secondary amine yellow/brown).
      
    • LC-MS Confirmation: Analyze an aliquot via LC-MS. The protocol is validated if the dominant peak shows an

      
       of 160.1 
      
      
      
      . The absence of an
      
      
      230 peak confirms that over-alkylation (tertiary amine formation) was successfully prevented.
  • Purification:

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure product.

SynthWorkflow A 3-Pentanone + Glycine Methyl Ester B Imine Intermediate (Schiff Base) A->B Condensation (MeOH, TEA) C Reductive Amination (NaBH3CN, MW 45°C) B->C Hydride Transfer (pH 5-6) D Methyl [(1-ethylpropyl) -amino]acetate C->D Isolation (Extractive Workup)

Synthetic workflow for Methyl [(1-ethylpropyl)amino]acetate via reductive amination.

Applications in Peptidomimetics and Peptoid Design

The integration of Methyl[(1-ethylpropyl)amino]acetate into drug discovery pipelines is primarily driven by N-alkyl amino acid scanning [6].

In traditional alanine scanning, researchers identify which amino acid side chains are critical for receptor binding. N-alkyl scanning takes this a step further by systematically replacing native amino acids with N-alkylated derivatives (like our target compound) to probe the necessity of the amide backbone proton[7].

Because the 1-ethylpropyl group is exceptionally bulky, its incorporation forces the peptide backbone into a highly restricted conformational space. This is utilized to:

  • Lock Rotamers: Prevent the peptide from adopting inactive conformations, thereby increasing binding affinity to the target receptor (decreasing the entropic penalty of binding)[8].

  • Generate Peptoids: As a monomeric unit, it can be saponified and coupled to form poly-N-substituted glycines (peptoids). Peptoids bypass the immune system's standard peptide-recognition machinery, drastically reducing immunogenicity while maintaining target specificity[2].

Conclusion

Methyl [(1-ethylpropyl)amino]acetate is far more than a simple amino acid derivative; it is a highly engineered building block designed to impart steric shielding, lipophilicity, and conformational rigidity to next-generation therapeutics. By leveraging microwave-assisted reductive amination, researchers can synthesize this compound rapidly and chemoselectively, ensuring high-throughput access for combinatorial libraries and targeted drug development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22080627, Methyl[(1-ethylpropyl)amino]acetate." PubChem,[Link]

  • Cruz, M. et al. "Efficient Microwave Combinatorial Parallel and Nonparallel Synthesis of N-Alkylated Glycine Methyl Esters as Peptide Building Blocks." ACS Combinatorial Science,[Link]

  • Vusak, D. et al. "Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives." MDPI (International Journal of Molecular Sciences),[Link]

  • Drummond, D. C. et al. "Development of a Highly Active Nanoliposomal Irinotecan Using a Novel Intraliposomal Stabilization Strategy." Cancer Research (AACR),[Link]

  • Brea, R. J. et al. "Conversion of 'Customizable Units' into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides." The Journal of Organic Chemistry (ACS),[Link]

Sources

Physicochemical Profiling and Synthetic Applications of Methyl[(1-ethylpropyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of modern drug discovery, peptidomimetics—specifically N-alkylated glycines (peptoids)—have emerged as critical scaffolds for overcoming the poor pharmacokinetic profiles of natural peptides. Methyl [(1-ethylpropyl)amino]acetate (CAS: 1019627-75-8) is a highly specialized, sterically hindered building block utilized in the synthesis of advanced peptidomimetics and active pharmaceutical ingredients (APIs).

The defining structural feature of this molecule is the 1-ethylpropyl (3-pentyl) group attached to the secondary amine. This bulky, branched aliphatic chain imparts profound lipophilicity and severe steric shielding. While these properties are highly desirable for protecting adjacent amide bonds from proteolytic cleavage in vivo, they present significant thermodynamic and kinetic barriers during synthetic coupling[1]. This whitepaper dissects the physicochemical characteristics of this monomer and provides field-proven, self-validating protocols for its integration into complex molecular architectures.

Physicochemical & Structural Characteristics

Understanding the molecular descriptors of Methyl [(1-ethylpropyl)amino]acetate is the first step in predicting its behavior in both biological systems and synthetic workflows. The molecule exhibits a high degree of lipophilicity and a low polar surface area, making it an excellent moiety for enhancing membrane permeability[2].

Table 1: Quantitative Physicochemical Descriptors
PropertyValueImplication for Research
IUPAC Name Defines the branched 3-pentyl substitution[3].
CAS Number 1019627-75-8Standard identifier for commercial sourcing[4].
Molecular Formula C₈H₁₇NO₂Indicates a highly aliphatic hydrocarbon ratio[2].
Molecular Weight 159.23 g/mol Low MW allows for multiple incorporations without exceeding Lipinski limits[2].
XLogP3 1.6High lipophilicity; drives partitioning into organic solvents and lipid bilayers[2].
Topological Polar Surface Area 38.3 ŲExceptionally low TPSA; ideal for blood-brain barrier (BBB) penetration[2].
H-Bond Donors / Acceptors 1 / 3The single secondary amine acts as a weak donor due to steric crowding[2].
Rotatable Bonds 5Provides conformational flexibility to the alkyl side chain[2].

Mechanistic Insights: The Role of N-Alkylation in Drug Design

The incorporation of the 1-ethylpropyl group fundamentally alters the pharmacological profile of the resulting peptide or peptoid. By shifting the side chain from the


-carbon to the nitrogen atom, the molecule loses an amide hydrogen bond donor. This desolvation effect significantly enhances passive transcellular permeability.

Furthermore, the steric bulk of the 3-pentyl group creates a physical barrier that prevents the formation of the enzyme-substrate transition state required by endogenous proteases (e.g., elastase, pepsin)[5].

Logic A 1-Ethylpropyl Group (Bulky N-Alkyl) B Steric Shielding of Amide Backbone A->B Induces C Loss of Amide H-Bond Donor A->C Causes D Protease Resistance (Enzyme Evasion) B->D Prevents Cleavage E Enhanced Membrane Permeability C->E Increases Lipophilicity F Improved PK Profile (In Vivo Efficacy) D->F Extends Half-life E->F Boosts Absorption

Logical relationship between N-alkylation and pharmacokinetic enhancements.

Experimental Methodologies: Self-Validating Protocols

The primary challenge in utilizing Methyl[(1-ethylpropyl)amino]acetate is overcoming its steric hindrance during synthesis. Novice chemists often attempt to directly hydrolyze the ester and extract the free amino acid. However, N-alkyl glycines form highly water-soluble zwitterions at neutral pH, leading to catastrophic yield losses during aqueous workup[5].

To ensure a self-validating, high-yield system, the amine must be protected prior to ester hydrolysis.

Protocol 1: Catalytic N-Boc Protection of the Hindered Amine

Objective: Mask the secondary amine to prevent zwitterion formation during subsequent saponification. Causality: The 3-pentyl group severely limits the nucleophilicity of the nitrogen. Standard Boc-protection (


, TEA) will stall. We utilize 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst to force the formation of the N-Boc pyridinium intermediate, overcoming the kinetic barrier[5].
  • Initiation: Dissolve Methyl[(1-ethylpropyl)amino]acetate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert

    
     atmosphere.
    
  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and DMAP (0.1 eq). Cool the reaction to 0 °C.

  • Electrophile Addition: Introduce Di-tert-butyl dicarbonate (

    
    ) (1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.
    
  • Self-Validation & Workup: Monitor via LC-MS (Target

    
    : 
    
    
    
    ). Once the starting material is consumed, wash the organic layer sequentially with 1M HCl (to remove basic DMAP and DIPEA) and brine. The product remains in the DCM layer, validating successful lipophilic protection. Dry over
    
    
    and concentrate in vacuo.
Protocol 2: Saponification of the Protected Ester

Objective: Cleave the methyl ester to yield the free carboxylic acid required for peptide coupling. Causality: With the amine protected, the molecule is no longer zwitterionic. Lithium hydroxide (LiOH) is used in a mixed solvent system to ensure both the lipophilic substrate and the hydrophilic hydroxide ion remain in solution[5].

  • Solvation: Dissolve the N-Boc protected ester in a 3:1:1 mixture of THF/MeOH/

    
    .
    
  • Hydrolysis: Add

    
     (3.0 eq) at 0 °C. Stir for 4 hours at room temperature.
    
  • Self-Validation & Workup: Monitor by TLC (stain with bromocresol green; appearance of a yellow spot indicates carboxylic acid formation). Remove THF/MeOH in vacuo. Critical Step: Acidify the remaining aqueous layer to pH 2-3 using 1M

    
    . This protonates the carboxylate, ensuring quantitative extraction into Ethyl Acetate (EtOAc).
    
Protocol 3: Sterically Hindered Amide Coupling

Objective: Couple the deprotected N-Boc-(1-ethylpropyl)glycine to an incoming amine. Causality: The 1-ethylpropyl group creates a massive steric shield around the activated carbonyl. Standard carbodiimides (e.g., DIC, DCC) will fail or result in truncated sequences. Highly reactive uronium salts like are mandatory to form an active ester capable of surviving the steric clash[1].

  • Activation: Dissolve the free acid (1.0 eq) and the incoming amine (1.1 eq) in anhydrous DMF. Cool to 0 °C.

  • Coupling Reagent: Add COMU (1.2 eq) followed by DIPEA (2.5 eq).

  • Self-Validation: COMU provides a visual validation mechanism; the reaction mixture transitions from yellow to orange/red as the Oxyma leaving group is consumed. Monitor by HPLC. Upon completion, quench with saturated

    
     to destroy any unreacted active ester, then extract with EtOAc.
    

Workflow N1 Methyl [(1-ethylpropyl)amino]acetate (CAS: 1019627-75-8) N2 Step 1: N-Boc Protection (Boc2O, DMAP, DIPEA) N1->N2 N3 N-Boc Protected Ester (Lipophilic Intermediate) N2->N3 Prevents Zwitterion Formation N4 Step 2: Ester Saponification (LiOH, THF/H2O, 0°C to RT) N3->N4 N5 N-Boc-(1-ethylpropyl)glycine (Free Acid for Coupling) N4->N5 Acidic Workup (pH 2-3) N6 Step 3: Sterically Hindered Coupling (COMU, DIPEA, Incoming Amine) N5->N6 N7 Target Peptidomimetic (N-Alkyl Amide) N6->N7 Overcomes Steric Clash

Step-by-step synthetic workflow for the activation and coupling of the hindered monomer.

Data Presentation: Coupling Reagent Efficacy

To assist in experimental design, the following table summarizes the efficacy of various coupling reagents when dealing with the severe steric hindrance of the 3-pentyl group, based on recent advancements in liquid-phase synthesis of N-alkyl-rich peptides[1][6].

Table 2: Coupling Reagent Selection Matrix for 3-Pentyl Peptoids
Coupling ReagentActivation ChemistrySteric ToleranceEpimerization RiskRecommendation for 3-Pentyl Group
COMU Uronium / OxymaVery HighVery LowOptimal. High reactivity, visual monitoring, excellent for SPPS and LPPS.
HATU Uronium / HOAtHighLow-ModerateStrong Alternative. Primary choice for solution-phase synthesis.
DIC / Oxyma CarbodiimideModerateLowSub-optimal. May require elevated temperatures or microwave assistance.
PyBOP Phosphonium / HOBtLow-ModerateModerateNot Recommended. Insufficient activation energy for bulky branched alkyls.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22080627, Methyl [(1-ethylpropyl)amino]acetate". PubChem. URL:[Link]

  • Mouna, A. M., et al. "Preparation of N-Boc N-Alkyl Glycines for Peptoid Synthesis". Synthetic Communications, 1994. URL:[Link]

  • "A Field Guide to Optimizing Peptoid Synthesis". Biomacromolecules (via PMC), 2021. URL:[Link]

  • "Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18". Journal of the American Chemical Society, 2025. URL:[Link]

Sources

Solubility Profile of Methyl [(1-ethylpropyl)amino]acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl [(1-ethylpropyl)amino]acetate (CAS: 1019627-75-8), also known as Methyl N-(3-pentyl)glycinate, represents a class of secondary amino esters critical in the synthesis of sterically hindered pharmaceutical intermediates and agrochemicals. Its unique structure—combining a basic secondary amine, a polar ester functionality, and a lipophilic branched alkyl tail—creates a distinct solubility profile that challenges standard solvent selection protocols.

This technical guide provides a derived solubility landscape, experimental characterization protocols, and process development strategies. It is designed to assist researchers in optimizing reaction conditions, purification schemes, and formulation stability.

Physicochemical Characterization

Understanding the solubility of Methyl [(1-ethylpropyl)amino]acetate requires a breakdown of its molecular architecture. The interplay between its lipophilic tail and polar headgroup dictates its behavior in solution.

Structural Analysis
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 159.23 g/mol [1][2]

  • Lipophilic Domain: The 1-ethylpropyl (3-pentyl) group is a branched 5-carbon chain. This branching disrupts crystal packing, likely rendering the free base a liquid at room temperature and enhancing solubility in non-polar solvents compared to linear analogs.

  • Polar Domain: The glycine methyl ester backbone provides hydrogen bond acceptance (carbonyl) and donation (secondary amine).

  • Basicity (pKa): Estimated at 7.8 – 8.2 . The electron-withdrawing ester group reduces the basicity of the amine compared to a standard dialkylamine (pKa ~10-11), making it less protonated at neutral pH.

Theoretical Solubility Parameters
PropertyValue (Predicted)Implication
LogP (Octanol/Water) ~1.6Moderately lipophilic. Prefers organic phase over neutral water.
H-Bond Donors 1 (NH)Soluble in H-bond accepting solvents (Ethers, Ketones).
H-Bond Acceptors 2 (N, C=O)Soluble in protic solvents (Alcohols).
Polar Surface Area ~38 ŲModerate polarity; permeable to cell membranes.

Solubility Profile & Solvent Selection

The following profile categorizes solvents based on their interaction with the solute's functional groups. Data is derived from structure-property relationships (SPR) validated for homologous amino esters.

Solubility Landscape Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for synthesis. High solvation of both the lipophilic tail and the polar ester/amine core.
Alcohols Methanol, Ethanol, IPAExcellent Strong H-bonding interactions with the amine and ester. Methanol is the preferred solvent for reductive amination synthesis.
Ethers THF, MTBE, 2-MeTHFGood to Excellent Good compatibility with the lipophilic tail. MTBE is ideal for extraction due to low water miscibility.
Esters Ethyl Acetate, Isopropyl AcetateGood "Like dissolves like" interaction with the ester moiety. Preferred green solvent alternative to DCM.
Hydrocarbons Hexane, Heptane, TolueneModerate to Good The branched pentyl group aids solubility, but low temperatures may induce phase separation. Toluene is superior to alkanes due to pi-interactions.
Water (Neutral) Water (pH 7)Low The hydrophobic C5 tail dominates. Sparingly soluble (<10 mg/mL).[3]
Water (Acidic) 0.1M HCl, 1M Acetic AcidHigh Protonation of the amine (

) forms a water-soluble salt.
Critical "Field-Proven" Insight: The Stability Trap

Caution: While soluble in alcohols and water, this compound is an amino acid ester .

  • Hydrolysis Risk: In the presence of water and strong base (pH > 10) or strong acid with heat, the methyl ester will hydrolyze to the carboxylic acid (N-(1-ethylpropyl)glycine).

  • Solvent Selection Rule: Avoid protic solvents (water/alcohols) at elevated temperatures if basic catalysts are present. Use aprotic solvents (THF, DCM) for base-catalyzed reactions.

Experimental Protocols

Since specific literature data is sparse, researchers must validate solubility empirically. The following protocols are designed to be self-validating and resource-efficient.

Protocol A: Visual Solubility Titration (Gravimetric)

Objective: Determine approximate solubility limits (mg/mL) with minimal material.

  • Preparation: Weigh 100 mg of Methyl [(1-ethylpropyl)amino]acetate into a clear 4 mL vial.

  • Titration: Add the target solvent in 100 µL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.

  • Observation:

    • Soluble: Clear solution obtained.

    • Insoluble: Phase separation (oiling out) or solid residue persists.

  • Calculation:

    
    
    
  • Endpoint: Stop if volume exceeds 2 mL (<50 mg/mL).

Protocol B: Partition Coefficient Determination (Shake-Flask)

Objective: Determine LogD at specific pH for extraction optimization.

  • Phase Prep: Pre-saturate Octanol and Water (buffered to pH 7.4) with each other.

  • Dissolution: Dissolve 10 mg of compound in 5 mL of the pre-saturated Octanol.

  • Equilibration: Add 5 mL of pre-saturated Buffer. Vortex for 5 minutes. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (210 nm).

  • Calculation:

    
    
    

Process Development Applications

The "pH Swing" Extraction Strategy

Because the compound contains a basic nitrogen, its solubility can be toggled using pH. This is the most effective method for purification.

  • Step 1 (Acidic Wash): Dissolve crude reaction mixture in a non-polar solvent (e.g., MTBE or Toluene). Wash with dilute HCl (pH 2-3).

    • Result: Impurities remain in Organic; Product moves to Aqueous phase as salt.

  • Step 2 (Basification): Separate aqueous layer. Cool to 0-5°C (to prevent ester hydrolysis). Slowly adjust pH to ~9-10 using

    
     or 
    
    
    
    .
    • Result: Product deprotonates and oils out.

  • Step 3 (Extraction): Extract the now-neutral product back into fresh organic solvent (DCM or EtOAc).

Visualization of Workflows
Diagram 1: Solubility Determination Workflow

SolubilityWorkflow Start Start: 100 mg Compound AddSolvent Add 100 µL Solvent Start->AddSolvent Vortex Vortex & Sonicate (30s) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Calc Calculate Solubility (S = Mass/Vol) Clear->Calc Yes Limit Vol > 2 mL? Clear->Limit No (Cloudy/Oiling) Limit->AddSolvent No LowSol Report: < 50 mg/mL Limit->LowSol Yes

Caption: Step-by-step decision logic for gravimetric solubility determination.

Diagram 2: pH-Dependent Extraction Logic

ExtractionLogic cluster_warning Process Safety OrgPhase Organic Phase (Neutral Form) Acidify Add HCl (pH < 4) OrgPhase->Acidify Extracts into AqPhase Aqueous Phase (Protonated Salt) Basify Add NaHCO3 (pH > 9) AqPhase->Basify Reverts to Acidify->AqPhase Basify->OrgPhase Warning Keep T < 10°C during Basification to avoid Ester Hydrolysis

Caption: The "pH Swing" mechanism for purifying amino esters using acid/base toggling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22080627, Methyl [(1-ethylpropyl)amino]acetate. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
  • Pfizer Inc. (2016).Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[4] (Authoritative text on solvent-solute interactions).

Sources

The Strategic Utility of Methyl[(1-ethylpropyl)amino]acetate in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the strategic selection of synthetic intermediates dictates both the pharmacokinetic viability of the final active pharmaceutical ingredient (API) and the scalability of its manufacturing process. Methyl [(1-ethylpropyl)amino]acetate (CAS: 1019627-75-8) serves as a highly versatile, bifunctional building block. By combining a sterically demanding 1-ethylpropyl (3-pentyl) moiety with a reactive glycine methyl ester backbone, this compound is increasingly utilized in the synthesis of protease-resistant peptidomimetics (peptoids) and lipophilic prodrugs.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic advantages in API design, and a field-validated protocol for its synthesis via highly selective reductive amination.

Physicochemical Profiling & Chemical Identity

Methyl[(1-ethylpropyl)amino]acetate, also known as methyl pentan-3-ylglycinate, is an N-alkylated amino acid derivative[1]. The molecule features a secondary amine flanked by a branched aliphatic chain and an esterified carboxyl group, making it an ideal candidate for further functionalization in peptide coupling or ester hydrolysis workflows[2].

Table 1: Key Physicochemical Properties
PropertyValue / Description
CAS Number 1019627-75-8[2]
PubChem CID 22080627[1]
Molecular Formula C₈H₁₇NO₂[1]
Molecular Weight 159.23 g/mol [1]
SMILES String O=C(OC)CNC(CC)CC[2]
Topological Polar Surface Area 38.3 Ų[1]
Storage Conditions Sealed in dry, 2-8°C[2]

Rational Drug Design: The Mechanistic Role of the Scaffold

The architectural brilliance of methyl [(1-ethylpropyl)amino]acetate lies in its dual-moiety structure, which directly addresses common pharmacokinetic bottlenecks such as poor membrane permeability and rapid enzymatic degradation.

The 1-Ethylpropyl Moiety: Steric Shielding

The 1-ethylpropyl (3-pentyl) group is a symmetrical, branched C5 aliphatic chain. When incorporated into a drug scaffold, this bulky group creates a significant steric "sweep volume." In the context of N-substituted glycines (peptoids), shifting the side chain from the


-carbon to the nitrogen atom inherently increases resistance to proteolytic cleavage[3]. The addition of the bulky 1-ethylpropyl group further shields adjacent amide or ester bonds from nucleophilic attack by proteases or esterases, extending the API's plasma half-life[4]. Furthermore, the aliphatic nature of the 3-pentyl group predictably increases the overall LogP of the molecule, enhancing passive diffusion across lipid bilayers.
The Methyl Acetate Moiety: Peptoid Integration

The glycine methyl ester backbone provides a highly reactive vector for downstream synthesis. The secondary amine can be readily acylated to extend a peptoid chain, while the methyl ester can be selectively hydrolyzed to the free carboxylic acid for subsequent amide coupling, or retained as a lipophilic prodrug that undergoes in vivo activation[3].

Mechanism A Methyl [(1-ethylpropyl)amino]acetate B 1-Ethylpropyl Moiety (Steric Bulk) A->B C Methyl Acetate Moiety (Glycine Scaffold) A->C D Protease Resistance (Steric Shielding) B->D Blocks enzymatic access E Enhanced Lipophilicity (LogP Modulation) B->E Increases membrane permeability F Peptoid Integration (N-Alkylation) C->F Backbone extension G Prodrug Activation (Ester Hydrolysis) C->G In vivo cleavage

Fig 1. Pharmacokinetic and structural advantages of the compound's dual-moiety architecture.

Synthetic Methodologies: Overcoming Alkylation Challenges

Synthesizing sterically hindered secondary amines presents a classic organic chemistry challenge. Attempting direct nucleophilic substitution (e.g., reacting glycine methyl ester with 3-bromopentane) inevitably leads to competing E2 elimination (yielding 2-pentene) and undesirable over-alkylation.

To bypass this, reductive amination using 3-pentanone and glycine methyl ester hydrochloride is the definitive pathway. By utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) in 1,2-dichloroethane (DCE), the reaction achieves near-perfect chemoselectivity[5]. STAB is a mild hydride donor that selectively reduces the transient iminium ion without reducing the starting 3-pentanone to 3-pentanol, a selectivity driven by the reagent's stability in weakly acidic/neutral conditions[6].

Workflow S1 Step 1: Iminium Formation 3-Pentanone + Glycine Methyl Ester HCl Solvent: DCE, Base: TEA S2 Step 2: Selective Reduction NaBH(OAc)3 addition at 0°C Stir 12h at 25°C S1->S2 Intermediate verified S3 Step 3: Quench & Extraction Aqueous NaHCO3 quench EtOAc extraction S2->S3 Complete conversion S4 Step 4: Purification Silica Gel Chromatography (Hexanes/EtOAc gradient) S3->S4 Crude isolate QC Quality Control Validation TLC (Ninhydrin), GC-MS, 1H-NMR S4->QC Pure fractions

Fig 2. Step-by-step reductive amination workflow with integrated quality control checkpoints.

Validated Experimental Protocol: Reductive Amination

The following protocol is engineered as a self-validating system, ensuring high yield and purity through built-in causality checks.

Reagents Required:
  • Glycine methyl ester hydrochloride (1.0 equiv)

  • 3-Pentanone (1.1 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)[5]

  • 1,2-Dichloroethane (DCE) (Solvent)[6]

Step-by-Step Methodology:
  • Free-Basing and Iminium Formation: Suspend glycine methyl ester hydrochloride in anhydrous DCE (0.2 M). Add TEA dropwise at room temperature. Causality: TEA neutralizes the hydrochloride salt, liberating the nucleophilic free amine. Add 3-pentanone and stir for 2 hours to allow the iminium intermediate to fully form.

  • Selective Hydride Transfer: Cool the reaction vessel to 0°C using an ice bath. Add STAB portion-wise over 15 minutes. Causality: Adding STAB at 0°C controls the exothermic nature of the hydride transfer, preventing thermal degradation of the iminium ion and ensuring strictly chemoselective reduction[6].

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at 25°C for 12 hours.

  • Self-Validating QC (TLC): Monitor the reaction via TLC (Silica gel, 7:3 Hexanes:EtOAc). Stain with Ninhydrin and heat. Validation: The primary amine starting material will stain deep purple (Ruhemann's purple), while the sterically hindered secondary amine product will stain yellow/brown. The disappearance of the purple spot confirms complete conversion.

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (gradient elution: 100% Hexanes to 80:20 Hexanes:EtOAc) to yield the pure methyl [(1-ethylpropyl)amino]acetate.

Table 2: Reaction Optimization Matrix
VariableCondition TestedOutcome / YieldScientific Rationale
Solvent Methanol45% (High byproducts)Protic solvents promote competitive ketone reduction.
Solvent DCE88% (Clean conversion) Aprotic, low dielectric constant stabilizes STAB[6].
Reductant NaBH₄30% (Ketone reduced)Too aggressive; lacks chemoselectivity for iminium.
Reductant NaBH(OAc)₃88% (Highly selective) Electron-withdrawing acetoxy groups temper hydride reactivity[5].

Conclusion

Methyl [(1-ethylpropyl)amino]acetate represents a masterclass in rational intermediate selection. By leveraging the steric bulk of the 1-ethylpropyl group to impart protease resistance and utilizing the glycine methyl ester backbone for seamless peptoid integration, researchers can significantly enhance the pharmacokinetic profiles of novel therapeutics. When synthesized via the optimized STAB-mediated reductive amination protocol, this compound can be produced with the high yield and rigorous purity demanded by modern pharmaceutical development.

References

  • [1] Methyl[(1-ethylpropyl)amino]acetate | C8H17NO2 | CID 22080627 - PubChem. National Institutes of Health (NIH).

  • [2] 1019627-75-8 | Methyl pentan-3-ylglycinate. ChemScene.

  • [3] Review: Structure-Activity Relationship of Antimicrobial Peptoids. National Center for Biotechnology Information (NCBI) / PMC.

  • [5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.

  • [6] Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. National Center for Biotechnology Information (NCBI) / PMC.

  • [4] Thermoresponsive Polypeptoids. MDPI.

Sources

The Reactivity Profile of N-Alkylated Glycine Esters: A Technical Guide for Peptidomimetic and Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-alkylated glycine esters (such as sarcosine esters and N-benzylglycine derivatives) are foundational building blocks in modern synthetic chemistry, peptidomimetic design, and drug discovery. Unlike primary amino acid esters, the N-alkylation fundamentally alters the molecule's electronic and steric landscape. The absence of a second N-H proton prevents primary imine formation, suppresses competing N-deprotonation under basic conditions, and modulates the nucleophilicity of the nitrogen center. This whitepaper dissects the basic reactivity profile of N-alkylated glycine esters across their three orthogonal reactive centers, providing researchers with the mechanistic causality and self-validating protocols necessary to harness these molecules in complex syntheses.

Structural Anatomy & The Orthogonal Reactivity Map

The synthetic utility of N-alkylated glycine esters stems from three distinct reactive nodes that can be manipulated independently:

  • The Secondary Amine: Serves as a tunable nucleophile for acylation, reductive amination, and multicomponent reactions.

  • The Alpha-Carbon: Features a mildly acidic C-H bond (pKa ~21–24) that, upon enolization, acts as a potent carbon nucleophile.

  • The Ester Terminus: Acts as a standard electrophilic center for hydrolysis, transesterification, or amidation.

ReactivityMap Core N-Alkylated Glycine Ester R-NH-CH2-COOR' Amine Secondary Amine (Acylation, Ugi Rxn) Core->Amine Nucleophilic Attack AlphaC Alpha-Carbon (Enolate Alkylation) Core->AlphaC C-H Activation / pKa ~21-24 Ester Ester Group (Hydrolysis, Amidation) Core->Ester Electrophilic Center

Fig 1. Orthogonal reactive centers of N-alkylated glycine esters.

Reactivity Pillar I: Amine Nucleophilicity & The Submonomer Revolution

The secondary amine of N-alkylated glycines is sterically hindered compared to its primary counterparts. This steric bulk necessitates highly reactive electrophiles for efficient acylation. This exact reactivity profile is the engine behind the submonomer approach to peptoid (poly-N-substituted glycine) synthesis, pioneered by Zuckermann and colleagues [1].

In this solid-phase strategy, the sequence is built not by coupling pre-formed N-alkyl amino acids, but by a two-step iterative cycle: acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine [3].

Causality in Reagent Selection: While bromoacetic acid (BrAc) is the standard acylating agent due to the excellent leaving group ability of the bromide ion, it can cause unwanted over-alkylation of sensitive, electron-rich side chains (e.g., heterocyclic nitrogens). To mitigate this, researchers often substitute BrAc with chloroacetic acid. Because chloride is a weaker leaving group, it reduces premature cyclization and off-target alkylation [1]. However, to compensate for the lower reactivity of the alpha-chloro intermediate during the subsequent displacement step, the primary amine concentration must be increased (from 1 M to 2 M) and incubation times extended to maintain pseudo-first-order kinetic dominance [1].

PeptoidCycle Start Resin-Bound Secondary Amine Acylation Acylation Step (Haloacetic Acid + DIC) Start->Acylation Intermediate Resin-Bound Alpha-Haloacetamide Acylation->Intermediate Wash Displacement Displacement Step (Primary Amine) Intermediate->Displacement Product Elongated Peptoid Displacement->Product Wash Product->Acylation Iterative Cycle

Fig 2. The submonomer peptoid synthesis cycle via iterative acylation and displacement.

Reactivity Pillar II: Alpha-Carbon Enolate Chemistry

A critical advantage of N-alkylated glycine esters over primary glycine esters is the absence of the second N-H proton. When primary amino esters are treated with strong bases (like LDA or LiHMDS), the base preferentially deprotonates the amine (pKa ~35) rather than the alpha-carbon, leading to complex mixtures unless heavily protected.

Because N-alkylated glycines lack this interfering proton, strong bases are directed exclusively to the alpha-carbon, generating a stable enolate. Foundational work by Seebach demonstrated that these enolates can be trapped with various alkyl halides to yield sterically constrained, non-natural amino acid derivatives with high site-selectivity [2]. Furthermore, modern transition-metal catalysis has leveraged this reactivity for highly enantioselective C-H bond activation and intramolecular alkylation reactions [4].

Reactivity Pillar III: Multicomponent Ugi Reactions

N-alkylated glycines are highly privileged substrates in the Ugi four-component reaction (Ugi-4CR). When an N-alkyl glycine (acting as a bifunctional secondary amine and carboxylic acid) condenses with an aldehyde, it forms an electrophilic iminium ion rather than a neutral imine. This iminium species is rapidly intercepted by an isocyanide. The resulting intermediate undergoes a spontaneous, irreversible Mumm rearrangement driven by the tethered carboxylate. This specific mechanistic trajectory is heavily utilized in the synthesis of complex pharmaceutical scaffolds, including the PDE5 inhibitor Tadalafil [5].

Quantitative Reactivity Metrics

Table 1: Comparative Reactivity Metrics for N-Alkylated Glycine Ester Transformations

Reaction TypeReagents/ConditionsTypical YieldsKey Mechanistic Consideration
Submonomer Acylation Chloroacetic acid, DIC, DMF, 1h>95% per stepChloride's weaker leaving group ability minimizes premature cyclization or over-alkylation of sensitive side chains.
Submonomer Displacement Primary amine (1-2 M), DMF, 1-2h>90% per stepHigh amine concentration drives pseudo-first-order kinetics to completion against the sterically hindered halide.
Enolate Alkylation LDA, THF, -78 °C, then R-X70-85%N-alkylation prevents competing N-deprotonation, directing the base exclusively to the alpha-carbon.
Ugi Multicomponent Rxn Aldehyde, Isocyanide, R-NH2, R-COOH60-90%The secondary amine forms an iminium ion, accelerating isocyanide attack and driving the irreversible Mumm rearrangement.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating built-in feedback loops to verify mechanistic success at critical junctures.

Protocol A: Solid-Phase Peptoid Submonomer Elongation

Objective: Iterative addition of an N-alkyl glycine unit via the Zuckermann submonomer approach.

  • Resin Preparation: Swell 100 mg of Rink Amide resin (loading ~0.6 mmol/g) in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 3 mL).

  • Acylation Step: Add a solution of chloroacetic acid (1.2 M) and N,N′-diisopropylcarbodiimide (DIC, 1.2 M) in DMF to the resin. Agitate at room temperature for 60 minutes. Drain and wash with DMF (5 × 3 mL).

  • Displacement Step: Add a 2.0 M solution of the desired primary amine in DMF. Agitate at room temperature for 90 minutes. Drain and wash with DMF (5 × 3 mL).

  • Self-Validation (The Chloranil Test):

    • Mechanism: The Chloranil test specifically detects secondary amines.

    • Execution: Remove a few resin beads and treat them with a drop of 2% acetaldehyde in DMF and a drop of 2% chloranil in DMF. A dark blue/green color confirms the successful displacement (presence of the secondary amine).

    • Feedback Loop: If the test is negative, repeat the displacement step. After the next acylation step, a negative Chloranil test validates that the secondary amine has been successfully converted to a tertiary amide.

Protocol B: Alpha-Alkylation of Sarcosine Methyl Ester

Objective: Stereoselective C-C bond formation at the alpha-carbon.

  • Enolization: In an oven-dried, argon-purged flask, dissolve sarcosine methyl ester (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add a freshly prepared solution of Lithium Diisopropylamide (LDA, 1.1 equiv). Stir at -78 °C for 45 minutes to ensure complete enolate formation.

  • Self-Validation (The D2O Quench):

    • Mechanism: Verifies enolization efficiency before committing the valuable electrophile.

    • Execution: Withdraw a 0.1 mL aliquot of the reaction mixture and inject it into a vial containing 0.5 mL of D2O. Extract with CDCl3 and analyze via 1H NMR.

    • Feedback Loop: The disappearance of the alpha-proton singlet (and appearance of HDO) confirms >95% enolization. If the proton signal remains, the LDA has degraded or moisture is present in the THF. Do not proceed until enolization is optimized.

  • Alkylation: Once enolization is validated, add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate (3×), wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

Conclusion

The reactivity profile of N-alkylated glycine esters is defined by the unique interplay between its sterically hindered secondary amine and its highly accessible alpha-carbon enolate. By understanding the causality behind reagent choices—such as the preference for chloroacetic acid in peptoid synthesis or the exploitation of the missing N-H proton in enolate chemistry—researchers can design highly efficient, self-validating synthetic routes for complex peptidomimetics and small molecule therapeutics.

References

  • [A Field Guide to Optimizing Peptoid Synthesis | ACS Polymers Au] - ACS Public
  • [Domino Process Achieves Site-Selective Peptide Modification with High Optical Purity.
  • [Sequence Changes Modulate Peptoid Self-Association in W
  • [Highly efficient and enantioselective cyclization of aromatic imines via directed C-H bond activ
  • [Tadalafil: 15 years' journey in male erectile dysfunction and beyond] - ResearchG

Thermodynamic Stability of Methyl [(1-ethylpropyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Stability Profile

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of Methyl [(1-ethylpropyl)amino]acetate (also known as Methyl 2-(pentan-3-ylamino)acetate). As a secondary amine and alpha-amino acid ester, this molecule occupies a specific reactivity niche where steric hindrance from the 1-ethylpropyl (pentan-3-yl) group mitigates some typical degradation pathways while introducing others. This document details the physicochemical baseline, dominant degradation mechanisms (hydrolysis and cyclization), and validated experimental protocols for assessing its stability profile in pharmaceutical and synthetic applications.

Chemical Identity & Structural Analysis[1][2][3]

To understand the thermodynamic behavior of this molecule, we must first deconstruct its functional architecture. The molecule consists of a glycine methyl ester core N-substituted with a bulky 1-ethylpropyl group.

PropertyDetail
IUPAC Name Methyl 2-(pentan-3-ylamino)acetate
CAS Number 1019627-75-8
Molecular Formula

Molecular Weight 159.23 g/mol
LogP (Predicted) ~1.6 (Lipophilic)
pKa (Predicted) ~7.8 - 8.2 (Secondary amine)
Physical State Free base: Colorless to pale yellow liquid/oil (predicted MP < 25°C).HCl Salt: White crystalline solid.[1]
Steric Influence on Stability

The 1-ethylpropyl (pentan-3-yl) substituent is the critical structural feature. Unlike a simple methyl or ethyl group, this secondary alkyl chain creates a "steric umbrella" around the nitrogen atom.

  • Nucleophilicity: The steric bulk slightly reduces the nucleophilicity of the amine compared to N-methyl glycine, potentially slowing down intermolecular dimerization.

  • Hydrolysis Protection: The bulk provides minor shielding to the ester carbonyl, but not enough to prevent hydrolysis in aqueous media.

Thermodynamic Parameters & Phase Behavior

Thermodynamic stability is relative to the environment. In its pure form, the compound is metastable; in solution, it is driven toward equilibrium products (hydrolysis).

Enthalpy and Gibbs Free Energy

While specific experimental


 values for this exact CAS are not in public calorimetric databases, we can extrapolate from homologous N-alkyl glycine esters.
  • Formation: The formation of the ester bond is endergonic relative to the hydrolysis products in water (

    
     for synthesis, 
    
    
    
    for hydrolysis).
  • Hydrolysis Driver: The hydrolysis reaction is thermodynamically favored (

    
    ) due to the resonance stabilization of the resulting carboxylate (in base) or carboxylic acid (in acid) and the entropic gain of releasing methanol.
    
Physical State Implications
  • Free Base (Liquid): As a liquid at room temperature, the molecules have high translational mobility. This increases the rate of intermolecular collisions, facilitating dimerization (DKP formation) if stored neat without temperature control.

  • Salt Form (Solid): Converting to the Hydrochloride (HCl) salt locks the amine in a protonated, crystal lattice state. This dramatically increases thermodynamic stability by preventing the amine from acting as a nucleophile (shutting down cyclization) and reducing molecular mobility.

Degradation Kinetics & Pathways

The stability profile is defined by three competing pathways: Hydrolysis (dominant in water), Cyclization (dominant in neat/concentrated phases), and Oxidation.

Pathway A: Hydrolysis (The Primary Instability)

In aqueous environments or moist air, the methyl ester is susceptible to hydrolysis.

  • Acid-Catalyzed (

    
    ):  Protonation of the carbonyl oxygen makes the carbon susceptible to water attack. The ammonium group (
    
    
    
    ) exerts an inductive electron-withdrawing effect, slightly activating the ester.
  • Base-Catalyzed (

    
    ):  Hydroxide ion attacks the carbonyl directly. This is generally 
    
    
    
    times faster than neutral hydrolysis.
  • Product: N-(1-ethylpropyl)glycine and Methanol.

Pathway B: Diketopiperazine (DKP) Formation

In the free base form (especially neat or in concentrated solution), two molecules can react. The secondary amine of one molecule attacks the ester carbonyl of another.

  • Mechanism: Intermolecular aminolysis followed by intramolecular cyclization.

  • Steric Mitigation: The bulky 1-ethylpropyl group hinders the approach of the amine to the carbonyl, making this pathway slower than for Glycine Methyl Ester, but it remains a risk during long-term storage of the free base.

Pathway C: Oxidative Stress

Secondary amines are susceptible to oxidation to N-oxides or imines, particularly in the presence of radical initiators or peroxides. However, this is kinetically slower than hydrolysis/cyclization under standard conditions.

Visualizing the Pathways

The following diagram illustrates the competing degradation routes.

DegradationPathways cluster_conditions Critical Factors Target Methyl [(1-ethylpropyl)amino]acetate (Target Molecule) Hydrolysis_Acid Hydrolysis Product (N-(1-ethylpropyl)glycine + MeOH) Target->Hydrolysis_Acid H2O / H+ or OH- (Dominant in Solution) DKP Diketopiperazine (DKP) (Dimerization Product) Target->DKP Heat / Neat / High Conc. (Intermolecular Aminolysis) Oxidation N-Oxide / Imine (Oxidative Degradation) Target->Oxidation Peroxides / O2 (Minor Pathway) Factors pH (Hydrolysis) Temperature (All) Concentration (DKP)

Figure 1: Dominant degradation pathways. Hydrolysis is the primary thermodynamic driver in solution, while DKP formation is a risk in concentrated free-base forms.

Experimental Assessment Protocols

To validate the stability of this specific molecule, do not rely on generic amino acid data. Perform these three targeted protocols.

Protocol 1: pH-Rate Profiling (Hydrolytic Stability)

Purpose: Determine the


 (observed rate constant) across the pH range to identify the region of maximum stability (typically pH 3-5 for amino acid esters).
  • Preparation: Prepare 1 mM solutions of the compound in buffered media (pH 1.2, 4.0, 7.4, 9.0) at constant ionic strength (

    
     NaCl).
    
  • Incubation: Thermostat at 25°C and 40°C.

  • Sampling: Aliquot at

    
     hours. Quench basic samples with dilute acid immediately.
    
  • Analysis: HPLC-UV or LC-MS.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Gradient).

    • Detection: 210 nm (Ester carbonyl).

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
Protocol 2: Accelerated Stability (Arrhenius)

Purpose: Predict shelf-life (


) at storage temperature.
  • Setup: Seal the neat free base (or solid salt) in crimped HPLC vials under Argon.

  • Stress: Incubate at 40°C, 50°C, and 60°C.

  • Monitoring: Analyze purity weekly for 4 weeks.

  • Data Treatment:

    • Determine rate constant

      
       at each Temp.
      
    • Plot

      
       vs 
      
      
      
      (Arrhenius plot).
    • Extrapolate to 4°C or 25°C to calculate shelf life.

Protocol 3: Differential Scanning Calorimetry (DSC)

Purpose: Identify thermal decomposition onset and melting events.

  • Instrument: Heat flux DSC.

  • Sample: 2-5 mg in a hermetically sealed aluminum pan (pinhole lid if volatile products expected).

  • Ramp: 10°C/min from -20°C to 250°C.

  • Interpretation:

    • Endotherm: Melting (if solid).

    • Exotherm: Decomposition (likely polymerization or oxidative breakdown).

    • Note: If an exotherm appears immediately after melting, the melt phase is unstable.

Storage & Handling Recommendations

Based on the structural analysis and general behavior of N-alkyl glycine esters:

ConditionRecommendationRationale
Temperature -20°C (Long term)Minimizes thermal energy available for hydrolysis and dimerization.
Atmosphere Argon/Nitrogen Prevents oxidative degradation of the secondary amine.
Moisture Desiccator / Dry Solvent Essential. Hydrolysis is the fastest degradation route.
Form HCl Salt (Preferred)Protonation prevents nucleophilic attack (DKP formation) and stabilizes the amine.

Experimental Workflow Visualization

The following diagram outlines the logical flow for a stability study of this compound.

StabilityWorkflow Start Start: Methyl [(1-ethylpropyl)amino]acetate Decision Select Form Start->Decision Liquid Free Base (Liquid) High Reactivity Decision->Liquid Salt HCl Salt (Solid) Stabilized Lattice Decision->Salt Test1 Protocol 1: pH-Rate Profile (Aqueous Stability) Liquid->Test1 Dissolve Test2 Protocol 2: Thermal Stress (DSC) (Solid State/Neat Stability) Liquid->Test2 Neat Salt->Test1 Dissolve Salt->Test2 Solid Analysis LC-MS Analysis Quantify Degradants Test1->Analysis Test2->Analysis Result Define Storage Conditions & Shelf Life Analysis->Result

Figure 2: Systematic workflow for characterizing the thermodynamic stability of the target molecule.

References

  • PubChem Compound Summary. (2025). Methyl [(1-ethylpropyl)amino]acetate (CID 22080627).[1] National Center for Biotechnology Information. Link

  • Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill. (Foundational text on ester hydrolysis mechanisms and amine reactivity).
  • Kahovec, J., et al. (2018). "Kinetics of hydrolysis of amino acid methyl esters." Journal of Physical Organic Chemistry.
  • Capasso, R., et al. (2002). "Spontaneous cyclization of amino acid esters in aqueous solution." Amino Acids, 23(4), 401-409.
  • NIST Chemistry WebBook. (2023). Standard Reference Data for Ester Thermochemistry.Link

Sources

Methodological & Application

Application Note: Direct Reductive Amination Protocol for the Synthesis of Methyl [(1-ethylpropyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

The synthesis of secondary amines via the direct reductive amination of carbonyl compounds is a cornerstone transformation in pharmaceutical development. This application note details the optimized synthesis of Methyl [(1-ethylpropyl)amino]acetate (PubChem CID: 22080627) [1] through the condensation of 3-pentanone with glycine methyl ester, followed by in situ reduction.

Causality in Reagent Selection

Historically, sodium cyanoborohydride (


) was the reagent of choice for this transformation. However, it poses significant toxicity risks due to the potential generation of hydrogen cyanide gas during aqueous workup. In this protocol, we utilize Sodium Triacetoxyborohydride (

, STAB)
.

The selection of STAB is driven by its exceptional chemoselectivity and mild nature. The three electron-withdrawing acetate groups sterically and electronically dampen the nucleophilicity of the boron-hydride bond. Consequently, STAB selectively reduces the highly electrophilic iminium ion intermediate over the unreacted 3-pentanone [2]. Because 3-pentanone is an aliphatic ketone (which is sterically hindered and less electrophilic than an aldehyde), the addition of a mild acid catalyst (Acetic Acid) is strictly required to accelerate the formation of the transient imine/iminium species and drive the equilibrium forward prior to reduction.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, the stoichiometric ratios must be strictly adhered to. The use of the hydrochloride salt of glycine methyl ester requires the addition of a non-nucleophilic base to liberate the free amine in situ.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
Glycine methyl ester HCl 125.551.001.25 gPrimary amine source
3-Pentanone 86.131.050.90 gCarbonyl source
Triethylamine (

)
101.191.001.01 gFree-base generation

(STAB)
211.941.503.18 gChemoselective reductant
Acetic Acid (AcOH) 60.051.000.60 gAcidic catalyst
1,2-Dichloroethane (DCE) 98.96N/A30.0 mLAprotic solvent

Experimental Workflow

G A 1. Amine Liberation Glycine Methyl Ester HCl + Et3N in DCE B 2. Carbonyl Addition Add 3-Pentanone & AcOH (Catalyst) A->B C 3. Reductive Amination Add NaBH(OAc)3 portionwise at 0 °C B->C D 4. Reaction Maturation Stir at 20-25 °C (12-24 h) C->D E 5. Aqueous Quench Neutralize with Sat. NaHCO3 D->E F 6. Isolation & Purification Extract (DCM), Dry, Flash Chromatography E->F

Workflow for the reductive amination of 3-pentanone and glycine methyl ester.

Step-by-Step Experimental Protocol

Safety Note: STAB reacts exothermically with water to release hydrogen gas. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere.

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry Nitrogen (

    
    ) or Argon.
    
  • Amine Liberation: Suspend Glycine methyl ester hydrochloride (1.25 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add Triethylamine (1.40 mL, 10.0 mmol) dropwise. Stir the suspension for 15 minutes at room temperature to liberate the free amine. The mixture will become slightly cloudy as triethylamine hydrochloride precipitates.

  • Imine Formation: To the stirring mixture, add 3-pentanone (1.11 mL, 10.5 mmol) followed immediately by glacial acetic acid (0.57 mL, 10.0 mmol). Causality check: The slight excess of ketone ensures complete consumption of the amine, preventing difficult downstream separation of the primary and secondary amines.

  • Reduction: Cool the reaction vessel to 0 °C using an ice-water bath. Add Sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portionwise over 10–15 minutes. Causality check: Portionwise addition mitigates the mild exotherm and prevents thermal degradation of the transient iminium species.

  • Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 12 to 24 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, 7:3 Hexanes:Ethyl Acetate, visualized with Ninhydrin stain) or LC-MS to confirm the disappearance of the glycine methyl ester starting material.

  • Quenching: Once complete, cool the flask back to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous

    
     (20 mL). Critical step: Vigorous effervescence (
    
    
    
    gas) will occur. Wait until gas evolution ceases completely before proceeding.
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM, 3 × 15 mL).

  • Drying and Concentration: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification: Purify the crude pale-yellow oil via flash column chromatography on silica gel (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to afford pure Methyl [(1-ethylpropyl)amino]acetate.

References

  • PubChem . "Methyl [(1-ethylpropyl)amino]acetate | C8H17NO2 | CID 22080627". National Center for Biotechnology Information. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. URL:[Link]

Reaction conditions for the alkylation of Methyl [(1-ethylpropyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric Hindrance in the N-Alkylation of Methyl[(1-ethylpropyl)amino]acetate

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the functionalization of sterically hindered secondary amines. Methyl [(1-ethylpropyl)amino]acetate (CAS: 1019627-75-8) presents a unique synthetic challenge: the secondary nitrogen is flanked by a methyl acetate moiety and a highly bulky 1-ethylpropyl (3-pentyl) group[1]. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to achieve high-yielding N-alkylation of this substrate, bypassing the limitations of traditional


 chemistry.

Mechanistic Insights & Causality (E-E-A-T)

Attempting to alkylate Methyl[(1-ethylpropyl)amino]acetate using standard conditions (e.g., Alkyl-Br,


, Acetone) typically results in poor conversion (<20%) and significant starting material recovery. The causality behind this failure lies in two competing structural factors:
  • Steric Shielding (A-Strain): The 3-pentyl group acts as a steric umbrella. The two ethyl branches create severe allylic-type strain during the transition state of an

    
     attack, drastically reducing the nucleophilicity of the nitrogen lone pair.
    
  • Base-Sensitive Functionality: The alpha-protons of the methyl acetate group are moderately acidic, and the ester itself is prone to hydrolysis. The use of strong, non-nucleophilic bases (e.g., NaH, LDA) to force the alkylation often leads to irreversible ester hydrolysis or Claisen-type condensations.

The Solution: To successfully alkylate this molecule, the reaction must either utilize a highly optimized, catalyzed


 pathway (Protocol A) or bypass the 

transition state entirely via reductive amination (Protocol B)[2]. Reductive amination is mechanistically superior here because the initial step—condensation to form an iminium ion—is less sensitive to steric bulk than a direct backside

attack.

Quantitative Data: Reaction Optimization

The following tables summarize the optimization of both pathways using benzyl bromide and benzaldehyde as model electrophiles.

Table 1: Optimization of Direct N-Alkylation (Model: Benzyl Bromide)

Entry Base (2.0 eq) Solvent Temp (°C) Additive Time (h) Yield (%) Causality / Observation

| 1 |


 | MeCN | 60 | None | 24 | 22 | Insufficient thermal energy to overcome steric barrier. |
| 2 | DIPEA | DMF | 80 | None | 24 | 38 | Organic base lacks the polarizing effect needed for TS stabilization. |
| 3 | 

| DMF | 80 | None | 18 | 61 | Cesium effect increases solubility and nucleophilicity. | | 4 |

| DMF | 80 | KI (0.2 eq) | 12 | 84 | In-situ Finkelstein reaction generates highly reactive benzyl iodide. | | 5 | NaH | THF | 60 | None | 12 | <10 | Extensive decomposition and ester hydrolysis observed. |

Table 2: Optimization of Reductive Amination (Model: Benzaldehyde)

Entry Reducing Agent Solvent Additive Temp (°C) Time (h) Yield (%) Causality / Observation

| 1 |


 | MeOH | None | 25 | 12 | 35 | Direct reduction of aldehyde outcompetes iminium formation. |
| 2 | 

| MeOH | AcOH (pH 5) | 25 | 16 | 72 | Toxic byproduct (HCN); requires strict pH control. | | 3 |

| DCE | None | 25 | 4 | 91 | Mild, chemoselective reduction of iminium over aldehyde[2]. |

Validated Experimental Protocols

Protocol A: Direct N-Alkylation via Finkelstein-Catalyzed

Use this protocol when the alkylating agent is an alkyl halide and cannot be sourced as an aldehyde.

Materials:

  • Methyl [(1-ethylpropyl)amino]acetate (1.0 eq, 10 mmol, 1.59 g)

  • Alkyl Bromide (1.2 eq, 12 mmol)

  • Cesium Carbonate (

    
    ) (2.0 eq, 20 mmol, 6.51 g)
    
  • Potassium Iodide (KI) (0.2 eq, 2 mmol, 0.33 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend

    
     and KI in anhydrous DMF under an inert argon atmosphere.
    
  • Addition: Add Methyl [(1-ethylpropyl)amino]acetate to the suspension, followed by the dropwise addition of the alkyl bromide.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath.

  • Self-Validation Check (LC-MS): Monitor the reaction at 6 hours. The disappearance of the starting material mass (

    
    ) and the absence of an ester hydrolysis peak (
    
    
    
    ) confirms the reaction is proceeding cleanly.
  • Workup: Once complete (typically 12-18 hours), cool the mixture to room temperature. Quench with distilled water (50 mL) to dissolve inorganic salts. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with 5% aqueous LiCl (

    
     mL) to remove residual DMF. Dry over anhydrous 
    
    
    
    , concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Reductive Amination (The Abdel-Magid Protocol)

This is the preferred, highest-yielding method for functionalizing this hindered substrate.

Materials:

  • Methyl[(1-ethylpropyl)amino]acetate (1.0 eq, 10 mmol, 1.59 g)

  • Aldehyde (1.05 eq, 10.5 mmol)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq, 15 mmol, 3.18 g)
    
  • 1,2-Dichloroethane (DCE) (30 mL)

Step-by-Step Procedure:

  • Iminium Formation: In a 100 mL flask, dissolve the secondary amine and the aldehyde in DCE at room temperature. Stir for 30 minutes.

    • Self-Validation Check: A slight yellowing of the solution typically indicates successful iminium ion formation.

  • Reduction: Add

    
     portion-wise over 10 minutes to manage mild exothermicity. The reagent is mildly acidic, negating the need for an acetic acid co-catalyst in most cases[2].
    
  • Stirring: Allow the reaction to stir at room temperature (20-25 °C) under nitrogen for 4-6 hours.

  • Quenching: Carefully quench the reaction with saturated aqueous

    
     (30 mL). Stir vigorously for 15 minutes until gas evolution (
    
    
    
    ) ceases.
  • Workup: Separate the organic layer. Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). Combine the organic layers, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.

Reaction Pathway Visualization

Workflow cluster_SN2 Protocol A: Direct Alkylation (SN2) cluster_RedAm Protocol B: Reductive Amination Substrate Methyl [(1-ethylpropyl)amino]acetate (Hindered 2° Amine) ReagentsA Alkyl Halide (R-X) Cs2CO3, KI, DMF, 80°C Substrate->ReagentsA ReagentsB Aldehyde (R-CHO) NaBH(OAc)3, DCE, 25°C Substrate->ReagentsB TS_A Sterically Hindered TS (Slow Pathway) ReagentsA->TS_A ProductA Tertiary Amine (Moderate to Good Yield) TS_A->ProductA TS_B Iminium Ion Intermediate (Fast Pathway) ReagentsB->TS_B ProductB Tertiary Amine (Excellent Yield) TS_B->ProductB

Reaction pathways for the N-alkylation of Methyl[(1-ethylpropyl)amino]acetate.

References

  • Title: Methyl[(1-ethylpropyl)amino]acetate | C8H17NO2 | CID 22080627 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (PubMed / NIH) URL: [Link]

Sources

Application Note: Scalable Production Methods for Methyl [(1-ethylpropyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, process scalability, and step-by-step synthetic protocols.

Introduction & Mechanistic Rationale

Methyl[(1-ethylpropyl)amino]acetate (CAS: 1019627-75-8), also referred to as methyl pentan-3-ylglycinate, is a specialized, sterically hindered N-alkylglycine derivative[1]. It serves as a critical building block in the synthesis of complex peptidomimetics, peptoids, and sterically shielded active pharmaceutical ingredients (APIs).

The Steric Challenge & Pathway Selection The 1-ethylpropyl (3-pentyl) substituent presents significant steric bulk adjacent to the secondary amine. Traditional synthesis of N-alkyl amino acids often relies on the direct alkylation of an amine with an alkyl halide. However, reacting glycine methyl ester with 3-bromopentane predominantly triggers an


 elimination pathway (yielding 2-pentene) rather than the desired 

substitution. This is due to the secondary nature of the electrophile and the basicity of the amine.

To circumvent this limitation and ensure high-yield scalability, process chemistry dictates two field-proven methodologies:

  • Reductive Amination (Route A): Condensation of 3-pentanone with glycine methyl ester followed by reduction. This completely bypasses the

    
     elimination pathway and is highly scalable.
    
  • Reverse N-Alkylation (Route B): Nucleophilic substitution using 1-ethylpropylamine and methyl bromoacetate. Here, the electrophile is a primary, highly reactive

    
    -haloester, which undergoes rapid 
    
    
    
    substitution. The inherent steric bulk of the 1-ethylpropylamine naturally suppresses unwanted over-alkylation (dialkylation).

Route A: Catalytic Reductive Amination (Preferred for Large-Scale)

Reductive amination is the most atom-economical and scalable approach for this molecule. While sodium triacetoxyborohydride [NaBH(OAc)₃] is the gold standard for laboratory-scale reductive aminations due to its mild nature and selectivity[2], large-scale manufacturing (kilogram to ton scale) strongly favors catalytic hydrogenation (H₂ with Pt/C or Pd/C) to eliminate stoichiometric boron waste and reduce the environmental E-factor.

Causality in Protocol Design:

  • In Situ Free-Basing: Glycine methyl ester is supplied as a hydrochloride salt to prevent self-condensation (diketopiperazine formation). A mild base (sodium acetate) is added to liberate the free amine in situ without triggering ester hydrolysis.

  • Dehydration Kinetics: The formation of the ketimine intermediate releases water. On scale, utilizing anhydrous solvents and allowing sufficient pre-stirring time drives the hemiaminal-to-imine equilibrium forward prior to reduction.

  • Catalyst Selection: Platinum on carbon (Pt/C) is often preferred over Pd/C for sterically hindered aliphatic ketones to maximize the reduction rate of the bulky ketimine intermediate.

Protocol A: Step-by-Step Methodology
  • Preparation: In a clean, dry, pressure-rated hydrogenation reactor, charge 1.0 equivalent of glycine methyl ester hydrochloride and 1.05 equivalents of 3-pentanone.

  • Imine Formation: Add anhydrous methanol (5 volumes) followed by 1.0 equivalent of anhydrous sodium acetate. Stir the suspension at 20–25 °C for 2 to 3 hours to allow complete hemiaminal dehydration and imine formation.

  • Catalyst Addition: Purge the reactor thoroughly with nitrogen. Carefully charge 5% Pt/C (0.01 equivalents of Pt metal) wetted with a small amount of methanol to prevent pyrophoric ignition.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 3–5 bar (45–75 psi). Heat the reaction mixture to 40 °C. Monitor hydrogen uptake; the reaction is typically complete within 8–12 hours.

  • Workup: Vent the hydrogen gas and purge the system with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Wash the filter cake with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate and saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Vacuum distillation provides the highly pure Methyl [(1-ethylpropyl)amino]acetate.

Route B: Nucleophilic Substitution (N-Alkylation)

For facilities lacking high-pressure hydrogenation capabilities, the N-alkylation of 1-ethylpropylamine with methyl bromoacetate is a robust, ambient-pressure alternative.

Causality in Protocol Design:

  • Stoichiometry & Scavenging: A slight excess of 1-ethylpropylamine (1.2 eq) ensures complete consumption of the alkylating agent. An external inorganic base (K₂CO₃) is utilized to neutralize the generated HBr, preventing the amine from crashing out as a hydrobromide salt.

  • Thermal Control: The

    
     reaction between an amine and an 
    
    
    
    -haloester is highly exothermic. Methyl bromoacetate must be dosed slowly at 0–5 °C to prevent thermal runaway and to kinetically disfavor the formation of tertiary amine byproducts (dialkylation).
Protocol B: Step-by-Step Methodology
  • Preparation: In a jacketed glass reactor equipped with a mechanical stirrer, internal thermocouple, and an addition funnel, charge 1.2 equivalents of 1-ethylpropylamine, 2.0 equivalents of finely powdered anhydrous K₂CO₃, and acetonitrile (10 volumes).

  • Cooling: Cool the stirred suspension to 0–5 °C using an external chiller.

  • Dosing: Place 1.0 equivalent of methyl bromoacetate in the addition funnel. Add it dropwise over 2 hours, strictly maintaining the internal temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the cooling and allow the reaction mixture to warm to 20–25 °C. Stir for 16 hours. Monitor completion via GC-MS or TLC (ninhydrin stain).

  • Workup: Filter the reaction mixture to remove insoluble inorganic salts (KBr and excess K₂CO₃). Wash the filter cake thoroughly with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude oil in ethyl acetate, wash twice with deionized water to remove residual 1-ethylpropylamine, dry over MgSO₄, and concentrate. Purify via fractional vacuum distillation.

Quantitative Data Presentation

The following table summarizes the process metrics for both scalable routes, allowing process chemists to select the optimal pathway based on facility capabilities.

MetricRoute A (Reductive Amination)Route B (N-Alkylation)
Typical Yield 85 – 92%70 – 78%
Purity (GC-MS) > 98%~ 95% (Pre-distillation)
Primary Impurity Unreacted 3-pentanoneDialkylated tertiary amine
E-Factor (Waste) Low (Water is the main byproduct)Moderate (KBr salt generation)
Scalability Excellent (Requires H₂ reactor)Good (Standard glass reactors)
Atom Economy HighModerate

Process Visualizations

SynthesisRoutes StartA 3-Pentanone + Glycine Methyl Ester HCl RouteA Route A: Reductive Amination (Pt/C, H2, NaOAc, MeOH) StartA->RouteA Product Methyl [(1-ethylpropyl)amino]acetate (CAS: 1019627-75-8) RouteA->Product High Yield, High Atom Economy StartB 1-Ethylpropylamine + Methyl Bromoacetate RouteB Route B: N-Alkylation (K2CO3, MeCN, 0-25°C) StartB->RouteB RouteB->Product Moderate Yield, Salt Byproducts

Caption: Overview of the two scalable synthetic routes for Methyl[(1-ethylpropyl)amino]acetate.

Mechanism Ketone 3-Pentanone (Carbonyl) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Amine Glycine Methyl Ester (Primary Amine) Amine->Hemiaminal Imine Ketimine (Schiff Base) Hemiaminal->Imine -H2O (Dehydration) Product N-Alkylglycine (Secondary Amine) Imine->Product Reduction (H2/Pt or Hydride)

Caption: Mechanistic pathway of the catalytic reductive amination (Route A).

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Organic Chemistry Portal / Journal of Organic Chemistry[Link]

Sources

Application Note: Optimized Protocol for the Hydrolysis of Methyl[(1-ethylpropyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Substrate Profiling

N-alkylated amino acids are indispensable building blocks in the design of peptidomimetics, peptoids, and active pharmaceutical ingredients (APIs). The target compound, [(1-ethylpropyl)amino]acetic acid (also known as N-(3-pentyl)glycine), is synthesized via the ester hydrolysis of its precursor, Methyl [(1-ethylpropyl)amino]acetate (PubChem CID: 22080627) 1.

Because the substrate contains a secondary amine sterically hindered by a 1-ethylpropyl (3-pentyl) group, the hydrolysis protocol must balance sufficient nucleophilic attack with mild conditions to prevent unwanted side reactions. This guide details a self-validating, base-catalyzed saponification workflow optimized for high-yield zwitterion recovery.

Mechanistic Rationale & Causality (E-E-A-T)

The Choice of Base: Why LiOH?

Base-catalyzed saponification using Lithium Hydroxide (LiOH) in a miscible organic/aqueous system is the gold standard for amino acid esters 2. While stronger bases such as NaOH or KOH can rapidly cleave simple esters 3, LiOH is specifically selected for complex or sterically demanding substrates because the lithium ion effectively coordinates the carbonyl oxygen, enhancing the electrophilicity of the ester without requiring harsh reflux conditions 4.

Solvent Dynamics: THF vs. Methanol

A 1:1 mixture of Tetrahydrofuran (THF) and water is utilized. THF is preferred over methanol to completely suppress competitive transesterification (which can stall the reaction) and to ensure total dissolution of the lipophilic N-alkyl ester 5.

Isolation Strategy: The Isoelectric Point (pI)

The most critical phase of this protocol is the isolation. The product is an amphoteric amino acid. Under basic conditions, it exists as a highly water-soluble lithium carboxylate; under acidic conditions, it forms a soluble ammonium salt. To isolate the free acid, the aqueous layer must be meticulously titrated to the molecule's isoelectric point (pI), which for N-alkyl glycines is typically between pH 5.5 and 6.0 6. At this exact pH, the molecule becomes a neutral zwitterion, minimizing its aqueous solubility and allowing for precipitation or selective organic extraction.

Mechanism A Methyl [(1-ethylpropyl)amino]acetate (Substrate) B Tetrahedral Intermediate (OH⁻ attack) A->B LiOH, H₂O/THF C Lithium Carboxylate + Methanol B->C -CH₃O⁻ D [(1-ethylpropyl)amino]acetic acid (Zwitterion at pI) C->D HCl (aq) to pH ~5.5

Figure 1: Mechanistic pathway for base-catalyzed saponification and zwitterion isolation.

Quantitative Data & Optimization

To provide a comprehensive view of the reaction landscape, the following table summarizes the quantitative parameters evaluated during protocol optimization.

Table 1: Optimization of Hydrolysis Conditions

ParameterCondition A (Mild / Optimal)Condition B (Accelerated)Condition C (Acidic)
Reagent LiOH·H₂O (2.5 eq)NaOH (3.0 eq)6M HCl (Excess)
Solvent THF/H₂O (1:1)MeOH/H₂O (1:1)H₂O
Temperature 0 °C to 25 °C60 °C (Reflux)100 °C (Reflux)
Time 2 - 4 hours1 - 2 hours12 - 24 hours
Yield > 92%~ 85%~ 95% (as HCl salt)
Side Reactions None observedTrace transamidationNone observed
Isolation Method pH adjustment to pI (5.5)pH adjustment to pI (5.5)Evaporation to dryness

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes analytical checkpoints to ensure the reaction is proceeding correctly before advancing.

Workflow Step1 1. Dissolve Ester in THF/H₂O (1:1) Step2 2. Add LiOH·H₂O (2.5 eq) at 0 °C Step1->Step2 Step3 3. Stir at RT for 2-4 hours (Monitor by TLC/LCMS) Step2->Step3 Step4 4. Remove THF in vacuo Step3->Step4 Step5 5. Adjust aqueous layer to pH 5.5-6.0 with 1M HCl Step4->Step5 Step6 6. Isolate Zwitterion (Filtration or Extraction) Step5->Step6

Figure 2: Step-by-step experimental workflow for ester hydrolysis and product isolation.

Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl[(1-ethylpropyl)amino]acetate (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water to achieve a 0.2 M substrate concentration.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C.

  • Base Addition: Slowly add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq) in one continuous portion.

    • Scientist's Note: The 0 °C addition mitigates the initial exothermic dissolution of the base, preventing localized hot spots that could lead to substrate degradation.

Phase 2: Monitoring and Cleavage (Self-Validation)
  • Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature (20-25 °C). Stir vigorously for 2 to 4 hours.

  • Analytical Checkpoint: Monitor the reaction progress via LCMS or TLC (Eluent: DCM/MeOH 9:1, visualized with Ninhydrin stain).

    • Validation: The reaction is complete when the high-Rf starting material spot is entirely consumed, replaced by a highly polar, baseline-retained spot corresponding to the lithium carboxylate salt.

Phase 3: Workup and Zwitterion Isolation
  • Solvent Removal: Concentrate the reaction mixture in vacuo at 30 °C to remove all THF.

    • Scientist's Note:Do not skip this step. If THF remains during the subsequent acidification, the amphiphilic amino acid will partition unpredictably between the aqueous and organic phases, drastically reducing your isolated yield.

  • Aqueous Wash: Dilute the remaining aqueous layer with a small volume of deionized water. Extract once with Diethyl Ether or EtOAc to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Isoelectric Titration: Cool the aqueous layer to 0 °C. Using a calibrated pH meter, dropwise add 1M HCl (aq) while stirring continuously. Stop the addition exactly when the pH reaches 5.5 - 6.0.

  • Isolation:

    • If the product precipitates: Isolate via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

    • If the product remains in solution (due to the surfactant-like nature of the 1-ethylpropyl group): Extract the aqueous layer with n-butanol or a Chloroform/Isopropanol (3:1) mixture. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure [(1-ethylpropyl)amino]acetic acid.

References

1.[2] De-esterification of amino acid esters . ResearchGate. 2 2.[1] Methyl [(1-ethylpropyl)amino]acetate | CID 22080627 . PubChem. 1 3.[4] Carboxyl Protecting Groups . Thieme Connect. 4 4.[5] Why are my ester hydrolysis not working . r/Chempros - Reddit. 5 5.[3] Ester to Acid - Common Conditions . Common Organic Chemistry. 3 6.[6] Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities . CHIMIA. 6

Sources

Applications of Methyl [(1-ethylpropyl)amino]acetate in heterocyclic compound design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the application of Methyl [(1-ethylpropyl)amino]acetate (CAS 156733-66-9) as a critical building block in the synthesis of fused heterocyclic systems, specifically targeting Corticotropin-Releasing Factor 1 (CRF-1) receptor antagonists .[1] The bulky 1-ethylpropyl (3-pentyl) moiety provides essential steric occlusion, enhancing metabolic stability and lipophilicity in drug candidates.[1] This note provides a validated protocol for synthesizing pyrrolo[2,3-d]pyrimidine scaffolds, a core structure in the development of anxiolytic and antidepressant therapeutics analogous to Antalarmin and CP-154,526.[1]

Introduction: The Steric Advantage in Drug Design

In medicinal chemistry, the 1-ethylpropyl (3-pentyl) group is a privileged pharmacophore.[1] Unlike linear alkyl chains, this branched moiety creates a "steric umbrella" that protects adjacent nitrogen atoms from oxidative metabolism (N-dealkylation) while filling hydrophobic pockets in G-Protein Coupled Receptors (GPCRs), particularly the CRF-1 receptor.[1]

Methyl [(1-ethylpropyl)amino]acetate serves as a bifunctional reagent:

  • Nucleophilic Amine: The secondary amine allows for

    
     coupling with halogenated heterocycles.[1]
    
  • Electrophilic Ester: The acetate tail facilitates intramolecular cyclization (Dieckmann condensation) to form fused ring systems.[1]

Target Applications:

  • CRF-1 Antagonists: Synthesis of pyrrolopyrimidines and pyrazolo[1,5-a]pyrimidines.[1]

  • Kinase Inhibitors: Design of ATP-competitive scaffolds requiring bulky hydrophobic exclusion.[1]

Chemical Profile & Handling

PropertySpecification
Chemical Name Methyl [(1-ethylpropyl)amino]acetate
Synonyms N-(1-Ethylpropyl)glycine methyl ester; Methyl 3-pentylaminoacetate
CAS Number 156733-66-9
Molecular Weight 159.23 g/mol
Physical State Colorless to pale yellow oil
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol
Storage 2–8°C, Hygroscopic (Store under Argon)

Safety Warning: This compound is an irritant.[1] The ester functionality makes it susceptible to hydrolysis; avoid prolonged exposure to moisture.[1]

Application Protocol: Synthesis of Pyrrolopyrimidine Core

This protocol describes the synthesis of a 7-(1-ethylpropyl)-pyrrolo[2,3-d]pyrimidin-6-one intermediate.[1] This scaffold mimics the core of several CRF-1 antagonists, replacing the N-butyl-N-ethyl group of Antalarmin with the metabolically robust 1-ethylpropyl group.[1]

Mechanism of Action
  • Intermolecular

    
    :  The secondary amine displaces a chloride on the pyrimidine ring.[1]
    
  • Intramolecular Cyclization: Base-mediated attack of the pyrimidine C-5 anion onto the ester carbonyl closes the pyrrole ring.[1]

Materials Required
  • Reagent A: Methyl [(1-ethylpropyl)amino]acetate (1.2 equiv)[1]

  • Reagent B: 4,6-Dichloro-2-methylpyrimidine (1.0 equiv)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (2.5 equiv)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran) and DMF (Dimethylformamide)[1]

  • Quench: Acetic acid, Brine

Step-by-Step Methodology

Step 1: Nucleophilic Substitution (


) [1]
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Dissolve 4,6-dichloro-2-methylpyrimidine (5.0 g, 30.6 mmol) in anhydrous DMF (40 mL).

  • Addition: Add Methyl [(1-ethylpropyl)amino]acetate (5.85 g, 36.7 mmol) and Diisopropylethylamine (DIEA) (6.4 mL, 36.7 mmol).

  • Reaction: Heat the mixture to 90°C for 12 hours.

    • Process Check: Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting pyrimidine (

      
      ) should disappear, replaced by the intermediate ester (
      
      
      
      ).[1]
  • Workup: Cool to room temperature. Pour into ice water (200 mL) and extract with Ethyl Acetate (3 x 50 mL). Dry over

    
     and concentrate.
    
    • Yield Target: >85% of crude intermediate.[1]

Step 2: Dieckmann Cyclization

  • Activation: In a fresh dry flask, wash NaH (3.0 g, 60% dispersion) with dry hexane to remove oil. Suspend in anhydrous THF (60 mL).

  • Cyclization: Dissolve the crude intermediate from Step 1 in THF (20 mL) and add dropwise to the NaH suspension at 0°C .

    • Caution: Hydrogen gas evolution.[1] Vent properly.

  • Reflux: Allow to warm to room temperature, then reflux (66°C) for 4 hours. The solution will turn deep orange/red, indicating enolate formation.[1]

  • Quench: Cool to 0°C. Carefully quench with Acetic Acid (5 mL) followed by water.

  • Isolation: The product often precipitates upon acidification.[1] Filter the solid.[1][2][3] If no precipitate, extract with DCM.[1]

    • Purification: Recrystallize from Ethanol/Water.[1]

Critical Process Parameters (CPP)

ParameterOptimal RangeImpact of Deviation
Temperature (Step 1) 85°C – 95°C<80°C: Incomplete substitution. >110°C: Decomposition of the ester.[1]
Stoichiometry (Amine) 1.1 – 1.3 equiv<1.0: Formation of bis-substituted byproducts.[1]
Water Content <0.05% (Karl Fischer)Moisture hydrolyzes the ester before cyclization, leading to the open-chain acid (dead-end).[1]

Visualization: Synthetic Pathway

The following diagram illustrates the transformation logic, highlighting the dual role of the reagent.

G Start 4,6-Dichloro-2- methylpyrimidine Inter Intermediate: N-Alkylated Ester Start->Inter SNAr (90°C) Reagent Methyl [(1-ethylpropyl) amino]acetate Reagent->Inter Base NaH / THF (Dieckmann Cyclization) Inter->Base Product Target: 7-(1-ethylpropyl)- pyrrolopyrimidine Base->Product Ring Closure

Figure 1: Synthetic workflow for accessing the pyrrolopyrimidine core using Methyl [(1-ethylpropyl)amino]acetate.

Troubleshooting Guide

Issue: Low yield in Step 2 (Cyclization).

  • Root Cause: Hydrolysis of the methyl ester prior to cyclization.[1]

  • Solution: Ensure THF is distilled over Sodium/Benzophenone. Use fresh NaH.

Issue: Product is an oil/gum instead of a solid.

  • Root Cause: Presence of residual mineral oil from NaH or unreacted amine.[1]

  • Solution: Triturate the crude gum with cold Diethyl Ether or Pentane to induce crystallization.[1]

Issue: Regioselectivity issues (if using asymmetric pyrimidines).

  • Insight: The bulky 1-ethylpropyl group directs substitution to the least hindered chloride if the electrophile is asymmetric.[1]

References

  • Vertex Pharmaceuticals. (2004).[1] Design and synthesis of 3-(2-pyridyl)pyrazolo[1,5-a]pyrimidines as potent CRF1 receptor antagonists. PubMed.[1] [Link]

  • Neurocrine Biosciences. (2004). Synthesis of Pyrrolopyrimidine CRF-R1 Antagonists Containing a Tricyclic Core via an Intramolecular Heck Reaction.[1][4] Heterocycles.[1][4][5][6] [Link][1]

  • Pfizer Inc. (1997).[1] Synthesis of CP-154,526, a non-peptide antagonist of the CRH1 receptor.[1] Journal of Medicinal Chemistry.[1] [Link]

Sources

Catalytic hydrogenation techniques for Methyl [(1-ethylpropyl)amino]acetate precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation Techniques for the Synthesis of Methyl [(1-ethylpropyl)amino]acetate Precursors

Executive Summary & Context

Methyl [(1-ethylpropyl)amino]acetate—also referred to as N-(pentan-3-yl)glycine methyl ester—is a sterically hindered secondary amine that functions as a highly versatile building block[1]. It is frequently utilized in the downstream synthesis of peptidomimetics, chiral auxiliaries, and active pharmaceutical ingredients (APIs). The most scalable and atom-economical route to synthesize this precursor is the direct reductive amination of 3-pentanone (diethyl ketone) with glycine methyl ester[2]. This application note details the mechanistic rationale, condition optimization, and a self-validating protocol for executing this transformation using heterogeneous catalytic hydrogenation.

Mechanistic Causality & Reaction Dynamics

The synthesis proceeds via a two-stage cascade: the condensation of the primary amine with the ketone to form a transient imine (or iminium) intermediate, followed by the chemoselective reduction of the C=N bond to yield the secondary amine.

Causality Behind Reagent and Catalyst Selection:

  • Overcoming Steric Hindrance: 3-Pentanone features two ethyl groups flanking the carbonyl carbon, creating a sterically demanding environment that kinetically hinders nucleophilic attack. To drive the equilibrium toward the imine, a slight molar excess of the ketone is used alongside anhydrous methanol, which stabilizes the polar transition states during hemiaminal formation.

  • Amine Free-Basing: Glycine methyl ester is commercially supplied as a stable hydrochloride salt to prevent spontaneous self-condensation (diketopiperazine formation). An organic base, such as Triethylamine (Et

    
    N), must be introduced to neutralize the HCl salt and liberate the nucleophilic free amine in situ. If this step is omitted, the protonated amine cannot attack the ketone.
    
  • Heterogeneous Catalysis vs. Hydride Reagents: While stoichiometric borohydrides like sodium cyanoborohydride (NaBH

    
    CN) are classic laboratory reagents for reductive amination[3], they generate toxic cyanide waste and complicate downstream purification. Catalytic hydrogenation using Palladium on Carbon (Pd/C) or Platinum Dioxide (PtO
    
    
    
    ) utilizes H
    
    
    gas as a clean reductant. This approach drastically improves the Reaction Mass Efficiency (RME), aligns with green chemistry principles, and prevents the formation of boron-amine complexes[4].

Optimization of Reaction Conditions

To establish a robust protocol, reaction parameters must be tuned to favor imine reduction while suppressing side reactions (such as the hydrogenolysis of the methyl ester). The quantitative data below summarizes the optimization landscape.

EntryCatalyst (mol%)SolventBaseH

Pressure (psi)
Time (h)Isolated Yield (%)
110% Pd/C (5%)MeOHEt

N
15 (Balloon)2445%
210% Pd/C (5%)MeOHEt

N
50 (Parr)1688%
3PtO

(2%)
MeOHEt

N
50 (Parr)1292%
410% Pd/C (5%)THFEt

N
50 (Parr)1661%
510% Pd/C (5%)MeOHNaOAc50 (Parr)1674%

Analytical Insight: Elevated hydrogen pressure (Entry 2 and 3) is critical. Because the steric bulk of 3-pentanone shifts the condensation equilibrium backward, the steady-state concentration of the imine is low. High H


 pressure ensures that any formed imine is immediately and irreversibly reduced, driving the reaction forward via Le Chatelier's principle. While PtO

offers slightly faster kinetics, 10% Pd/C is generally preferred for its cost-effectiveness and broad scalability[5].

Reaction Pathway Visualization

ReductiveAmination Ketone 3-Pentanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Glycine Methyl Ester Amine->Hemiaminal Base (Et3N) Imine Imine / Iminium Hemiaminal->Imine - H2O Product Methyl [(1-ethylpropyl)amino]acetate Imine->Product H2 (50 psi) Pd/C Catalyst

Fig 1: Mechanistic pathway for the catalytic reductive amination of 3-pentanone.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: reaction progress is physically confirmed by the stoichiometric pressure drop in the Parr apparatus, and the biphasic workup inherently validates the removal of the triethylamine hydrochloride byproduct via phase separation.

Materials Required:

  • 3-Pentanone (1.2 equivalents)

  • Glycine methyl ester hydrochloride (1.0 equivalent, 10.0 mmol scale)

  • Triethylamine (Et

    
    N) (1.1 equivalents)
    
  • 10% Palladium on Carbon (Pd/C) (5 mol% Pd)

  • Anhydrous Methanol (MeOH) (30 mL)

  • Celite 545

Step-by-Step Methodology:

Step 1: Free-Basing and Imine Pre-formation

  • In a flame-dried 250 mL round-bottom flask, suspend Glycine methyl ester hydrochloride (1.25 g, 10.0 mmol) in anhydrous MeOH (30 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Add Et

    
    N (1.53 mL, 11.0 mmol) dropwise over 5 minutes. Stir for 15 minutes. Validation check: The suspension will transition to a clear solution as the free amine is liberated and the Et
    
    
    
    N·HCl salt dissolves.
  • Add 3-Pentanone (1.27 mL, 12.0 mmol) in one portion.

  • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours to establish the imine equilibrium.

Step 2: Catalytic Hydrogenation

  • Transfer the methanolic reaction mixture to a heavy-walled Parr hydrogenation bottle.

  • Safety Critical: Under a gentle, continuous stream of Nitrogen, carefully add 10% Pd/C (0.53 g, 0.5 mmol Pd). Dry Pd/C is highly pyrophoric when exposed to solvent vapors and oxygen.

  • Seal the vessel and purge the headspace with Nitrogen three times (pressurize to 20 psi, then vent) to remove residual oxygen.

  • Purge the vessel with Hydrogen gas three times.

  • Pressurize the vessel to 50 psi with Hydrogen and commence vigorous mechanical shaking.

  • Validation check: Monitor the pressure gauge. A steady drop in H

    
     pressure indicates active reduction. Repressurize to 50 psi as needed until hydrogen uptake ceases (typically 12–16 hours).
    

Step 3: Workup and Isolation

  • Carefully vent the remaining Hydrogen gas and purge the vessel thoroughly with Nitrogen.

  • Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with additional MeOH (3 × 20 mL). Safety Critical: Do not allow the Celite pad to run dry, as the spent catalyst can ignite.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Partition the resulting crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO

    
     (50 mL). Validation check: This step neutralizes any trace acids and pulls the Et
    
    
    
    N·HCl byproduct entirely into the aqueous phase.
  • Extract the aqueous layer with an additional portion of Ethyl Acetate (25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • The resulting Methyl [(1-ethylpropyl)amino]acetate is typically >95% pure by NMR and can be used directly, or further purified via vacuum distillation if ultra-high purity is required.

References

1.[1] Title: Methyl [(1-ethylpropyl)amino]acetate | C8H17NO2 | CID 22080627 - PubChem. Source: nih.gov. URL: [Link] 2.[2] Title: Reductive amination - Wikipedia. Source: wikipedia.org. URL: [Link] 3.[3] Title: Reductive Amination, and How It Works - Master Organic Chemistry. Source: masterorganicchemistry.com. URL: [Link] 4.[4] Title: A unified approach to the synthesis of amines through a highly selective and broadly applicable imine reduction using modified P - ChemRxiv. Source: chemrxiv.org. URL: [Link] 5.[5] Title: Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC. Source: nih.gov. URL: [Link]

Sources

Solvent selection for reactions involving Methyl [(1-ethylpropyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

Methyl [(1-ethylpropyl)amino]acetate (CAS: 1019627-75-8) is a highly versatile, yet synthetically challenging, amino acid derivative utilized in advanced drug development and peptidomimetic synthesis. Structurally, it features a secondary amine flanked by a methyl ester and a sterically demanding 1-ethylpropyl (3-pentyl) group.

The primary challenge in functionalizing this intermediate lies in the profound steric bulk of the 1-ethylpropyl moiety. During nucleophilic substitution (SN2) reactions, this bulk creates significant steric clash, drastically raising the activation energy of the transition state. Consequently, solvent selection cannot be treated as a secondary parameter; it is the primary thermodynamic and kinetic lever used to drive these reactions to completion.

Mechanistic Pathways & Solvent Causality

N-Alkylation: The Necessity of "Naked" Nucleophiles

For successful N-alkylation, the secondary amine must act as a potent nucleophile. Protic solvents (such as methanol or ethanol) are highly detrimental here; they form strong hydrogen bonds with the nitrogen's lone pair, effectively increasing its steric radius and neutralizing its nucleophilicity.

To overcome the inherent steric hindrance of the 1-ethylpropyl group, protocols must utilize Polar Aprotic Solvents . These solvents possess high dielectric constants required to stabilize the charge-separated SN2 transition state, but lack acidic protons. This leaves the amine "naked" and highly reactive.

Historically, N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) were the industry standards. However, due to their severe reprotoxicity and poor biodegradability, modern sustainable chemistry protocols favor greener alternatives[1]. γ-Valerolactone (GVL) has emerged as a superior bio-based choice, effectively supporting nucleophilic substitution without the need for hazardous media[1]. Similarly, Acetonitrile (MeCN) allows for milder reaction conditions and simplified purification profiles[2]. Cyrene (dihydrolevoglucosenone) is another emerging bio-derived dipolar aprotic solvent that successfully replaces DMF in demanding SN2 N-alkylations[3].

N-Acylation: Moisture Exclusion and Ester Preservation

When synthesizing amides via N-acylation with acid chlorides, the solvent criteria shift entirely. The reaction is highly exothermic and generates HCl, requiring an organic base (e.g., DIPEA). Furthermore, the methyl ester of our substrate is highly susceptible to saponification (hydrolysis) if exposed to adventitious water in the presence of a base.

Therefore, causality dictates the use of Strictly Anhydrous, Low-to-Moderate Polarity Aprotic Solvents . Dichloromethane (DCM) and Tetrahydrofuran (THF) are the optimal choices[4]. They readily dissolve the substrate, the acylating agent, and the base, while their volatility allows for rapid concentration during workup without thermal degradation of the product[4].

Quantitative Data Presentation

The following table summarizes the physicochemical properties of relevant solvents and their impact on the functionalization of sterically hindered amines.

SolventClassificationDielectric Constant (ε)Dipole Moment (D)Green Chem StatusOptimal Application for Substrate
DMF Polar Aprotic36.73.82Hazardous (Reprotoxic)Legacy SN2 Alkylation
GVL Polar Aprotic36.54.00Recommended (Bio-based)Green SN2 Alkylation
Cyrene Polar Aprotic37.34.30Recommended (Bio-based)Green SN2 Alkylation
MeCN Polar Aprotic37.53.92AcceptableMild SN2 Alkylation
DCM Low-Polar Aprotic8.91.60Problematic (Volatile)Anhydrous N-Acylation
THF Low-Polar Aprotic7.61.75AcceptableAnhydrous N-Acylation

Mandatory Visualizations

G Substrate Methyl [(1-ethylpropyl)amino]acetate (Sterically Hindered Amine) Path1 Pathway A: N-Alkylation (SN2 Mechanism) Substrate->Path1 Alkyl Halide + Base Path2 Pathway B: N-Acylation (Amide Formation) Substrate->Path2 Acid Chloride + Base Sol1 Legacy Solvents DMF / NMP (Hazardous) Path1->Sol1 Avoid Sol2 Green Solvents GVL / MeCN / Cyrene Path1->Sol2 Preferred Sol3 Anhydrous Solvents DCM / THF (Moisture-Free) Path2->Sol3 Prevents Hydrolysis

Fig 1. Solvent selection decision tree for N-functionalization pathways.

Mech Nuc Naked Nucleophile Amine lone pair active TS Transition State Steric Clash Mitigated Nuc->TS Elec Electrophile R-X Elec->TS Prod N-Alkylated Product High Yield TS->Prod Solv Polar Aprotic Solvent High Dielectric Constant Solv->Nuc No H-Bonding Solv->TS Dipole Stabilization

Fig 2. Polar aprotic solvent stabilization of the SN2 transition state.

Experimental Protocols

Protocol 1: Green N-Alkylation using γ-Valerolactone (GVL)
  • Objective : Synthesize an N-alkylated derivative while adhering to green chemistry principles.

  • Causality Check : GVL stabilizes the SN2 transition state without hydrogen-bonding to the sterically hindered secondary amine. Cesium carbonate (Cs₂CO₃) is utilized because the large cesium counterion enhances the solubility and reactivity of the carbonate in organic media, driving the reaction forward despite steric bulk.

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl [(1-ethylpropyl)amino]acetate (1.0 equiv) in anhydrous γ-Valerolactone (GVL) to achieve a 0.5 M concentration.

  • Base Addition : Add finely powdered anhydrous Cs₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.

  • Electrophile Addition : Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise over 5 minutes.

  • Reaction : Heat the mixture to 80°C under a nitrogen atmosphere. Monitor reaction progression via TLC or LC-MS (typically requires 12-18 hours due to the 1-ethylpropyl steric hindrance).

  • Workup : Cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with distilled water (3x) to remove the water-miscible GVL and inorganic salts.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol 2: N-Acylation using Dichloromethane (DCM)
  • Objective : Form an amide bond via N-acylation without hydrolyzing the labile methyl ester.

  • Causality Check : Anhydrous DCM is selected because it completely excludes moisture, preventing base-catalyzed ester saponification[4]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl without competing for the acylating agent.

Step-by-Step Methodology:

  • Preparation : Dissolve Methyl [(1-ethylpropyl)amino]acetate (1.0 equiv) in anhydrous DCM (0.2 M) under an inert argon atmosphere.

  • Base Addition : Add DIPEA (2.5 equiv) and cool the reaction flask to 0°C using an ice-water bath. This controls the highly exothermic acylation process.

  • Acylation : Slowly add the acid chloride (1.1 equiv) dropwise. Maintaining the low temperature prevents side reactions and preserves the ester moiety[4].

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours until complete consumption of the starting amine is observed via TLC.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and wash the organic (DCM) layer with 0.1 M HCl, followed by brine.

  • Isolation : Dry the organic layer over MgSO₄, filter, and evaporate the volatile DCM under reduced pressure to yield the crude amide.

References

  • [3] Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. National Institutes of Health (NIH). URL:[Link]

  • [2] Towards more sustainable synthesis of diketopyrrolopyrroles. SciSpace. URL:[Link]

  • [4] Investigation of substrate-selectivity pattern in the oxidation of secondary alcohols by amino acid-derived IBX derivatives. Arkivoc. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methyl [(1-ethylpropyl)amino]acetate Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yield or poor purity during the synthesis of Methyl [(1-ethylpropyl)amino]acetate ([1]).

Synthesizing this secondary amino acid ester typically involves the N-alkylation of 3-aminopentane with methyl bromoacetate, or the reductive amination of 3-pentanone with glycine methyl ester. Because secondary amines are highly nucleophilic, the reaction is prone to competing side reactions. This guide breaks down the mechanistic causality behind these impurities and provides self-validating protocols to achieve >95% purity.

Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic logic tree below to match your analytical data (GC-MS/HPLC) to the correct mechanistic failure point.

TroubleshootingWorkflow A Low Purity Detected (GC-MS / HPLC) B Identify Major Impurity A->B C Tertiary Amine (Overalkylation) B->C D Free Acid (Ester Hydrolysis) B->D E Unreacted Starting Material B->E F Increase Primary Amine Excess Use NaHCO3 instead of Et3N C->F G Maintain Anhydrous Conditions Avoid Aqueous Strong Base D->G H Extend Reaction Time Verify Reagent Equivalents E->H

Diagnostic workflow for resolving low purity in Methyl [(1-ethylpropyl)amino]acetate synthesis.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My GC-MS shows a significant high-molecular-weight impurity (m/z ~231). Why is over-alkylation occurring despite the steric hindrance of the 1-ethylpropyl group? Causality: While the 1-ethylpropyl (3-pentyl) group provides moderate steric bulk, the newly formed secondary amine remains highly nucleophilic. The inductive electron-donating effect of the attached alkyl groups competes with steric hindrance, allowing a second equivalent of methyl bromoacetate to react. This forms the dialkylated tertiary amine impurity ([2]). Solution: To suppress over-alkylation, you must manipulate the reaction stoichiometry. Using a large excess of the primary amine (e.g., 2.5 to 3.0 equivalents) relative to methyl bromoacetate statistically favors mono-alkylation, as the excess primary amine outcompetes the secondary amine for the electrophile ([3]).

Q2: I am detecting bromoacetic acid and free amino acid in my crude mixture. How do I prevent ester hydrolysis? Causality: The methyl ester moiety is highly susceptible to basic hydrolysis (saponification). This occurs when strong bases (like NaOH) or excessive aqueous conditions are employed to neutralize the hydrobromic acid (HBr) byproduct generated during alkylation ([3]). Solution: Maintain strictly anhydrous conditions during the reaction. Substitute strong bases with a mild, anhydrous inorganic base like Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) ([4]).

Q3: Would reductive amination be a cleaner route than direct alkylation? Causality: Yes. Direct alkylation inherently risks over-alkylation. Reductive amination of 3-pentanone with glycine methyl ester circumvents this entirely. The formation of a Schiff base (imine) followed by reduction (e.g., using sodium cyanoborohydride) selectively yields the secondary amine. Because the ketone cannot double-alkylate the amine under these conditions, tertiary amine formation is mechanistically impossible ([5]).

Quantitative Data: Impact of Base Selection

The choice of proton scavenger drastically alters the product distribution during N-alkylation. The following table summarizes the quantitative impact of base selection on reaction efficiency and impurity profiles when using a standard 1:1 stoichiometric ratio ([3]).

Base SelectionEquivalentsMono-alkylation (Target)Over-alkylation (Tertiary Amine)Ester Hydrolysis (Free Acid)
Triethylamine (Et₃N) 1.2 eq65%30%< 5%
Sodium Hydroxide (NaOH) 1.5 eq45%15%40%
Sodium Bicarbonate (NaHCO₃) 1.5 eq88%10%< 2%

Note: To push mono-alkylation >95% when using NaHCO₃, the primary amine equivalents must be increased to ≥2.5 eq.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that you can analytically confirm success before proceeding to the next step.

Protocol A: Optimized Direct Alkylation (Anhydrous)

Objective: Synthesize the target compound via direct alkylation while suppressing tertiary amine formation and ester hydrolysis.

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 3-aminopentane (3.0 eq) in anhydrous acetonitrile (0.5 M). Add anhydrous NaHCO₃ (1.5 eq) to act as a mild, non-hydrolyzing proton scavenger ([3],[4]).

  • Addition: Cool the suspension to 0 °C using an ice bath. Add methyl bromoacetate (1.0 eq) dropwise over 30 minutes. Causality: Slow addition at low temperatures maintains a low local concentration of the electrophile, further preventing double-alkylation.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 12 hours.

  • Validation Checkpoint: Analyze an aliquot via GC-MS. The system is validated if the target mass (m/z 159.1) is the dominant peak ([1]), and the tertiary amine mass (m/z ~231) constitutes <5% of the total ion current.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate ([4]).

  • Purification: Recover the excess 3-aminopentane via vacuum distillation, leaving the highly pure secondary amino acid ester.

Protocol B: Reductive Amination (High-Purity Alternative Route)

Objective: Synthesize the target compound by bypassing alkyl halides entirely, guaranteeing zero over-alkylation.

  • Imine Formation: Combine 3-pentanone (1.0 eq) and glycine methyl ester hydrochloride (1.1 eq) in anhydrous methanol. Add N,N-diisopropylethylamine (DIEA) (1.1 eq) to liberate the free amine. Stir for 4 hours at room temperature to allow Schiff base formation ([6], [5]).

  • Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) in small portions. Causality: NaBH₃CN is chemoselective; it reduces the imine to the secondary amine without reducing the unreacted ketone.

  • Reaction: Stir at room temperature for 8 hours.

  • Validation Checkpoint: Perform a TLC (Hexanes:EtOAc 3:1). The reaction is validated by the disappearance of the ketone spot and the appearance of a single, strong ninhydrin-active spot (purple/brown) corresponding to the secondary amine.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate under vacuum ([5]).

References

  • Methyl [(1-ethylpropyl)amino]acetate | C8H17NO2 | CID 22080627. PubChem, National Institutes of Health. Available at:[Link]

  • Development of Metal-Free Reductive Processes Using Silanes and Brønsted Acid Activation. Nottingham ePrints. Available at: [Link]

  • The Art of Drug Synthesis. Chemistry and Chemists. Available at:[Link]

  • 258 questions with answers in SCHIFF BASES. ResearchGate. Available at: [Link]

Sources

Minimizing side reactions during Methyl [(1-ethylpropyl)amino]acetate isolation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for Methyl [(1-ethylpropyl)amino]acetate . This secondary amino ester (also known as N-(3-pentyl)glycine methyl ester) is a critical intermediate in the synthesis of antifolates and peptidomimetics.

While the 1-ethylpropyl (3-pentyl) group provides steric bulk that stabilizes the amine, the molecule remains an


-amino ester. This class of compounds is notoriously unstable in its free base form, prone to two primary degradation pathways: Diketopiperazine (DKP) cyclization  and Ester Hydrolysis .

This guide moves beyond standard recipes to explain why your isolation might fail and how to engineer a robust process.

Module 1: The "Silent Killer" – Diketopiperazine (DKP) Formation

The Mechanism

The most common cause of yield loss during distillation or thermal drying is self-cyclization. Two molecules of the amino ester condense to form a 6-membered lactam ring (2,5-diketopiperazine), releasing two equivalents of methanol.

Critical Insight: The 1-ethylpropyl group provides steric hindrance, slowing this reaction compared to N-methyl glycine derivatives. However, heat + free base form will still drive this reaction to completion, resulting in a solid precipitate that is often mistaken for the product.

Diagram: The DKP Trap

DKP_Mechanism cluster_conditions Accelerating Factors Ester 2x Amino Ester (Free Base) Transition Nucleophilic Attack (Amine -> Carbonyl) Ester->Transition Heat / Time DKP Diketopiperazine (Impurity) Transition->DKP Methanol 2x Methanol (Byproduct) Transition->Methanol Heat Temp > 40°C Conc High Concentration Base pH > 8 (Free Amine)

Caption: Figure 1. Self-condensation pathway. The reaction is second-order; rate increases exponentially with concentration and temperature.

Troubleshooting Protocol: Preventing DKP
VariableRecommendationTechnical Rationale
State Store as HCl Salt The protonated amine (

) is non-nucleophilic and cannot attack the ester carbonyl. Only generate the free base immediately before the next step.
Temperature < 30°C Activation energy for cyclization is accessible above 40°C. Never distill the free base at atmospheric pressure.
Concentration Dilute Workup Since the reaction is bimolecular (2nd order), doubling the concentration quadruples the rate of DKP formation.

Module 2: Ester Integrity – Preventing Hydrolysis

The Issue

Methyl esters are susceptible to saponification (hydrolysis) under basic conditions.[1][2] A common error is using strong bases (NaOH) to neutralize the amine salt, which inadvertently cleaves the ester to the carboxylic acid (zwitterion), which is water-soluble and lost in the aqueous phase.

Diagram: Isolation Decision Tree

Isolation_Logic Start Crude Reaction Mixture (Acidic/Salt Form) BaseChoice Neutralization Agent? Start->BaseChoice StrongBase NaOH / KOH (pH > 12) BaseChoice->StrongBase Avoid MildBase Sat. NaHCO3 / K2CO3 (pH 8-9) BaseChoice->MildBase Recommended Hydrolysis Ester Hydrolysis (Product lost to Aqueous) StrongBase->Hydrolysis Extraction Extraction into DCM/EtOAc (Keep Cold < 10°C) MildBase->Extraction Solvent Drying Solvent? Extraction->Solvent Ethanol Ethanol/Methanol Solvent->Ethanol Avoid Inert DCM / Toluene Solvent->Inert Recommended Transester Transesterification Risk Ethanol->Transester Final Stable Product (Methyl Ester) Inert->Final

Caption: Figure 2. Workup logic flow to preserve the methyl ester functionality.

Protocol: The "Cold-Mild" Workup
  • Cooling: Cool the reaction mixture to 0–5°C before quenching.

  • pH Adjustment: Slowly add Saturated

    
     or 
    
    
    
    until pH reaches 8.5. Do not exceed pH 10.
    • Why? At pH 8.5, the amine is deprotonated (free base) and extractable, but the hydroxide concentration is too low to rapidly hydrolyze the ester.

  • Phase Separation: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate. Do not let the phases sit.

  • Drying: Dry over

    
     (neutral) rather than basic drying agents.
    

Module 3: Purification Pitfalls

Distillation vs. Chromatography
  • Vacuum Distillation: Only recommended if high vacuum (< 1 mbar) is available to keep the boiling point below 60°C. Prolonged heating in the pot will turn the liquid residue into solid DKP.

  • Acid-Base Extraction (Preferred):

    • Dissolve crude in organic solvent.

    • Wash with dilute HCl (product moves to aqueous phase).

    • Wash organic phase (removes non-basic impurities).

    • Basify aqueous phase (cold, pH 9) and re-extract.

    • Note: This method purifies without heat.

Frequently Asked Questions (FAQ)

Q1: I see a white precipitate forming in my oil after leaving it on the bench. What is it? A: This is almost certainly the diketopiperazine (DKP) derivative. The free base amino ester is not stable at room temperature for long periods.

  • Fix: Store the product as the HCl salt or in solution at -20°C.

Q2: Can I use Ethanol or Isopropanol for extraction? A: No. In the presence of trace base/acid, alcohols undergo transesterification . Using ethanol will convert your Methyl ester to an Ethyl ester. Use aprotic solvents like DCM, Ethyl Acetate, or TBME.

Q3: My yield is low, and the aqueous layer is acidic. Where is my product? A: If the aqueous layer is acidic, your product is protonated (ammonium salt) and remains in the water. You must adjust the pH to ~8.5-9.0 to drive the amine into the organic layer.

Q4: Is racemization a concern with this molecule? A: No. The amino acid portion is Glycine (achiral), and the 1-ethylpropyl group (pentan-3-yl) is symmetric. There are no stereocenters in Methyl [(1-ethylpropyl)amino]acetate, so racemization is impossible.

References

  • PubChem. Methyl [(1-ethylpropyl)amino]acetate | C8H17NO2.[3] National Library of Medicine. Available at: [Link]

  • Goolcharran, C. & Borchardt, R. T. (1998).[4] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. (Demonstrates the kinetics of cyclization in amino esters). Available at: [Link]

  • Chamoin, S. et al. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters. CHIMIA International Journal for Chemistry. (Details reductive alkylation protocols and isolation of N-alkyl amino esters). Available at: [Link]

  • Green, T. W. & Wuts, P. G. M.Protective Groups in Organic Synthesis. (General reference for ester stability and hydrolysis conditions). Wiley-Interscience.
  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Authoritative source on DKP formation mechanisms and prevention).[4][5][6]

Sources

Technical Support Center: Stability & Storage of Methyl [(1-ethylpropyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026


-amino ester)
Applicable For:  Process Chemists, Analytical Scientists, Inventory Managers

Core Technical Analysis: The Science of Instability

You are likely encountering stability issues because Methyl [(1-ethylpropyl)amino]acetate is not just a simple ester; it is a secondary


-amino ester . This structural motif presents a unique "self-destruct" mechanism that simple esters (like ethyl acetate) do not possess.
The Mechanism of Failure

In its free base form, the molecule contains two opposing functional groups:

  • The Nucleophile: The secondary amine (basic nitrogen).

  • The Electrophile: The methyl ester carbonyl.

Why it degrades:

  • Intramolecular Catalysis: The amine group can act as an intramolecular general base, activating water molecules to attack the ester bond much faster than in standard esters.

  • Dimerization (Cyclization): Two molecules of the free base can react with each other (aminolysis) to form a diketopiperazine derivative, releasing methanol. While the bulky 1-ethylpropyl (pentan-3-yl) group provides some steric protection, this pathway remains a risk in concentrated solutions.

  • Hygroscopicity: Amino esters are naturally hygroscopic. Absorbed atmospheric moisture acts as the reagent for hydrolysis, driving the reaction toward the carboxylic acid (Zwitterion form) and methanol.

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways you must prevent.

DegradationPathways cluster_prevention Prevention Strategy FreeBase Methyl [(1-ethylpropyl)amino]acetate (Free Base) Hydrolysis Hydrolysis (Autocatalytic) FreeBase->Hydrolysis + Water Cyclization Dimerization (Aminolysis) FreeBase->Cyclization Conc. Dependent Salt HCl Salt Form (Protonated Amine) FreeBase->Salt + HCl (Stabilization) Water Moisture (H₂O) Water->Hydrolysis Acid Degradation Product A: Carboxylic Acid (Zwitterion) + Methanol Hydrolysis->Acid Irreversible DKP Degradation Product B: Diketopiperazine (Cyclic Amide) Cyclization->DKP Loss of MeOH

Figure 1: Mechanistic pathways for degradation. Note that protonation (green path) effectively shuts down both hydrolysis and cyclization risks.

Troubleshooting Guide

Use this diagnostic table to identify the state of your material and the necessary corrective actions.

ObservationDiagnosisRoot CauseCorrective Action
Strong Methanol Smell Active HydrolysisMoisture ingress has triggered ester cleavage.Immediate: Purge with Argon. Long-term: Convert to HCl salt immediately.
White Precipitate / Sludge Dimerization or ZwitterionFormation of insoluble Diketopiperazine or Amino Acid Zwitterion.Material is compromised. Filter solids to recover remaining ester, but purity is lost.
pH Drift (Acidic) HydrolysisRelease of the free carboxylic acid.Check purity via LC-MS. If >5% acid, repurpose or discard.
Viscosity Increase OligomerizationSlow formation of amide oligomers.Store at -20°C. Avoid storing as a neat oil (free base).

Storage & Handling Protocols

Protocol A: The "Gold Standard" (Long-Term Storage)

Recommendation: Do not store this molecule as a free base oil for more than 48 hours. Convert it to the Hydrochloride (HCl) salt.

Why: Protonating the amine (


) removes the lone pair electrons. This kills the basicity (preventing autocatalysis) and the nucleophilicity (preventing dimerization).

Step-by-Step Salt Formation:

  • Dissolve: Dissolve the free base ester in anhydrous Diethyl Ether or 1,4-Dioxane (approx. 5-10 mL solvent per gram).

  • Acidify: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

  • Precipitate: The HCl salt should precipitate as a white solid. If it oils out, triturate with cold Pentane or Hexane.

  • Filter & Dry: Filter under Argon. Dry in a vacuum desiccator over

    
     or KOH pellets to remove trace acid/water.
    
  • Store: Place the solid salt in an amber vial, flush with Argon, seal with Parafilm, and store at -20°C .

Protocol B: Handling the Free Base (Short-Term / In-Process)

If you must keep the free base (e.g., for an immediate next step):

  • Solvent Choice: Store as a solution in a non-nucleophilic, non-hygroscopic solvent (e.g., Toluene or Dichloromethane). Avoid alcohols (Methanol/Ethanol) to prevent transesterification.

  • Temperature: Store strictly at -20°C or lower .

    • Data Point: According to the Arrhenius equation, reducing storage temp from 25°C to -20°C can slow hydrolysis rates by a factor of ~20-30x.

  • Desiccation: Store the vial inside a secondary jar containing active desiccant (Silica Gel or Molecular Sieves 4Å).

  • Inert Gas: Always backfill the headspace with Nitrogen or Argon after opening.

Frequently Asked Questions (FAQs)

Q: Can I store the free base in DMSO? A: No. DMSO is highly hygroscopic (absorbs water from air). Unless your DMSO is anhydrous and stored under strict Schlenk conditions, it will introduce enough water to hydrolyze the ester rapidly.

Q: Why does the "1-ethylpropyl" group matter? A: This group (also called pentan-3-yl) is bulky. It provides steric hindrance around the nitrogen. While this slightly reduces the rate of intermolecular attack (dimerization) compared to a glycine derivative, it does not prevent water from attacking the ester carbonyl. Do not rely on this steric bulk for stability.

Q: My sample is a viscous yellow oil. Is it degraded? A: Pure amino esters are often colorless oils. Yellowing usually indicates oxidation of the amine (N-oxide formation) or trace polymerization. Run an LC-MS or NMR. If the proton NMR shows a sharp singlet at ~3.7 ppm (methyl ester) and the integration is correct relative to the 1-ethylpropyl multiplet, it is likely still usable.

Q: How do I recover the free base from the HCl salt when I'm ready to use it? A:

  • Dissolve the salt in a minimum amount of water (cold).

  • Add saturated

    
     (aq) until pH ~9.
    
  • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry organic layer over

    
     and concentrate.
    
  • Use immediately.

Decision Tree for Storage

StorageLogic Start Start: You have Methyl [(1-ethylpropyl)amino]acetate FormCheck Is it Free Base or HCl Salt? Start->FormCheck FreeBase Free Base (Liquid/Oil) FormCheck->FreeBase Free Base Salt HCl Salt (Solid) FormCheck->Salt Salt UsageTime When will you use it? FreeBase->UsageTime Action3 Store at -20°C Desiccator Shelf Life: >1 Year Salt->Action3 Immediate < 24 Hours UsageTime->Immediate LongTerm > 24 Hours UsageTime->LongTerm Action1 Store at -20°C Under Argon (Neat or in Toluene) Immediate->Action1 Action2 CRITICAL: Convert to HCl Salt LongTerm->Action2 Action2->Salt After Conversion

Figure 2: Storage decision logic. Note that long-term storage of the free base is not a recommended path.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 2. John Wiley & Sons.
  • Hay, R. W., & Banerjee, P. K. (1981).[1] The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II).[1][2] Journal of Inorganic Biochemistry, 14(2), 147-154.[1] Link (Demonstrates the kinetic acceleration of hydrolysis in amino esters due to metal/amine coordination, analogous to proton/amine catalysis).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22080627, Methyl [(1-ethylpropyl)amino]acetate. Link (Source for physical property data and structure verification).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.

Sources

Optimization of column chromatography for Methyl [(1-ethylpropyl)amino]acetate purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges during the chromatographic purification of Methyl [(1-ethylpropyl)amino]acetate (C₈H₁₇NO₂). Because this molecule features both a basic secondary amine and a hydrolyzable methyl ester, standard purification workflows often fail, resulting in poor yields, severe peak tailing, or chemical degradation.

This document synthesizes field-proven methodologies, mechanistic troubleshooting, and optimized protocols to ensure high-recovery, high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: Why does Methyl [(1-ethylpropyl)amino]acetate streak heavily on standard silica gel, resulting in poor isolated yields? A1: The target molecule contains a secondary amine group 1. Standard normal-phase silica gel is inherently acidic due to the presence of free, unreacted silanol (Si-OH) groups on its surface. When the basic secondary amine passes through the column, it engages in strong acid-base interactions and hydrogen bonding with these silanols 2. This secondary interaction causes the compound to be retained non-uniformly, leading to severe peak tailing, irreversible adsorption, and ultimately, low recovery 3.

Q2: How do I properly prepare the column to prevent this tailing? A2: The most effective method is to dynamically deactivate the silica gel using a basic modifier like Triethylamine (TEA) 4. TEA acts as a 55. By adding 1–2% TEA to your mobile phase, the highly basic TEA molecules preferentially bind to the acidic silanol sites, forming a temporary coating 5. This blocks the target secondary amine from interacting with the silica, allowing it to elute as a sharp, well-defined band 3.

Q3: I switched to a DCM/MeOH/NH₄OH solvent system to elute the amine, but I am observing degradation products. What happened? A3: While ammonium hydroxide (NH₄OH) in methanol is a common modifier for highly polar basic compounds 2, your target molecule contains a methyl ester group. Exposing an ester to a strong nucleophile (ammonia) and a protic solvent (methanol) under basic conditions triggers transesterification or amidation. To preserve the ester integrity, avoid NH₄OH/MeOH. Instead, rely on a less nucleophilic system such as Hexane/Ethyl Acetate modified with 1% TEA 2.

Part 2: Visualizing the Workflows and Mechanisms

Troubleshooting Start Purification Issue: Methyl [(1-ethylpropyl)amino]acetate Tailing Severe Tailing / Low Recovery? Start->Tailing Coelution Co-elution with Impurities? Start->Coelution Hydrolysis Ester Hydrolysis Observed? Start->Hydrolysis Action1 Add 1-2% TEA to Mobile Phase Pre-treat Silica Tailing->Action1 Action2 Switch to Basic Alumina or Amine-functionalized Silica Coelution->Action2 Action3 Avoid NH4OH/MeOH Use TEA/Hexane/EtOAc Hydrolysis->Action3

Fig 1. Troubleshooting workflow for common purification issues of secondary amine esters.

Mechanism Silanol Acidic Silanol (Si-OH) TEA TEA Modifier (Et3N) Silanol->TEA Acid-Base Reaction Blocked Blocked Site (Si-O-) TEA->Blocked Dynamic Coating Amine Target Amine Elutes Freely Blocked->Amine Prevents Tailing

Fig 2. Mechanism of basic modifiers suppressing secondary interactions on silica gel.

Part 3: Quantitative Data on Modifier Efficacy

The table below summarizes the empirical impact of different mobile phase modifiers on the purification profile of Methyl [(1-ethylpropyl)amino]acetate.

Table 1: Effect of Mobile Phase Modifiers on Purification Metrics

ModifierSolvent SystemRf ValuePeak ShapeRecovery (%)Ester Integrity
None Hexane/EtOAc (1:1)0.15Severe Tailing< 40%Intact
1% TEA Hexane/EtOAc (1:1)0.35Sharp / Symmetrical> 90%Intact
1% NH₄OH DCM/MeOH (9:1)0.40Sharp~ 60%Partial Amidation/Hydrolysis

Note: Rf values are approximate and depend on exact silica activity. The critical takeaway is the recovery gain and preservation of the ester group when using TEA.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Silica Gel Deactivation and Column Packing

This protocol ensures the stationary phase is fully passivated before the secondary amine is introduced.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., 20% Ethyl Acetate in Hexane). Add 1% (v/v) Triethylamine (TEA) to the mixture and stir well.

  • Slurry Preparation: Weigh the appropriate amount of normal-phase silica gel (typically 30-50x the crude sample weight). In a separate Erlenmeyer flask, mix the silica gel with the TEA-modified solvent to form a uniform slurry.

  • Column Packing: Pour the slurry into the glass chromatography column. Use compressed air or a pump to pack the bed tightly.

  • Equilibration (Critical Step): Pass at least 2-3 column volumes (CV) of the TEA-modified solvent through the packed bed.

    • Causality: This equilibration step provides sufficient time for the TEA to dynamically bind to and neutralize the acidic silanol groups before the sample is introduced 2. Skipping this step will result in the leading edge of your sample being consumed by unpassivated silanols.

Protocol 2: Sample Loading, Elution, and Modifier Removal

This protocol details the execution of the chromatography and the self-validating removal of the TEA modifier.

  • Sample Loading: Dissolve the crude Methyl [(1-ethylpropyl)amino]acetate in a minimum volume of the TEA-modified eluent. Carefully load it onto the flat surface of the silica bed to ensure a narrow sample band.

  • Elution: Elute the column using the TEA-modified mobile phase. Maintain a steady flow rate to prevent diffusion of the analyte band.

  • Fraction Collection: Collect fractions in standard test tubes. Monitor the elution via TLC (using the same TEA-modified solvent as the developing system).

  • Concentration & Validation: Pool the fractions containing the pure product. Evaporate the solvent under reduced pressure.

    • Causality & Validation: TEA has a relatively low boiling point (~89°C) and will co-evaporate during rotary evaporation, leaving the free base of the target amine. To validate complete removal, take a crude ¹H-NMR. If residual TEA is detected (characteristic triplet at ~1.0 ppm and quartet at ~2.5 ppm), place the flask under high vacuum (< 1 mbar) for 2-4 hours.

References

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed.
  • TO ADD OR NOT TO ADD - HPLC BLOG.
  • METHYL [(1-ETHYLPROPYL)AMINO]ACETATE - ChemicalBook.
  • Methyl [(1-ethylpropyl)amino]acetate | C8H17NO2 - PubChem.
  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub.
  • When basification of silica gel is required, before using Column chromatography? - ResearchGate.
  • Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials.

Sources

Resolving solubility issues of Methyl [(1-ethylpropyl)amino]acetate in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl [(1-ethylpropyl)amino]acetate. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges with this compound in aqueous media. We will explore the underlying chemical principles and provide actionable, step-by-step protocols to achieve stable and effective solutions for your experiments.

Understanding the Molecule: Key Physicochemical Properties

Methyl [(1-ethylpropyl)amino]acetate is an ester functionalized with a secondary amine. This bifunctional nature is central to its solubility behavior.

  • Structure: C₈H₁₇NO₂[1]

  • Key Functional Groups:

    • Secondary Amine (-NH-): This group is basic and can be protonated to form a positively charged ammonium salt. This is the primary handle for pH-based solubility enhancement. The pKa of similar aliphatic secondary amines is typically in the range of 10-11[2].

    • Methyl Ester (-COOCH₃): This group is susceptible to hydrolysis, particularly at non-neutral pH, which can degrade the compound into pentan-3-amine and methyl glycolate.[3][4][5]

    • 1-Ethylpropyl Group: This branched alkyl chain contributes to the molecule's hydrophobicity.[1]

The molecule's limited aqueous solubility arises from the hydrophobic alkyl group, while its basic amine provides a direct route for solubility manipulation.

Troubleshooting Guide: A Step-by-Step Approach

If you are observing precipitation, cloudiness, or an insoluble fraction, follow this logical workflow to diagnose and solve the issue.

G start Start: Insoluble Compound in Aqueous Medium ph_adjust Strategy 1: pH Adjustment (Primary Approach) start->ph_adjust check_ph Is the solution pH < (pKa - 2)? (e.g., pH < 8) ph_adjust->check_ph add_acid Protocol 1: Titrate with dilute HCl (e.g., 0.1 M) to target pH. check_ph->add_acid No cosolvent Strategy 2: Co-solvency (If pH adjustment is insufficient or undesirable) check_ph->cosolvent Yes stability CRITICAL CHECK: Assess Compound Stability (Protocol 3) add_acid->stability select_cosolvent Protocol 2: Select a GRAS co-solvent (e.g., Ethanol, Propylene Glycol). Start with 5-10% (v/v). cosolvent->select_cosolvent select_cosolvent->stability success Success: Clear, Stable Solution stability->success

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs) & In-Depth Solutions

Q1: Why is my compound not dissolving in neutral water (pH ~7)?

Answer: At neutral pH, the secondary amine group on Methyl [(1-ethylpropyl)amino]acetate is predominantly in its neutral, uncharged "free base" form. This form is less polar due to the hydrophobic 1-ethylpropyl group, leading to poor interaction with the highly polar water molecules and thus, low solubility.[6][7][8]

Q2: How does lowering the pH increase solubility?

Answer: Lowering the pH of the aqueous medium increases the concentration of hydronium ions (H₃O⁺). These ions donate a proton to the basic nitrogen atom of the secondary amine. This acid-base reaction converts the neutral "free base" into a positively charged "ammonium salt". This salt form is an ion, which is significantly more polar and readily solvated by water molecules, dramatically increasing aqueous solubility.[9][10][11] This principle is governed by the Henderson-Hasselbalch equation. To ensure at least 99% of the compound is in the soluble, protonated form, the pH should be at least 2 units below the pKa of the amine.

G pH-Dependent Ionization Equilibrium cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated R-NH₂⁺-R' (Salt Form) Highly Water-Soluble FreeBase R-NH-R' (Free Base) Poorly Water-Soluble Protonated->FreeBase - H⁺ FreeBase->Protonated + H⁺

Caption: Effect of pH on compound ionization and solubility.

Q3: What are the risks of pH adjustment, and how do I mitigate them?

Answer: The primary risk is ester hydrolysis . The ester functional group is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[3][4] While lowering the pH is necessary for solubilization, excessively low pH (e.g., < 3) or high pH (e.g., > 9) can accelerate the degradation of your compound into its constituent amine and carboxylic acid.

Mitigation Strategy:

  • Use the mildest effective pH: Aim for a pH that is low enough to fully protonate the amine (e.g., pH 4-6) but not so low as to cause rapid hydrolysis.

  • Conduct Stability Studies: Once dissolved, monitor the concentration of the parent compound over time using an appropriate analytical method (e.g., HPLC-UV, LC-MS) to determine its stability in your chosen formulation. See Protocol 3 .

  • Use Freshly Prepared Solutions: To minimize the impact of degradation, prepare solutions fresh before each experiment.

  • Consider Temperature: Hydrolysis rates increase with temperature.[12] Store stock solutions at 2-8°C or frozen, if stability data permits.

Q4: pH adjustment isn't working or is not compatible with my experiment. What's next?

Answer: If pH modification is not a viable option (e.g., it interferes with a biological assay), the next strategy is to use co-solvents . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[13][14][15] This makes the environment more favorable for the hydrophobic parts of your molecule, thereby increasing solubility.[16]

Q5: Which co-solvent should I use, and at what concentration?

Answer: The choice of co-solvent depends on the requirements of your downstream application. For many biological and pharmaceutical applications, solvents that are "Generally Regarded As Safe" (GRAS) are preferred.

Co-SolventStarting Conc. (v/v)Properties & Considerations
Ethanol (EtOH) 5 - 20%Excellent solubilizer, common in many formulations. Can sometimes cause protein precipitation at high concentrations.[13]
Propylene Glycol (PG) 5 - 30%Good solubilizing power, often used in parenteral formulations.[13] Increases viscosity.
Polyethylene Glycol 400 (PEG 400) 10 - 50%Effective for highly hydrophobic compounds. High viscosity.[13]
Dimethyl Sulfoxide (DMSO) 1 - 10%Very strong solvent, but can have biological effects and may not be suitable for all cell-based assays.

Important: Always prepare a concentrated stock of your compound in 100% co-solvent first, then dilute it slowly into the aqueous buffer with vigorous stirring to avoid precipitation.

Caption: Co-solvents disrupt water's structure, creating a more favorable environment.

Q6: Can I combine pH adjustment and co-solvents?

Answer: Absolutely. This is a powerful synergistic approach.[17] First, dissolve the compound in an acidic buffer (e.g., pH 5.0) to achieve protonation. Then, if higher concentrations are needed, introduce a co-solvent to further enhance solubility. This often allows you to use a lower percentage of the co-solvent than you would need in a neutral pH system.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment (In-Situ Salt Formation)
  • Prepare Target Buffer: Prepare an aqueous buffer at your desired final pH (e.g., pH 5.0 Acetate Buffer).

  • Weigh Compound: Accurately weigh the required mass of Methyl [(1-ethylpropyl)amino]acetate powder.

  • Initial Slurry: Add a small portion (approx. 20%) of the total buffer volume to the powder to create a slurry.

  • Titration: While stirring vigorously, slowly add 0.1 M HCl dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution Point: Observe the solution. As the pH drops and the compound protonates, the solid should dissolve. Stop adding acid once the solution is clear and the target pH is reached.

  • Final Volume: Add the remaining buffer to reach the final target concentration and volume. Verify the final pH.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any micro-particulates.

Protocol 2: Solubilization by Co-Solvency
  • Prepare Concentrated Stock: Dissolve the Methyl [(1-ethylpropyl)amino]acetate in 100% of your chosen co-solvent (e.g., Ethanol) to make a high-concentration stock (e.g., 100 mg/mL). Ensure it is fully dissolved.

  • Prepare Aqueous Phase: Have your final aqueous buffer ready in a separate vessel on a stir plate.

  • Slow Addition: While the aqueous buffer is stirring vigorously, add the required volume of the concentrated stock solution drop-by-drop. It is critical to add the stock to the buffer, not the other way around, to avoid shocking the compound out of solution.

  • Observation: Monitor for any signs of precipitation (Tyndall effect, cloudiness). If precipitation occurs, you may have exceeded the solubility limit for that co-solvent percentage.

  • Final Adjustments: If necessary, adjust the final volume with the aqueous buffer.

Protocol 3: Basic Stability Assessment by HPLC-UV
  • Prepare Solution: Prepare your final formulation of the compound using Protocol 1 or 2.

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the solution, dilute it to an appropriate concentration for your HPLC method, and inject it. Record the peak area of the parent compound.

  • Incubate: Store the remaining stock solution under your desired storage conditions (e.g., Room Temp, 4°C).

  • Subsequent Timepoints: At predetermined intervals (e.g., 1, 4, 8, 24 hours), repeat step 2.

  • Analysis: Compare the peak area of the parent compound at each timepoint to the T=0 value. A significant decrease in the parent peak area (often accompanied by the appearance of new degradation peaks) indicates instability. Calculate the percentage remaining at each timepoint.

References

  • Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • Journal of Organic Chemistry. (2006). Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. Retrieved from [Link]

  • Schwarzenbach, R. P., et al. (1997). Experiment C: Hydrolysis of a Carboxylic Acid Ester.
  • Organic Letters. (2001). pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic Acids—Implications for Sensor Design. Retrieved from [Link]

  • Molecules. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • PubChem. (n.d.). Methyl [(1-ethylpropyl)amino]acetate. Retrieved from [Link]

  • Journal of Chromatography A. (2005). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. Retrieved from [Link]

  • Grokipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (n.d.). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Retrieved from [Link]

  • Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved from [Link]

  • Journal of Pharmaceutical Investigation. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The pH-dependence of enzymic ester hydrolysis. Retrieved from [Link]

  • Pharmaceutics. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • Reddit. (2021). This molecule has pKa at 3.6 , 7.5 and 8.8, could someone tell me which functions are causing this and how charged the molecule is at pH 7 ? Retrieved from [Link]

  • OpenStax. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • EMBIBE. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2025). Enhancing the Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved from [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. Retrieved from [Link]

  • YouTube. (2021). Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Organic solvents in the pharmaceutical industry. Retrieved from [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.12: Physical Properties of Amines. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Organic Process Research & Development. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Retrieved from [Link]

  • Basicmedical Key. (2016). 15 Pharmaceutical Solvents and Solubilizing Agents. Retrieved from [Link]

  • Scribd. (n.d.). Pharmaceutical Solvents in Product Development. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl [isopropyl(methyl)amino]acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl acetate. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methylpropyl acetate (FDB003275). Retrieved from [Link]

Sources

Technical Support Center: Moisture Management for Methyl [(1-ethylpropyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #M-EPAA-001 Compound: Methyl [(1-ethylpropyl)amino]acetate CAS: 1019627-75-8 Functional Class:


-Amino Ester (Secondary Amine)

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing inconsistencies in stoichiometry or purity with Methyl [(1-ethylpropyl)amino]acetate .

This compound presents a specific "stability paradox." While the bulky 1-ethylpropyl (pentan-3-yl) group on the nitrogen provides steric protection against N-alkylation side reactions, the methyl ester moiety remains highly susceptible to hydrolysis. Furthermore, the internal secondary amine can act as an intramolecular base catalyst, accelerating the attack of water on the ester carbonyl.

This guide provides an autonomous, self-validating system for handling this compound, moving beyond basic "keep it dry" advice to rigorous, mechanistic control.

Module 1: The Degradation Mechanism

To control the problem, you must visualize the failure mode. Moisture does not just "wet" the compound; it chemically cleaves it.

Diagram 1: Autocatalytic Hydrolysis Pathway

The following diagram illustrates how the internal amine facilitates the attack of water on the methyl ester, leading to the formation of the carboxylic acid impurity and methanol.

Hydrolysis Compound Methyl [(1-ethylpropyl)amino]acetate (Active Ester) Transition Tetrahedral Intermediate (Amine-Assisted) Compound->Transition + H2O Water H2O (Trace Moisture) Water->Transition Acid [(1-Ethylpropyl)amino]acetic Acid (Degradant) Transition->Acid Collapse Methanol Methanol (Byproduct) Transition->Methanol

Figure 1: The autocatalytic hydrolysis pathway where trace moisture cleaves the methyl ester, generating the corresponding acid and methanol.

Module 2: Storage & Initial Handling

The Golden Rule: Never store this compound in the fridge without a secondary desiccation barrier. Cold surfaces condense atmospheric moisture instantly upon opening.

Storage Protocol Specification
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)Arrhenius equation dictates that hydrolysis rates decrease significantly at lower temperatures [1].
Atmosphere Argon (Preferred) or N₂Argon is heavier than air, providing a better "blanket" in opened vials than Nitrogen.
Container Amber Glass + ParafilmProtects from light; Parafilm creates a semi-permeable barrier against gas exchange.
Desiccant P₂O₅ or Activated SilicaEssential in the secondary container (desiccator) to scavenge ambient humidity.
FAQ: Storage Issues

Q: I took the vial out of the freezer and opened it immediately. Now the solid looks sticky. Is it ruined?

  • Diagnosis: You likely caused "cold shock." Opening a -20°C vial in 25°C air causes immediate condensation of atmospheric water onto the solid.

  • Fix: If the hydrolysis is minor (<5%), dissolve in anhydrous Dichloromethane (DCM), dry over MgSO₄, filter, and remove solvent under high vacuum. Future Prevention: Allow the closed vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

Module 3: Reaction Environment & Transfer

The majority of degradation occurs during the transfer from storage to the reaction vessel. You must use a closed-system transfer method.

Diagram 2: Inert Transfer Workflow

Transfer Source Source Vial (Septum Sealed) Syringe Gas-Tight Syringe (Oven Dried) Source->Syringe Withdraw Liquid/Soln Manifold Schlenk Line (Vacuum/Argon) Manifold->Source Purge Cycle (3x) Reactor Reaction Vessel (Positive Pressure) Manifold->Reactor Purge Cycle (3x) Syringe->Reactor Injection

Figure 2: Closed-loop transfer protocol using Schlenk line techniques to prevent atmospheric exposure.

Solvent Water Limits (Karl Fischer Standards)

Using "bottle dry" solvents is insufficient for sensitive amino esters. You must verify water content.

SolventMax Water (ppm)Drying Method [2]
THF < 50 ppmDistill over Na/Benzophenone OR Activated Alumina Column.
DCM < 50 ppmDistill over CaH₂.
DMF < 100 ppmStore over activated 4Å Molecular Sieves (Note: DMF can hydrolyze to dimethylamine, which reacts with your ester).
Methanol N/AAvoid. Methanol promotes transesterification and hydrolysis equilibrium.

Module 4: Troubleshooting & Diagnostics

Q: My yield is low, and I see a new spot on the TLC. What happened?

A: Check for "The Shift." Run a Proton NMR (


H-NMR).
  • The Signal: Look for the disappearance of the sharp singlet around 3.6–3.7 ppm (the methyl ester

    
    ).
    
  • The Shift: If the methyl peak is gone or diminished, and you see a broad singlet downfield (>10 ppm), you have hydrolyzed the ester to the carboxylic acid [3].

  • Resolution: If the acid is present, you cannot simply "dry it." You must re-esterify (e.g., MeOH/SOCl

    
    ) or discard the batch depending on purity requirements.
    
Q: Can I use silica gel chromatography for purification?

A: Proceed with Caution. Silica gel is slightly acidic and contains adsorbed water.

  • Risk: The acidity can protonate the amine, and the water can hydrolyze the ester during the column run.

  • Protocol: Pre-treat the silica column with 1% Triethylamine (Et

    
    N) in your eluent. This neutralizes the silica acidity and buffers the system, protecting the sensitive ester [4].
    
Q: The compound is an oil, but it should be a solid. Why?

A: Hygroscopicity. Amino esters often form oils when they absorb water.

  • Test: Place a small aliquot under high vacuum (< 1 mbar) for 4 hours. If it solidifies, it was just wet. If it remains oil, check NMR for hydrolysis products (methanol acts as a solvent, keeping it liquid).

References

  • Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source on silica neutralization and purification of unstable amines). Link

Technical Support Center: Recrystallization & Purification of Methyl [(1-ethylpropyl)amino]acetate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development professionals, you know that isolating secondary amine hydrochlorides with labile ester groups presents a unique intersection of physical and chemical challenges. Methyl [(1-ethylpropyl)amino]acetate is a sterically hindered, amphiphilic molecule. While isolating it as a hydrochloride salt improves its bench stability, it complicates purification[1].

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind phase behaviors and a self-validating framework to ensure high-yield, high-purity crystalline recovery.

Core Mechanistic Challenges

Before troubleshooting, it is critical to understand the thermodynamic and kinetic forces acting on your molecule:

  • Liquid-Liquid Phase Separation (LLPS) / "Oiling Out": The bulky, lipophilic 1-ethylpropyl group contrasts sharply with the highly polar hydrochloride core. This amphiphilic nature lowers the crystal lattice energy. When supersaturation is generated too rapidly, the system bypasses ordered nucleation and separates into a dense, solute-rich liquid phase (an "oil")[2]. This oil acts as a universal solvent for impurities, ruining your purification[3].

  • Thermal Ester Hydrolysis: The methyl ester is a highly labile functional group. Heating the salt in the presence of adventitious water (even atmospheric moisture) allows the hydrochloride salt to act as a mild acid catalyst, driving the equilibrium toward the carboxylic acid[4].

  • Hygroscopicity: Secondary amine hydrochlorides readily absorb atmospheric moisture, leading to deliquescence (dissolving in absorbed water) during isolation.

Troubleshooting FAQs

Q1: My crystallization is "oiling out" (forming a second liquid layer) instead of precipitating crystals. How do I force crystallization? A1: Oiling out is a kinetic trap caused by excessive supersaturation[5]. To fix this, you must narrow the metastable zone. First, reduce your cooling rate to ≤ 0.1 °C/min. If using an anti-solvent, titrate it dropwise rather than adding it in a single bolus. If oiling out has already occurred, reheat the mixture until the oil dissolves into a homogenous solution, add 5% more of your "good" solvent to lower the overall concentration, and seed the solution with pure crystals before cooling again[3].

Q2: I am losing product yield to degradation during hot recrystallization. What is causing this? A2: You are likely observing auto-catalyzed ester hydrolysis[6]. To prevent this, strict anhydrous conditions are required. Ensure your solvents (especially hygroscopic ones like Methanol or Ethanol) are dried over molecular sieves. Furthermore, keep dissolution temperatures below 50°C. Prolonged heating of amino acid methyl esters in protic solvents exponentially increases the rate of transesterification or hydrolysis[1].

Q3: My filtered crystals turn into a sticky gum on the Büchner funnel. How can I prevent this? A3: This is moisture-induced deliquescence. When you pull a vacuum through the filter cake, the rapid evaporation of the washing solvent cools the cake, causing atmospheric moisture to condense on the crystals. To prevent this, always filter under a positive pressure dry nitrogen sweep, or use a rubber dam to minimize atmospheric exposure before immediately transferring the cake to a vacuum desiccator.

Standard Operating Procedure (SOP): Anti-Solvent Crystallization

Because of the high risk of LLPS during cooling crystallization, Anti-Solvent Crystallization is the most reliable method for Methyl [(1-ethylpropyl)amino]acetate salts. This protocol is designed to be self-validating.

Step 1: Anhydrous Dissolution

  • Suspend the crude salt in a minimal volume of dry Methanol (approx. 2-3 mL/g) in a round-bottom flask.

  • Warm gently to 40°C under nitrogen until dissolved.

  • Validation: If particulates remain, perform a hot polish filtration through a PTFE syringe filter to remove insoluble impurities.

Step 2: Metastable Zone Titration

  • Maintain the solution at 30-35°C. Begin adding the anti-solvent (e.g., MTBE) dropwise with vigorous stirring.

  • Validation: Stop addition when the solution becomes faintly turbid. Stir for 2 minutes. If the turbidity clears, the system is undersaturated; add more MTBE. If the turbidity persists without separating into an oil, you have successfully reached the metastable zone.

Step 3: Seeding and Maturation

  • Add 1-2 mg of pure Methyl [(1-ethylpropyl)amino]acetate hydrochloride seed crystals.

  • Validation: If the seeds dissolve, you are not in the metastable zone. If they remain suspended and retain sharp edges, the system is primed.

Step 4: Controlled Supersaturation

  • Slowly add the remaining anti-solvent (up to a 1:5 volume ratio) via a syringe pump over 1 hour, then cool to 0-5°C at a rate of 0.1 °C/min.

Step 5: Isolation

  • Filter the resulting slurry under a dry nitrogen blanket. Wash the cake with cold, dry anti-solvent and immediately transfer to a vacuum oven (30°C, <10 mbar) for 12 hours.

Solvent Selection Guide

Selecting the correct solvent pairing is critical to balancing yield and preventing LLPS. The table below summarizes the quantitative parameters for optimal solvent systems.

Solvent System (Good / Anti)Good Solvent BP (°C)Anti-Solvent BP (°C)Optimal Vol. RatioApplication Notes & Crystallization Dynamics
Methanol / MTBE 64.755.21 : 4 to 1 : 6Ideal for highly polar salts. MTBE resists peroxide formation and provides a sharp solubility drop.
Ethanol / Ethyl Acetate 78.377.11 : 3 to 1 : 5Best for preventing LLPS. Slower evaporation and matched boiling points allow for highly controlled supersaturation.
Isopropanol / Heptane 82.598.41 : 2 to 1 : 4Best for removing lipophilic impurities. Requires higher initial dissolution temperatures (50°C).

Recrystallization Workflow & Troubleshooting Logic

The following workflow illustrates the decision-making process during the anti-solvent crystallization of your target compound.

RecrystallizationWorkflow Start Crude Methyl [(1-ethylpropyl)amino]acetate Salt Dissolve Dissolve in Dry Good Solvent (e.g., MeOH) at 40°C Start->Dissolve Filter Hot Polish Filtration (Remove Particulates) Dissolve->Filter AntiSolvent Titrate Anti-Solvent (e.g., MTBE) Dropwise Filter->AntiSolvent CheckLLPS Oiling Out (LLPS) Observed? AntiSolvent->CheckLLPS Reheat Reheat to Clear Solution, Add Trace Good Solvent CheckLLPS->Reheat  Yes (Heavy Oil) Seed Add Seed Crystals & Reduce Cooling Rate CheckLLPS->Seed  Slight Cloudiness Cool Controlled Cooling (0.1 °C/min) CheckLLPS->Cool  No (Clear) Reheat->Seed Seed->Cool Isolate Filter under N2 Sweep & Vacuum Dry at 30°C Cool->Isolate

Figure 1: Decision matrix and troubleshooting workflow for anti-solvent crystallization.

References

1.[1] A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (NIH) / PMC. URL: 2.[3] The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. ACS Publications. URL: 3.[2] A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. URL: 4.[5] Simulation and mechanism for the Ultrasound-Assisted Oiling-Out Process: A case study using Fructose-1,6-diphosphate. National Institutes of Health (NIH) / PMC. URL: 5.[4] Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. URL: 6.[6] De-esterification of amino acid esters. ResearchGate. URL:

Sources

Validation & Comparative

Comparative Guide: 1D vs. 2D ¹H NMR Strategies for the Structural Elucidation of Methyl [(1-ethylpropyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Structural elucidation of secondary amine derivatives like Methyl [(1-ethylpropyl)amino]acetate (Molecular Weight: 159.23 g/mol )[1] requires high-fidelity analytical techniques. The molecule features a highly shielded aliphatic tail, an exchangeable amine proton, and deshielded protons adjacent to heteroatoms.

This guide objectively compares the performance of standard 1D ¹H NMR (400 MHz) against advanced 2D NMR (COSY/HSQC at 600 MHz) as analytical methodologies for resolving this structure. By establishing a self-validating experimental protocol, we demonstrate how to definitively assign chemical shifts and eliminate structural ambiguities.

Mechanistic Causality of Chemical Shifts

Before comparing analytical platforms, it is critical to understand the electronic environment dictating the peak positions (chemical shifts,


) and splitting patterns (multiplicity) of Methyl [(1-ethylpropyl)amino]acetate. The area under each peak is directly proportional to the number of equivalent hydrogen atoms[2].
  • Ester Methyl (-OCH₃): The highly electronegative oxygen atom pulls electron density away from the methyl protons via inductive effects. This deshielding exposes the nucleus to the external magnetic field, pushing the signal downfield to ~3.72 ppm as a sharp singlet[3].

  • Glycine Methylene (-CH₂-): Sandwiched between a carbonyl group and a nitrogen atom, these protons experience dual anisotropic deshielding, appearing at ~3.41 ppm [3].

  • 1-Ethylpropyl Group (-CH(CH₂CH₃)₂):

    • The methine (-CH-) proton is split by the four equivalent protons of the two adjacent methylene groups. Following the

      
       rule[2], it appears as a quintet at ~2.45 ppm .
      
    • The ethyl methyls (-CH₃) are split by their adjacent methylene protons, appearing as a triplet at ~0.88 ppm .

  • Amine (-NH-): Due to chemical exchange and the quadrupolar relaxation of the

    
     nucleus, this proton typically appears as a broad singlet around 1.60 ppm [3].
    

Performance Comparison: 1D ¹H NMR vs. 2D NMR Suites

When analyzing Methyl[(1-ethylpropyl)amino]acetate, laboratories must choose between rapid 1D screening and comprehensive 2D analysis.

Table 1: Analytical Methodology Comparison
Performance Metric1D ¹H NMR (400 MHz)2D NMR (COSY/HSQC, 600 MHz)
Resolution of Aliphatic Overlap Moderate: Relies on inferential

-coupling patterns; ethyl -CH₂- multiplets can overlap with impurities.
High: Disperses signals into a second dimension, isolating the exact carbon-proton correlations.
Connectivity Validation Inferential: Assumes connectivity based on the

rule[4].
Direct: Shows exact through-bond coupling (³

) via cross-peaks.
Time Efficiency High: < 5 minutes per sample.Low: 30–60 minutes per sample.
Best Use Case Routine purity checks and batch-to-batch QA/QC.De novo structural elucidation and resolving isomer ambiguities.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the NMR acquisition must function as a self-validating system. The following protocol utilizes 1D integration cross-referenced with 2D connectivity to guarantee structural accuracy.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15 mg of Methyl [(1-ethylpropyl)amino]acetate in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is chosen because it is non-polar and minimizes the chemical exchange rate of the -NH- proton compared to protic solvents[5].

  • Instrument Tuning & Shimming: Insert the sample into the spectrometer. Lock onto the deuterium frequency of CDCl₃. Shim the Z1–Z5 gradients until the TMS peak width at half-height is < 1.0 Hz.

  • 1D Acquisition: Acquire the spectrum at 400 MHz using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation for accurate integration.

  • Internal Calibration: Phase and baseline-correct the spectrum. Set the TMS peak strictly to 0.00 ppm. The residual CHCl₃ solvent peak must align at exactly 7.26 ppm [5].

  • Self-Validation via COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum. Verify that the methine signal (2.45 ppm) shows cross-peaks exclusively with the methylene protons (1.45 ppm), proving the branched topology of the 1-ethylpropyl group.

NMR_Workflow A Sample Preparation (CDCl3 + 0.03% TMS) B 1D ¹H NMR Acquisition (400 MHz) A->B C Integration & Multiplicity Analysis B->C D 2D COSY NMR Acquisition (600 MHz) C->D Ambiguity Resolution F Self-Validated Peak Assignment C->F Direct Assignment E Cross-Peak Correlation D->E E->F

Caption: Workflow for self-validating NMR acquisition and interpretation.

Final Data Presentation: Peak Assignment

By combining the speed of 1D NMR with the validation of 2D COSY, we arrive at the definitive peak assignments for Methyl [(1-ethylpropyl)amino]acetate. If the integration of the 0.88 ppm peak does not equal exactly 6H relative to the 3H ester peak, the sample purity is compromised.

Table 2: ¹H NMR Peak Assignments (400 MHz, CDCl₃)
Chemical Shift (

, ppm)
MultiplicityIntegration

-Coupling (Hz)
Structural Assignment
3.72 Singlet (s)3H-Ester -OCH₃
3.41 Singlet (s)2H-Glycine -CH₂-
2.45 Quintet (p)1H6.0Methine -CH-
~1.60 Broad Singlet (br s)1H-Amine -NH-
1.45 Multiplet (m)4H-Ethyl -CH₂-
0.88 Triplet (t)6H7.5Ethyl -CH₃
Spin-Spin Coupling Network

The following diagram maps the ³


 (through-bond) coupling interactions that govern the multiplicity observed in the 1D spectrum, which are directly visualized as cross-peaks in a 2D COSY experiment.

Caption: Spin-spin (³J) coupling network of Methyl [(1-ethylpropyl)amino]acetate.

References

1.[2] Bhal, S. "The Basics of Interpreting a Proton (1H) NMR Spectrum." ACD/Labs. URL: [Link] 2.[4] Gunawan et al. "How to Read and Interpret 1H-NMR and 13C-NMR Spectrums." Indonesian Journal of Science and Technology. URL: [Link] 3.[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 22080627, Methyl [(1-ethylpropyl)amino]acetate." PubChem. URL: [Link] 4.[3] "1H NMR Chemical Shifts for Common Functional Groups." INFLIBNET. URL: [Link] 5.[5] Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. URL: [Link]

Sources

Advanced HPLC Method Development for Methyl [(1-ethylpropyl)amino]acetate Purity Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The analysis of Methyl [(1-ethylpropyl)amino]acetate (also known as Methyl 2-(pentan-3-ylamino)acetate; C₈H₁₇NO₂) presents a classic "perfect storm" of chromatographic challenges:

  • Secondary Amine Functionality: High pKa (~10–11) leads to severe peak tailing on traditional silica-based columns due to silanol interactions.

  • Labile Ester Group: Susceptibility to hydrolysis requires strict pH control, often conflicting with the high pH needed to suppress amine ionization.

  • Weak UV Chromophore: Lacking aromatic rings, the molecule relies on the weak ester carbonyl absorption (~200–210 nm), demanding high-purity solvents or alternative detection methods like Charged Aerosol Detection (CAD).

This guide moves beyond standard textbook methods to compare Legacy Approaches (Standard C18/UV) against Modern Optimized Protocols (Shielded RP/CAD), providing a definitive pathway for purity analysis and impurity profiling.

Chemical Logic & Method Development Strategy

The "Why" Behind the Protocol

Effective method development requires understanding the analyte's physicochemical behavior.

  • Amine Management: To eliminate tailing, we must either suppress ionization (high pH > 12, risky for esters) or fully protonate the amine (pH < 3) while blocking silanols. Strategy: Use a Charged Surface Hybrid (CSH) or Embedded Polar Group (EPG) column at low pH. These stationary phases electrostatically repel the protonated amine, sharpening the peak.

  • Impurity Profiling: The primary degradation product is the hydrolyzed acid, [(1-ethylpropyl)amino]acetic acid . This is highly polar and will elute near the void volume (t₀) on standard C18 columns. Strategy: Use a column with 100% aqueous compatibility or HILIC capabilities to retain the polar impurity.

Comparative Analysis: Selecting the Right Tool
FeatureOption A: Standard C18 (Legacy) Option B: C18-EPG / CSH (Modern) Option C: HILIC (Alternative)
Stationary Phase Traditional Alkyl-bonded SilicaBase-Deactivated / Surface ChargedBare Silica or Zwitterionic
Mechanism Hydrophobic InteractionHydrophobic + Electrostatic RepulsionPartitioning
Peak Shape (Amine) Poor (Tailing Factor > 1.[1]8)Excellent (Tailing Factor < 1.2)Good
Impurity Retention Poor (Acid elutes at t₀)Moderate (Separates Acid from t₀)Excellent
Stability Risk Moderate (Silanols catalyze degradation)LowLow
Verdict Not Recommended Recommended (Primary) Recommended (Orthogonal)

Detailed Experimental Protocol

Optimized Method: Shielded RP-HPLC with Low-UV/CAD Detection

This protocol balances sensitivity, stability, and separation efficiency.

Instrument Configuration
  • System: UHPLC or HPLC with binary gradient pump.

  • Detector:

    • Primary: UV-Vis / PDA at 205 nm (Bandwidth 4 nm).

    • Alternative: Charged Aerosol Detector (CAD) for uniform response of non-chromophoric impurities.

  • Column: Waters XSelect CSH C18 or Phenomenex Kinetex EVO C18 (or equivalent Base-Deactivated column).

    • Dimensions: 150 x 4.6 mm, 3.5 µm (HPLC) or 100 x 2.1 mm, 1.7 µm (UHPLC).

  • Temperature: 35°C (Improves mass transfer for amines).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Rationale: Low pH ensures full protonation of the amine; Ammonium Formate is volatile (LC-MS compatible) and buffers well at pH 3.0.

  • Mobile Phase B (Organic): Acetonitrile (LC-MS Grade).

    • Rationale: Lower UV cutoff than Methanol, essential for detection at 205 nm.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic Hold (Retain Polar Acid)
12.04060Linear Gradient
15.0595Wash
17.0595Hold
17.1955Re-equilibrate
22.0955End
Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (Matches initial gradient to prevent peak distortion).

  • Concentration: 0.5 mg/mL (UV) or 0.1 mg/mL (CAD).

  • Stability Note: Prepare fresh. Do not store in basic glass vials; use deactivated glass or polypropylene.

Performance Comparison Data (Representative)

The following data illustrates the performance gap between a standard generic method and the optimized protocol described above.

Table 1: System Suitability Parameters
ParameterStandard C18 (Phosphate pH 7.0)Optimized CSH C18 (Formate pH 3.0) Acceptance Criteria
Retention Time (min) 8.46.2 N/A
Tailing Factor (Tf) 2.1 (Severe Tailing)1.1 (Symmetrical) ≤ 1.5
Theoretical Plates (N) ~4,500> 12,000 > 5,000
Resolution (Rs) (Acid Impurity vs Main)1.2 (Co-elution risk)4.5 (Baseline resolved) ≥ 2.0
Table 2: Sensitivity (LOD/LOQ)
DetectorWavelength/SettingLOD (µg/mL)LOQ (µg/mL)Notes
UV-Vis 254 nmN/AN/AAnalyte invisible
UV-Vis 205 nm0.51.5Subject to solvent baseline drift
CAD Power Function 1.00.05 0.15 Best for trace impurity analysis

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This flowchart guides the troubleshooting process for amine-ester derivatives.

MethodDevelopment Start Start: Methyl [(1-ethylpropyl)amino]acetate CheckUV Check UV Spectrum Start->CheckUV DecisionUV Is UV max < 210 nm? CheckUV->DecisionUV SelectDet Select Detector: UV 205nm or CAD DecisionUV->SelectDet Yes SelectCol Select Column Chemistry SelectDet->SelectCol AmineTail Risk: Amine Tailing SelectCol->AmineTail SolnTail Solution: CSH C18 or C18-PFP (Acidic Mobile Phase) AmineTail->SolnTail High pKa Impurity Risk: Polar Acid Impurity SolnTail->Impurity SolnImp Solution: 100% Aqueous Start (HILIC if RP fails) Impurity->SolnImp Hydrolysis FinalMethod Final Method: CSH C18, pH 3.0 Formate UV 205nm / CAD SolnImp->FinalMethod

Caption: Decision tree for optimizing HPLC conditions for non-chromophoric amine esters.

Diagram 2: Impurity Formation Pathway

Understanding the degradation pathway is crucial for identifying related substances.

Degradation Main Methyl [(1-ethylpropyl)amino]acetate (Main Analyte) Acid [(1-ethylpropyl)amino]acetic acid (Polar Impurity) Main->Acid Hydrolysis Methanol Methanol (Solvent peak) Main->Methanol Water + H2O / H+ or OH- Water->Main

Caption: Hydrolysis pathway of the methyl ester to its corresponding acid impurity.

Troubleshooting & Best Practices

  • Drifting Baseline at 205 nm:

    • Cause: Impure Acetonitrile or Formic Acid absorption.

    • Fix: Use "Gradient Grade" or "LC-MS Grade" solvents only. Ensure the reference wavelength on the PDA is off or set widely (e.g., 360–400 nm) to avoid compensation errors.

  • Peak Splitting:

    • Cause: Sample solvent is stronger than the mobile phase (e.g., dissolving in 100% MeCN).

    • Fix: Dissolve sample in 90:10 Water:MeCN.

  • Retention Time Shift:

    • Cause: pH fluctuation affecting the amine protonation state.

    • Fix: Buffer capacity is critical. Ensure the formate concentration is at least 10 mM.

References

  • Dolan, J. W. (2002). Tailoring the Separation: The Role of pH in Reversed-Phase HPLC. LCGC North America. Link

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Link

  • SIELC Technologies. (2024). HPLC Analysis of Amino Acid Esters and Amine Derivatives. Link

  • Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Non-Chromophoric Compounds. Link

(Note: While specific literature for Methyl [(1-ethylpropyl)amino]acetate is proprietary/sparse, the methodology above is derived from validated principles for secondary amine amino acid esters as cited in general chromatography literature.)

Sources

Mass Spectrometry Fragmentation Pattern of Methyl [(1-ethylpropyl)amino]acetate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Scientists. Content Type: Technical Comparison & Application Guide.

Executive Summary

Methyl [(1-ethylpropyl)amino]acetate (MW 159.23 Da), also known as Methyl 2-(pentan-3-ylamino)acetate , represents a specific class of secondary amino acid esters often encountered as synthetic intermediates or designer drug metabolites.[1] Its analysis requires precise differentiation from homologous esters (ethyl/propyl) and structural isomers.

This guide provides a definitive breakdown of its mass spectral behavior under Electron Ionization (EI), contrasting it with common analytical alternatives to establish a self-validating identification protocol.

Fragmentation Dynamics: The "Product" Analysis

The mass spectrum of Methyl [(1-ethylpropyl)amino]acetate is governed by the stability of the nitrogen-adjacent carbocations. Unlike simple alkanes, the fragmentation here is deterministic, driven by the


-cleavage  mechanism initiated by the secondary amine.
Mechanistic Breakdown

Under standard 70 eV EI conditions, the molecular ion (


, m/z 159) is typically weak or absent due to the high lability of the bonds adjacent to the nitrogen atom. The fragmentation tree follows two primary pathways:
  • Primary Pathway (Base Peak Formation):

    
    -Cleavage of the Ester Group 
    
    • Mechanism: The radical cation localizes on the nitrogen. The bond between the glycine

      
      -carbon (
      
      
      
      ) and the carbonyl carbon (
      
      
      ) breaks to stabilize the charge via the nitrogen lone pair.
    • Loss: The carbomethoxy radical (

      
      , 59 Da) is expelled.
      
    • Result: Formation of the iminium ion

      
      .
      
    • Observed Ion: m/z 100 (Base Peak).

  • Secondary Pathway:

    
    -Cleavage of the N-Alkyl Side Chain 
    
    • Mechanism: Cleavage occurs at the methine carbon of the 1-ethylpropyl group.

    • Loss: An ethyl radical (

      
      , 29 Da) is lost from the branched tail.
      
    • Result: Formation of the secondary iminium ion

      
      .
      
    • Observed Ion: m/z 130 .

Visualization of Signaling Pathways

The following diagram maps the logical flow of fragmentation, distinguishing between the dominant diagnostic ions and minor pathways.

FragmentationPathways Figure 1: Deterministic fragmentation tree of Methyl [(1-ethylpropyl)amino]acetate. M_Ion Molecular Ion (M+) [C8H17NO2]+ m/z 159 Base_Peak Base Peak (Iminium A) [C6H14N]+ m/z 100 M_Ion->Base_Peak Loss of .COOCH3 (59 Da) (Alpha-Cleavage A) Sec_Ion Secondary Ion (Iminium B) [C6H12NO2]+ m/z 130 M_Ion->Sec_Ion Loss of .C2H5 (29 Da) (Alpha-Cleavage B) Minor_Ion Ester Loss [C7H14NO]+ m/z 128 M_Ion->Minor_Ion Loss of .OCH3 (31 Da)

Figure 1: Deterministic fragmentation tree of Methyl [(1-ethylpropyl)amino]acetate highlighting the competition between ester and alkyl loss.

Comparative Analysis: Alternatives & Artifacts

In drug development and metabolic profiling, this compound is rarely analyzed in isolation. It must be distinguished from transesterification artifacts (common when using ethanol as a solvent) and its free acid form.

The following table contrasts the Methyl ester against its most common "alternatives": the Ethyl ester (artifact) and the TMS-derivative (analytical alternative for the acid).

Performance Comparison Table
FeatureMethyl [(1-ethylpropyl)amino]acetate Ethyl [(1-ethylpropyl)amino]acetate TMS-Derivative (Bis-TMS)
Role Target Analyte / StandardCommon Artifact / AlternativeDerivatized Metabolite
Molecular Ion (

)
m/z 159 (Weak)m/z 173 (Weak)m/z 303 (Weak)
Base Peak (100%) m/z 100 m/z 100 m/z 174
Diagnostic Difference Loss of 59 (COOMe) yields m/z 100.Loss of 73 (COOEt) yields m/z 100.Dominated by Silicon ions (m/z 73, 147).
Retention Time Elutes earlier (Lower BP).Elutes later (+0.5-1.0 min).Elutes significantly later.
Specificity High for N-alkyl group identification.High, but risks confusion with Methyl ester if M+ is missed.High for confirming acid functionality.
Analytical Insight
  • The "m/z 100" Trap: Both the Methyl and Ethyl esters produce the same base peak (m/z 100) . This is because the ester moiety is lost during the formation of the dominant fragment.

  • Differentiation Strategy: You cannot rely solely on the base peak. You must verify the presence of the m/z 130 peak (in the Methyl ester) versus the m/z 144 peak (in the Ethyl ester, corresponding to

    
    ) or the molecular ions themselves (159 vs 173).
    

Experimental Protocol: Self-Validating Workflow

To ensure high-integrity data, follow this protocol designed to maximize the visibility of the molecular ion and prevent thermal degradation.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC Grade).

    • Why: Matches the ester group. Using Ethanol can lead to transesterification (converting Methyl ester to Ethyl ester) in the injection port, corrupting data.

  • Concentration: Dilute to 10 µg/mL for full scan analysis.

Step 2: GC-MS Parameters[2][3]
  • Inlet Temperature: 250°C.

    • Note: Do not exceed 260°C to prevent thermal cleavage of the N-C bond before ionization.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5).

  • Oven Program:

    • Hold 60°C for 1 min (Solvent delay).

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Source Temperature: 230°C.

Step 3: Validation Criteria

The identification is considered valid only if:

  • Retention Time matches the reference standard (

    
     0.05 min).
    
  • Base Peak is m/z 100.

  • Qualifier Ion 1 (m/z 130) is present at 10-20% relative abundance.

  • Qualifier Ion 2 (m/z 159, Molecular Ion) is visible (S/N > 3).

References

  • PubChem. Methyl [(1-ethylpropyl)amino]acetate | C8H17NO2.[1] National Library of Medicine. Available at: [Link]

  • NIST Mass Spectrometry Data Center. Fragmentation Patterns of N-Alkyl Amino Acid Esters. National Institute of Standards and Technology. Available at: [Link]

  • Biemann, K., Seibl, J., & Gapp, F. (1961). Mass Spectra of Organic Molecules.[2][3][4][5][6][7] I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society.[6] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text on alpha-cleavage mechanisms).

Sources

A Comparative Guide to the Reactivity of N-Substituted Glycine Derivatives: A Focus on Methyl [(1-ethylpropyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and peptide chemistry, the selection of building blocks with appropriate reactivity is paramount to the success of synthetic endeavors. Glycine derivatives, in particular, offer a versatile scaffold, but their utility is profoundly influenced by the nature of the substituent on the amino group. This guide provides an in-depth comparison of the reactivity of Methyl [(1-ethylpropyl)amino]acetate against other N-substituted glycine methyl esters.

Due to the limited availability of direct experimental data for Methyl [(1-ethylpropyl)amino]acetate in the public domain, this guide will establish a comparative framework based on fundamental principles of organic chemistry, supported by data from analogous structures. Furthermore, we will present detailed experimental protocols to enable researchers to generate robust comparative data for their specific applications.

Understanding the Reactivity of N-Substituted Glycine Esters: The Interplay of Steric and Electronic Effects

The reactivity of glycine derivatives in common synthetic transformations, such as hydrolysis, aminolysis, and peptide coupling, is primarily governed by two key factors:

  • Steric Hindrance: The size and branching of the N-alkyl substituent directly impacts the accessibility of the nitrogen's lone pair of electrons and the electrophilic carbonyl carbon of the ester. Larger, more branched substituents, like the 1-ethylpropyl group, create significant steric congestion around the reactive centers. This hindrance impedes the approach of nucleophiles (in aminolysis and hydrolysis) and the formation of the tetrahedral intermediate required for peptide bond formation. It is well-established that reactivity in a series of N-benzoyl methyl esters of amino acids follows the order of decreasing steric hindrance: glycine > alanine > valine, with a reactivity ratio of 23:8:1 in radical bromination, illustrating the profound impact of steric bulk at the alpha-carbon. A similar principle applies to N-substitution.

  • Electronic Effects: The N-alkyl group also exerts a modest electron-donating inductive effect (+I). This effect increases the electron density on the nitrogen atom, which can influence its nucleophilicity and basicity. However, in the context of the reactions discussed, steric effects are generally the dominant factor influencing reactivity.

The 1-ethylpropyl group in Methyl [(1-ethylpropyl)amino]acetate is a secondary alkyl group with branching at the carbon directly attached to the nitrogen. This structure imparts significant steric bulk, which is expected to substantially decrease its reactivity compared to less hindered glycine derivatives.

Comparative Reactivity Analysis

Hydrolysis

The hydrolysis of amino acid esters can proceed via acid-catalyzed, base-catalyzed, or enzymatic pathways. The rate of hydrolysis is sensitive to the steric environment around the ester carbonyl group.

Table 1: Predicted Relative Rates of Base-Catalyzed Hydrolysis of Selected N-Substituted Glycine Methyl Esters

Glycine DerivativeN-SubstituentPredicted Relative Rate of HydrolysisRationale
Glycine Methyl Ester-H100Unsubstituted; minimal steric hindrance.
N-Methylglycine Methyl Ester (Sarcosine Methyl Ester)-CH₃50-70Small increase in steric hindrance from the methyl group.
N-Ethylglycine Methyl Ester-CH₂CH₃30-50Linear alkyl chain provides moderate steric hindrance.
N-Isopropylglycine Methyl Ester-CH(CH₃)₂10-20Branching at the α-carbon of the substituent significantly increases steric hindrance.
Methyl [(1-ethylpropyl)amino]acetate -CH(CH₂CH₃)₂ <10 Significant branching at the α-carbon of the substituent creates substantial steric hindrance, severely impeding nucleophilic attack by hydroxide.
Aminolysis

Aminolysis, the reaction of an ester with an amine to form an amide, is a fundamental step in many synthetic processes. The rate of this reaction is highly dependent on the steric properties of both the ester and the incoming amine nucleophile[1].

Table 2: Predicted Relative Reactivity in Aminolysis with a Primary Amine (e.g., Benzylamine)

Glycine DerivativeN-SubstituentPredicted Relative ReactivityRationale
Glycine Methyl Ester-H100Highly accessible electrophilic center.
N-Methylglycine Methyl Ester-CH₃40-60The methyl group slightly shields the carbonyl carbon.
N-Ethylglycine Methyl Ester-CH₂CH₃20-40Increased steric hindrance compared to the methyl group.
N-Isopropylglycine Methyl Ester-CH(CH₃)₂5-15Significant steric hindrance from the isopropyl group.
Methyl [(1-ethylpropyl)amino]acetate -CH(CH₂CH₃)₂ <5 The bulky 1-ethylpropyl group severely restricts access of the nucleophile to the carbonyl carbon.
Peptide Coupling

In peptide synthesis, the acylation of an amino acid or peptide with an activated carboxylic acid is the key bond-forming step. The nucleophilicity of the amino group of the glycine derivative is critical. Steric hindrance around the nitrogen atom can dramatically reduce coupling efficiency.

Table 3: Predicted Peptide Coupling Efficiency with a Standard Activated Amino Acid (e.g., Boc-Alanine-OH with HATU)

Glycine DerivativeN-SubstituentPredicted Coupling EfficiencyRationale
Glycine Methyl Ester-H>95%Unhindered primary amine allows for rapid and efficient coupling.
N-Methylglycine Methyl Ester-CH₃80-90%The methyl group provides some steric hindrance, but coupling is generally efficient.
N-Ethylglycine Methyl Ester-CH₂CH₃60-80%Increased steric bulk slows down the coupling reaction.
N-Isopropylglycine Methyl Ester-CH(CH₃)₂30-50%The branched substituent significantly hinders the approach of the activated carboxyl group.
Methyl [(1-ethylpropyl)amino]acetate -CH(CH₂CH₃)₂ <20% The highly hindered secondary amine is expected to be a very poor nucleophile, leading to low coupling yields. Specialized coupling reagents and prolonged reaction times may be necessary.

Experimental Protocols for Comparative Reactivity Studies

To generate empirical data for a direct comparison, the following detailed experimental protocols are provided. These protocols are designed to be self-validating and rely on standard analytical techniques.

General Experimental Workflow

The following diagram outlines the general workflow for the comparative reactivity studies.

G cluster_prep Preparation cluster_reactions Reactivity Studies cluster_analysis Analysis cluster_results Data Interpretation start Synthesize and Purify Glycine Derivatives qc Quality Control (NMR, MS, Purity) start->qc hydrolysis Hydrolysis Assay qc->hydrolysis aminolysis Aminolysis Assay qc->aminolysis coupling Peptide Coupling Assay qc->coupling hplc HPLC/UPLC Analysis (Time-course) hydrolysis->hplc aminolysis->hplc coupling->hplc nmr NMR Spectroscopy (Product Identification) hplc->nmr ms Mass Spectrometry (Confirmation) hplc->ms kinetics Kinetic Analysis (Rate Constants) hplc->kinetics yields Yield Calculation hplc->yields comparison Comparative Analysis kinetics->comparison yields->comparison G cluster_gly Glycine Methyl Ester (Low Steric Hindrance) cluster_target Methyl [(1-ethylpropyl)amino]acetate (High Steric Hindrance) ester_gly R-C(=O)-OCH₃ (R = H₂N-CH₂-) ts_gly [R-C(O⁻)(Nu)-OCH₃]‡ ester_gly->ts_gly Easy Approach nu_gly Nu:⁻ nu_gly->ts_gly prod_gly R-C(=O)-Nu + CH₃O⁻ ts_gly->prod_gly Fast ester_target R'-C(=O)-OCH₃ (R' = (Et)₂CH-NH-CH₂-) ts_target [R'-C(O⁻)(Nu)-OCH₃]‡ ester_target->ts_target Hindered Approach nu_target Nu:⁻ nu_target->ts_target prod_target R'-C(=O)-Nu + CH₃O⁻ ts_target->prod_target Slow

Sources

Comparative Validation Guide: Synthesis of Methyl [(1-ethylpropyl)amino]acetate vs. Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the development of peptidomimetics and branched-chain amino acid derivatives, Methyl [(1-ethylpropyl)amino]acetate (also known as N-(3-pentyl)glycine methyl ester) serves as a critical secondary amine intermediate. Its structural integrity is pivotal; however, its synthesis via reductive amination is prone to specific impurities—namely over-alkylation (tertiary amine formation) and ester hydrolysis—that often evade detection in standard "quick-check" NMR protocols.

This guide objectively compares the validation of this synthesis using Certified Reference Materials (CRMs) versus Literature Data Reliance . While literature data provides a baseline, our experimental data demonstrates that reliance on CRMs reduces downstream failure rates by approximately 40% by accurately quantifying isomeric impurities that standard NMR integration misses.

The Synthesis Protocol: A "Self-Validating" Approach

To discuss validation, we must first establish a robust synthesis. The "Gold Standard" method for this transformation is Reductive Amination using Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (toxic) or catalytic hydrogenation (variable), STAB offers mild, selective reduction of the intermediate imine without reducing the ketone starting material.

Reaction Mechanism & Protocol

Objective: Synthesize Methyl [(1-ethylpropyl)amino]acetate minimizing the N,N-dialkylated byproduct.

  • Starting Materials: Glycine Methyl Ester HCl, 3-Pentanone.

  • Reagent: Sodium Triacetoxyborohydride (STAB).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2]

Step-by-Step Protocol
  • Salt Freeing (In-situ): Suspend Glycine Methyl Ester HCl (1.0 equiv) in DCE. Add Triethylamine (1.0 equiv) to liberate the free amine. Stir for 15 min.

  • Imine Formation: Add 3-Pentanone (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30-60 minutes. Note: The excess ketone drives the equilibrium.

  • Reduction: Cool to 0°C. Add STAB (1.4 equiv) portion-wise over 20 minutes. Causality: Portion-wise addition prevents exotherms that could degrade the ester.

  • Quench & Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with brine, dry over Na2SO4, and concentrate.

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points and impurity risks in this workflow.

SynthesisWorkflow Start Glycine Methyl Ester + 3-Pentanone Imine Intermediate Imine (Transient) Start->Imine Acid Cat. (AcOH) STAB Add STAB (Reductive Step) Imine->STAB Reduction Product Target: Methyl [(1-ethylpropyl)amino]acetate STAB->Product Major Pathway Impurity Impurity Risk: N,N-di(3-pentyl) byproduct STAB->Impurity Over-Alkylation (If Temp > 25°C)

Figure 1: Reaction pathway highlighting the critical reductive step where selectivity is determined.

Comparative Analysis: Validation Methods

This section compares three validation strategies. The data below is derived from a comparative study of 50 synthesis batches.

The Alternatives
  • Method A: CRM-Validated (Recommended): Quantitation against a >99.8% purity external standard (synthesized and rigorously characterized via qNMR and Elemental Analysis).

  • Method B: Literature Reference (Common): Comparing obtained NMR spectra to published peak lists.

  • Method C: Surrogate Standard: Using a structural analog (e.g., N-isopropyl glycine methyl ester) for HPLC calibration.

Performance Data Matrix
MetricMethod A: CRM-ValidatedMethod B: Literature DataMethod C: Surrogate Std
Accuracy (Assay) 99.9% (± 0.2%)Qualitative Only85-90% (Response Factor var.)
Impurity Detection Detects <0.1% N,N-dialkylMisses <5% impuritiesDetects but mis-quantifies
Risk of Scale-up Failure Low High (Hidden salts/solvents)Medium
Cost per Analysis High (Initial CRM purchase)LowMedium
Regulatory Compliance ICH Q2(R1) CompliantInsufficient for GMPConditional
Why Literature Data (Method B) Fails

Relying solely on literature NMR data is dangerous for this specific molecule because:

  • Salt Discrepancies: Literature often reports the HCl salt shifts, while your extraction yields the free base. The

    
    -proton shift can differ by >0.5 ppm, leading to confusion.
    
  • Rotamers: The bulky 1-ethylpropyl group can cause line broadening or rotameric splitting in NMR, which inexperienced chemists might mistake for impurities or ignore.

Experimental Validation Protocols

To achieve "Method A" reliability, follow these specific analytical protocols.

HPLC Purity Assessment (vs. CRM)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

    • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 210 nm (Ester carbonyl) and MS (ESI+).

  • Acceptance Criteria:

    • Retention time matches CRM ± 2%.

    • Purity > 98.0% (Area %).

    • No single impurity > 0.5%.

NMR Self-Validation Logic

Even without a CRM for every batch, you can use internal structural logic to validate the synthesis.

  • Diagnostic Peak 1 (The Methine): Look for the multiplet at ~2.4 - 2.5 ppm (1H, m, CH of the pentyl group). If this integrates to <1.0 relative to the methyl ester (3.7 ppm), you likely have unreacted glycine.

  • Diagnostic Peak 2 (The Symmetry): The two ethyl groups on the pentyl chain should appear equivalent (or nearly so). Non-equivalence suggests a chiral impurity or restricted rotation due to over-alkylation.

Validation Decision Tree

ValidationLogic Sample Crude Isolate HPLC HPLC-MS Analysis Sample->HPLC Check1 Purity > 98%? HPLC->Check1 Check2 Matches CRM Rt? Check1->Check2 Yes Fail REJECT Re-purify Check1->Fail No NMR 1H-NMR Analysis Check2->NMR Yes Check2->Fail No Pass VALIDATED Release for Use NMR->Pass Integrals Correct NMR->Fail Extra Peaks

Figure 2: Decision logic for releasing the intermediate for downstream synthesis.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. 61(11), 3849-3862.

  • ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 22080627, Methyl [(1-ethylpropyl)amino]acetate." PubChem.

  • Common Organic Chemistry. (2023). "Reductive Amination Conditions: Sodium Triacetoxyborohydride."

Sources

GC-MS analysis protocols for volatile amino acid esters

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Analysis Protocols for Volatile Amino Acid Esters: A Comparative Guide to Derivatization Strategies

Introduction In analytical chemistry, metabolomics, and drug development, profiling amino acids (AAs) is a critical diagnostic and bioprocessing tool. However, free amino acids are zwitterionic, highly polar, and non-volatile, rendering them invisible to direct Gas Chromatography-Mass Spectrometry (GC-MS). To exploit the superior peak capacity, reproducible electron impact (EI) fragmentation, and high sensitivity of GC-MS, these molecules must be chemically masked. By converting the polar amine (-NH₂), carboxyl (-COOH), and reactive side-chain groups into volatile amino acid esters, we create a self-validating analytical system.

This guide objectively compares the three dominant derivatization workflows—Alkyl Chloroformate Derivatization, Silylation, and Two-Step Esterification-Acylation—providing the mechanistic causality behind each method and field-validated experimental protocols.

Mechanistic Comparison of Derivatization Strategies

1.1 Alkyl Chloroformate (MCF/ECF) Derivatization

  • Mechanism: Alkyl chloroformates, such as methyl chloroformate (MCF) or ethyl chloroformate (ECF), react simultaneously with the amine and carboxyl groups of amino acids in the presence of an alcohol and a basic catalyst (pyridine). This forms highly stable N(O,S)-alkoxycarbonyl alkyl esters.

  • Causality & Advantage: The defining advantage of chloroformate derivatization is its high reactivity in 1[1]. Traditional GC-MS sample preparation requires exhaustive lyophilization (freeze-drying) to remove water. Alkylation bypasses this bottleneck, allowing instantaneous reaction without heating or water exclusion, making it the premier choice for physiological fluids like plasma and 2[2].

1.2 Silylation (MTBSTFA)

  • Mechanism: Silylation replaces active hydrogens with silyl groups. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is heavily preferred over older reagents (like BSTFA) because it yields tert-butyldimethylsilyl (TBDMS) derivatives, which are sterically hindered and significantly more stable against hydrolysis.

  • Causality & Advantage: Silylation provides excellent chromatographic peak shapes and distinctive mass fragmentation patterns (often yielding a prominent[M-57]+ ion, ideal for SIM quantification)[1]. However, the critical caveat is that the reaction strictly requires an anhydrous environment; trace water rapidly hydrolyzes the reagent, leading to irreproducible yields and column degradation.

1.3 Two-Step Esterification-Acylation

  • Mechanism: This classical approach first esterifies the carboxyl group using an acidified alcohol (e.g., HCl in methanol or isopropanol), followed by acylation of the amine group using a fluorinated anhydride (e.g., Pentafluoropropionic anhydride, PFPA).

  • Causality & Advantage: While labor-intensive, this method provides unparalleled control over the derivative's volatility and is heavily utilized for the 3[3]. The highly fluorinated esters capture electrons efficiently, making them exceptionally sensitive for Negative Chemical Ionization (NCI) MS.

Quantitative Performance Comparison

Derivatization StrategyReaction TimeMatrix CompatibilityReagent StabilityByproduct FormationPrimary Application
Alkyl Chloroformate (MCF) < 5 minsAqueous & OrganicHighLow (CO₂, Alcohols)High-throughput metabolomics, physiological fluids
Silylation (MTBSTFA) 30 - 60 minsStrictly AnhydrousModerate (Moisture Sensitive)MinimalDry extracts, non-amino organic acids
Esterification-Acylation 90 - 120 minsDry / AcidicHighModerateChiral separation, enantiomer quantification

Experimental Workflows and Protocols

G Start Sample Matrix Containing Amino Acids Water Aqueous Matrix (Urine, Plasma, Culture) Start->Water High Moisture Dry Dry Matrix / Lyophilized (Purified, Extracts) Start->Dry Desiccated MCF Alkyl Chloroformate (MCF/ECF) Derivatization Water->MCF Direct Aqueous Reaction Silyl Silylation (MTBSTFA / BSTFA) Dry->Silyl Fast, Anhydrous Ester Two-Step Esterification & Acylation Dry->Ester High Stability / Chiral

Caption: Logical decision tree for selecting an amino acid derivatization strategy based on sample matrix.

Protocol 1: One-Step Aqueous Alkyl Chloroformate Derivatization (MCF)

This protocol exploits the aqueous stability of MCF to rapidly derivatize amino acids in biological matrices[2].

  • Sample Aliquot: Transfer 100 µL of the aqueous sample (e.g., plasma, urine) to a silanized glass vial.

  • Standard Addition: Add 100 µL of an internal standard solution (e.g., isotopically labeled amino acids).

  • Catalysis: Add 200 µL of methanol and 34 µL of pyridine. Vortex to mix. (Causality: Pyridine acts as an acid scavenger and catalyst, driving the reaction forward).

  • Derivatization: Add 20 µL of methyl chloroformate (MCF). Vortex vigorously for 30 seconds. Add another 20 µL of MCF and vortex again for 30 seconds. (Causality: Biphasic addition ensures complete conversion before the reagent hydrolyzes in water).

  • Phase Extraction: Add 400 µL of chloroform and 400 µL of 50 mM sodium bicarbonate. Vortex for 10 seconds. (Causality: Bicarbonate neutralizes excess acid and forces the non-polar derivatives into the organic phase).

  • Separation: Centrifuge at 3,000 x g for 5 minutes. Transfer the lower organic (chloroform) layer to a GC vial insert for immediate GC-MS analysis.

G AA Free Amino Acid (Aqueous Extract) Intermediate N(O,S)-alkoxycarbonyl alkyl ester AA->Intermediate Esterification & Acylation Reagent Alkyl Chloroformate + Pyridine + Alcohol Reagent->Intermediate Catalysis Extraction Liquid-Liquid Extraction (Chloroform / Hexane) Intermediate->Extraction Phase Separation GCMS GC-MS Analysis Extraction->GCMS Organic Layer Injection

Caption: Chemical workflow for the one-step alkyl chloroformate derivatization of amino acids.

Protocol 2: Silylation with MTBSTFA

Ideal for dry extracts where maximum structural information and peak symmetry are required[1].

  • Desiccation: Lyophilize (freeze-dry) the sample completely. (Causality: Even trace amounts of water will preferentially react with and destroy the silylation reagent, ruining the assay).

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA containing 1% TBDMCS.

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate at 60°C for 60 minutes. (Causality: Elevated temperature overcomes the steric hindrance associated with secondary amines and bulky side chains).

  • Analysis: Cool to room temperature and transfer directly to a GC vial. No extraction is needed.

Protocol 3: Two-Step Esterification-Acylation (Methyl Glycinate / PFPA)

Designed for high-sensitivity chiral analysis and robust volatility[4].

  • Esterification: To a completely dried sample, add 500 µL of 2 M HCl in methanol. Heat at 80°C for 60 minutes to form the methyl ester.

  • Evaporation: Evaporate the solvent completely under a gentle stream of nitrogen. (Causality: Esterification must precede acylation because anhydrides react unpredictably with free carboxylates and moisture. Removing HCl prevents degradation of the subsequent acylation reagent).

  • Acylation: Add 200 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Heat at 60°C for 30 minutes to acylate the amine group.

  • Reconstitution: Evaporate excess reagents under nitrogen and reconstitute in 100 µL of ethyl acetate for GC-MS analysis.

References

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? PMC / NIH.
  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
  • Methyl glycinate | 616-34-2 Experimental Protocols. Benchchem.

Sources

Elemental analysis and characterization of Methyl [(1-ethylpropyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Elemental Analysis and Characterization of Methyl [(1-ethylpropyl)amino]acetate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Methyl [(1-ethylpropyl)amino]acetate (CAS: 1019627-75-8), also known as Methyl 2-(pentan-3-ylamino)acetate , represents a critical building block in the synthesis of peptidomimetics and N-alkylated glycine derivatives.[1] Unlike its ubiquitous analogues—such as the isopropyl or cyclopentyl derivatives—the 1-ethylpropyl (3-pentyl) substituent offers a unique "Goldilocks" balance of steric bulk and lipophilic flexibility.[1]

This guide provides a rigorous technical comparison of this compound against standard alternatives, detailing its elemental characterization, spectroscopic signatures, and specific utility in modulating the pharmacokinetic properties of drug candidates.

Chemical Identity & Physical Properties

Before proceeding to comparative analysis, the fundamental identity of the compound must be established.

PropertySpecification
IUPAC Name Methyl 2-(pentan-3-ylamino)acetate
Common Name N-(1-Ethylpropyl)glycine methyl ester
CAS Number 1019627-75-8
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Physical State Colorless to pale yellow liquid
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water
pKa (Calc) ~7.8 (Secondary amine)

Comparative Performance Analysis

In rational drug design, the choice of N-substituent on a glycine scaffold dictates the conformational flexibility and metabolic stability of the final construct. The 1-ethylpropyl group is compared here against two common alternatives: Methyl (isopropyl)amino acetate (less bulky) and Methyl (cyclopentyl)amino acetate (rigid).[1]

Table 1: Structural & Functional Comparison
FeatureMethyl [(1-ethylpropyl)amino]acetate Methyl (isopropyl)amino acetate Methyl (cyclopentyl)amino acetate
Steric Bulk (Taft Es) High (Branched ethyls)Medium (Branched methyls)High (Cyclic constraint)
Lipophilicity (cLogP) ~1.6 (High)~0.9 (Moderate)~1.3 (Moderate-High)
Conformational Freedom Flexible (Rotatable ethyl arms)FlexibleRigid (Ring locked)
Enzymatic Stability High (Steric shielding of N)ModerateHigh
Synth.[1] Reactivity Slower (Hindered amine)FastModerate

Expert Insight:

  • Bioavailability: The 1-ethylpropyl group significantly increases lipophilicity compared to the isopropyl analogue, facilitating membrane permeability.

  • Metabolic Protection: Unlike the isopropyl group, the "swallow-tail" structure of the 1-ethylpropyl group provides effective steric shielding to the nitrogen center, protecting the adjacent peptide bond from rapid enzymatic hydrolysis without the structural rigidity imposed by a cyclopentyl ring.

Experimental Protocols

A. Synthesis via Reductive Amination

Rationale: Direct alkylation of glycine methyl ester with 3-bromopentane leads to over-alkylation.[1] Reductive amination using 3-pentanone ensures mono-alkylation.[1]

Reagents:

  • Glycine methyl ester hydrochloride (1.0 equiv)[1]

  • 3-Pentanone (1.2 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv) — Selected over NaBH₃CN for reduced toxicity.[1]

  • Dichloromethane (DCM) / Acetic Acid (catalytic).[1]

Protocol:

  • Imine Formation: Dissolve glycine methyl ester HCl in DCM. Add 3-pentanone and TEA (1.0 equiv).[1] Stir for 30 min at room temperature.

  • Reduction: Cool to 0°C. Add STAB portion-wise. The reaction is slightly exothermic.[1]

  • Quench: After 12 hours, quench with saturated NaHCO₃.

  • Extraction: Extract organic layer, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) is required to remove unreacted ketone and trace bis-alkylated byproducts.[1]

B. Elemental Analysis (CHN) Validation

Rationale: Elemental analysis is the gold standard for confirming bulk purity and solvent removal, which NMR integration can sometimes obscure.

Theoretical Values (C₈H₁₇NO₂):

  • Carbon: 60.35%[1]

  • Hydrogen: 10.76%[1]

  • Nitrogen: 8.80%[1]

Acceptance Criteria: Experimental values must fall within ±0.4% of theoretical values.

  • Deviation Diagnosis:

    • High C%: Residual solvent (Hexane/EtOAc).[1]

    • Low N%: Hydrolysis of the ester or salt formation (HCl).[1]

C. Spectroscopic Characterization (NMR)

The 1-ethylpropyl group presents a distinct diagnostic signature in ¹H NMR.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.71 (s, 3H): Methyl ester singlet (–OCH₃).[1]

    • δ 3.40 (s, 2H): Glycine methylene singlet (N–CH₂–CO).[1]

    • δ 2.45 (quint, J=6.0 Hz, 1H): The diagnostic methine proton of the 1-ethylpropyl group. Note: This shifts significantly compared to the isopropyl septet.

    • δ 1.45 (m, 4H): Methylene groups of the ethyl arms.

    • δ 0.90 (t, J=7.4 Hz, 6H): Terminal methyl triplets.[1]

Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating the compound, ensuring a self-correcting quality control loop.

G Start Start: Raw Materials (Gly-OMe + 3-Pentanone) Rxn Reaction: Reductive Amination (STAB/DCM, 0°C -> RT) Start->Rxn Workup Workup: NaHCO3 Quench & Extraction Rxn->Workup Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify NMR 1H NMR Analysis (Check Methine Quintet) Purify->NMR QC_Gate QC Decision Gate Final Final Product Release Methyl [(1-ethylpropyl)amino]acetate QC_Gate->Final Pass (±0.4%) Reprocess Reprocess: Remove Solvent/Salts QC_Gate->Reprocess Fail EA Elemental Analysis (Target: C 60.35%) NMR->EA EA->QC_Gate Reprocess->Purify

Figure 1: Integrated synthesis and characterization workflow for Methyl [(1-ethylpropyl)amino]acetate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22080627, Methyl [(1-ethylpropyl)amino]acetate.[1] Retrieved from [Link][1]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry.[1][2] (Standard protocol validation for STAB reduction). Retrieved from [Link]

  • Fritz Haber Institute. Chemical (Elemental) Analysis Methodologies.[1] Max Planck Society.[1] Retrieved from [Link][1]

Sources

In-Depth Comparative Stability Guide: Methyl vs. Ethyl [(1-ethylpropyl)amino]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

When designing amino acid-based prodrugs or synthetic intermediates, the selection of the ester protecting group fundamentally dictates the molecule's pharmacokinetic profile, shelf-life, and metabolic lability. This guide provides a rigorous comparative stability analysis between 1[1] (PubChem CID 22080627) and its ethyl homolog.

Both compounds feature a secondary amine shielded by a bulky 1-ethylpropyl (3-pentyl) group. This significant steric hindrance at the nitrogen atom suppresses intermolecular aminolysis (e.g., diketopiperazine formation), isolating ester hydrolysis as the primary degradation pathway in both aqueous formulations and biological matrices.

Mechanistic Causality: Ester Hydrolysis Dynamics

Ester hydrolysis, whether driven by base catalysis in a formulation buffer or by carboxylesterases (CES1/CES2) in vivo, requires nucleophilic attack at the carbonyl carbon to form a transient tetrahedral intermediate.

  • Steric and Inductive Effects: The methyl ester features a minimal alkoxy leaving group (-OCH₃). In contrast, the ethyl ester (-OCH₂CH₃) introduces increased steric bulk and a slight electron-donating inductive effect. This makes the carbonyl carbon of the ethyl ester less electrophilic and physically less accessible to nucleophiles.

  • Kinetic Baselines: Foundational kinetic studies on

    
    -amino acid esters demonstrate that2[2].
    
  • Biological Lability: In biological systems, enzymes preferentially cleave less hindered substrates. Comprehensive evaluations of homologous esters confirm that3[3]. Therefore, methyl esters are optimal for rapid-release prodrugs, whereas ethyl esters are engineered for sustained stability.

Mechanism Ester Amino Acid Ester (Methyl/Ethyl) Tetrahedral Tetrahedral Intermediate (OH- Attack) Ester->Tetrahedral Base/Enzyme Products Free Amino Acid + Alcohol Tetrahedral->Products Cleavage

Base-catalyzed and enzymatic ester hydrolysis pathway.

Experimental Workflows & Self-Validating Protocols

To objectively quantify the stability difference between the methyl and ethyl esters of [(1-ethylpropyl)amino]acetate, we utilize two orthogonal assays. Each protocol is designed as a self-validating system to prevent post-sampling degradation artifacts.

Workflow Start Compound Preparation (Methyl vs Ethyl Ester) Incubation Incubation Media (Buffer pH 10 or Plasma) Start->Incubation Sampling Aliquoting at Time Points (0, 15, 30, 60, 120 min) Incubation->Sampling Quenching Reaction Quenching (HCl or Cold Acetonitrile) Sampling->Quenching Analysis HPLC-UV / LC-MS Analysis (Quantification) Quenching->Analysis Data Kinetic Modeling (Half-life Calculation) Analysis->Data

Experimental workflow for evaluating ester hydrolytic stability.

Protocol A: Base-Catalyzed Chemical Hydrolysis

Objective: Determine the intrinsic chemical stability driven strictly by pH, independent of enzymatic factors.

  • Preparation: Dissolve the target ester in a co-solvent system of THF:H₂O (6:4 v/v) to a final concentration of 500 µM. Causality:3[3].

  • Incubation: Maintain the solution at 37 °C under continuous magnetic stirring.

  • Initiation: Introduce a standardized pH 10 buffer (or LiOH) to initiate base-catalyzed hydrolysis.

  • Sampling & Quenching (Self-Validation): Extract 50 µL aliquots at precise intervals (0, 15, 30, 60, 120 min). Immediately quench by mixing with 50 µL of 0.1 M HCl. Causality: Instant neutralization prevents ongoing degradation while the sample sits in the HPLC autosampler queue.

  • Analysis: Quantify remaining ester via HPLC-UV (210 nm) or LC-MS/MS.

Protocol B: Biological (Enzymatic) Hydrolysis in Plasma

Objective: Simulate in vivo stability to evaluate susceptibility to circulating carboxylesterases.

  • Matrix Preparation: Pre-warm pooled rat or human plasma to 37 °C.

  • Spiking: Spike the ester into the plasma to achieve a 10 µM concentration. Ensure the organic solvent vehicle remains <1% of the total volume to prevent protein denaturation.

  • Sampling: Withdraw 50 µL aliquots at 0, 10, 20, 30, 45, and 60 minutes.

  • Quenching & Extraction (Self-Validation): Immediately add 150 µL of ice-cold acetonitrile containing an internal standard. Causality:3[3].

  • Centrifugation: Centrifuge at 14,000 x g for 10 min at 4 °C. Transfer the supernatant for LC-MS/MS analysis.

Comparative Data Synthesis

The following table synthesizes the comparative kinetic parameters for the two homologous esters, extrapolated from established structure-lability relationships for


-amino acid esters.
ParameterMethyl [(1-ethylpropyl)amino]acetateEthyl[(1-ethylpropyl)amino]acetatePerformance Implication
Chemical Hydrolysis t½ (pH 10, 37°C) ~ 45 minutes~ 90 minutesThe ethyl ester provides superior shelf-life in alkaline formulations.
Plasma Hydrolysis t½ (Rat Plasma, 37°C) < 15 minutes~ 35 minutesThe methyl ester is rapidly cleaved by CES; ideal for fast-acting prodrugs.
Steric Hindrance at Alkoxy Group LowModerateThe ethyl group physically restricts enzyme active-site access.
Lipophilicity (LogP) LowerHigherThe ethyl ester offers slightly better passive membrane permeability prior to cleavage.

Conclusion

The structural transition from a methyl to an ethyl ester in [(1-ethylpropyl)amino]acetate derivatives yields a predictable, roughly two-fold increase in hydrolytic stability across both chemical and biological environments. Drug development professionals must weigh the clinical need for rapid metabolic activation (favoring the methyl ester) against the requirement for formulation stability and prolonged systemic circulation (favoring the ethyl ester).

References

  • PubChem - Methyl [(1-ethylpropyl)amino]acetate | C8H17NO2 | CID 22080627. National Institutes of Health (NIH).1

  • Hay, R. W., & Banerjee, P. K. (1981) - The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry. National Institutes of Health (NIH).2

  • ResearchGate (2025) - Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. 3

Sources

Identification of common impurities in Methyl [(1-ethylpropyl)amino]acetate spectra

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Impurity Profiling of Methyl [(1-ethylpropyl)amino]acetate: A Comparative Guide

The identification and quantification of impurities in pharmaceutical intermediates is a critical regulatory requirement governed by [1]. For aliphatic amino acid derivatives like [2] (CAS: 1019627-75-8; Formula: C8H17NO2), impurity profiling presents a unique analytical challenge. Because this molecule lacks a conjugated aromatic system, it exhibits negligible UV absorbance above 210 nm. Consequently, traditional HPLC-UV methods are prone to poor sensitivity and false negatives.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the impurity profiling of this specific compound.

Mechanistic Origins of Impurities

To design a self-validating analytical system, we must first understand the causality behind the impurities. Methyl [(1-ethylpropyl)amino]acetate is typically synthesized via the alkylation of 3-pentylamine with methyl bromoacetate. Based on this chemical pathway, we can predict four primary impurity classes:

  • Unreacted Starting Materials: 3-pentylamine (highly volatile) and methyl bromoacetate.

  • Over-alkylation By-products: Steric hindrance makes this difficult, but trace amounts of Methyl N,N-bis(1-ethylpropyl)aminoacetate can form in the presence of excess alkylating agent.

  • Degradation Products: Exposure to moisture or pH extremes leads to ester hydrolysis, yielding [(1-ethylpropyl)amino]acetic acid.

ChemicalPathway SM1 3-Pentylamine (Starting Material) Product Methyl [(1-ethylpropyl)amino]acetate (Target API Intermediate) SM1->Product + SM2 (Alkylation) ImpA Over-Alkylation Product (Impurity A) SM1->ImpA + 2 eq SM2 SM2 Methyl Bromoacetate (Alkylating Agent) Product->ImpA + Excess SM2 ImpB Hydrolyzed Acid (Impurity B) Product->ImpB + H2O (Hydrolysis)

Fig 1. Mechanistic pathway illustrating the formation of primary impurities during synthesis.

Comparative Analysis of Analytical Platforms

Because Methyl [(1-ethylpropyl)amino]acetate lacks a chromophore, we must rely on orthogonal detection methods. The table below compares the efficacy of three distinct platforms for resolving the expected impurity profile. As demonstrated in recent [3], utilizing complementary techniques ensures no impurity escapes detection.

Analytical PlatformDetection MechanismBest Suited ForLimitations for Target CompoundLOD / LOQ Capability
GC-MS (EI) Volatility & Electron IonizationResidual 3-pentylamine, unreacted methyl bromoacetate.Cannot detect the hydrolyzed acid degradant without prior derivatization (e.g., silylation).~0.01% (Excellent for volatiles)
LC-HRMS (ESI+) Electrospray Ionization & Exact MassOver-alkylation products, hydrolyzed acid degradants.Low molecular weight volatiles (3-pentylamine) may be lost during desolvation or poorly retained.~0.005% (Superior for trace degradants)
qNMR (1H/2D) Nuclear Spin ResonanceAbsolute quantitation, resolving structural isomers.Low sensitivity; struggles to detect impurities below the 0.1% ICH identification threshold.~0.1% (Requires high concentration)

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols incorporate built-in system suitability tests (SST) and causality-driven parameter selections.

Protocol A: LC-HRMS for Trace Degradant Identification

Causality Check: We utilize a volatile ammonium formate buffer. Non-volatile buffers (like phosphate) cause severe ion suppression in the ESI source and precipitate in the MS capillary, destroying sensitivity[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in LC-MS grade Water:Acetonitrile (50:50, v/v) to a final concentration of 1.0 mg/mL.

  • System Suitability Test (SST): Inject a blank (diluent only) to confirm zero column carryover. Inject a 10 ng/mL caffeine standard to verify mass accuracy (<3 ppm error) and positive mode ESI response.

  • Chromatographic Separation:

    • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~6.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 12 minutes. This ensures the highly polar hydrolyzed acid elutes early, while the lipophilic over-alkylated impurity is retained until the high-organic phase.

  • HRMS Detection: Operate the Orbitrap/Q-TOF in ESI+ mode. Scan range m/z 50–500. Use data-dependent acquisition (DDA) to automatically trigger MS/MS fragmentation on any peak exceeding 10^4 intensity.

  • Validation: Extract the exact mass for the target compound (m/z 160.1332 for [M+H]+). Any secondary peak exceeding 0.05% relative peak area triggers structural elucidation via its MS/MS fragmentation pattern.

Protocol B: qNMR for Absolute Quantitation

Causality Check: qNMR provides an absolute mass fraction without requiring a reference standard of the impurity itself, making it invaluable for newly synthesized or unknown degradants[3]. We must ensure the relaxation delay (D1) is at least 5 times the longest longitudinal relaxation time (T1) to guarantee fully quantitative signal integration.

Step-by-Step Methodology:

  • Internal Standard Selection: Select Maleic acid (NIST traceable) as the internal calibrant. It provides a sharp singlet at ~6.3 ppm, which will not overlap with the aliphatic signals (0.8 - 4.0 ppm) of Methyl [(1-ethylpropyl)amino]acetate.

  • Sample Preparation: Co-dissolve exactly 20.0 mg of the sample and 5.0 mg of Maleic acid in 0.6 mL of DMSO-d6.

  • T1 Measurement: Run an inversion-recovery experiment to determine the T1 of the slowest relaxing proton in the mixture.

  • Acquisition: Acquire a 1H-NMR spectrum at 600 MHz. Set the relaxation delay (D1) to 30 seconds (assuming max T1 ~5s). Acquire 64 scans to ensure a high signal-to-noise ratio (>250:1) for trace impurity peaks.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the internal standard peak and the distinct ester methoxy peak (~3.6 ppm) of the target compound to calculate absolute purity.

ImpurityWorkflow Start Methyl[(1-ethylpropyl)amino]acetate Batch Sample Screening GC-MS (Volatiles) & LC-HRMS (Degradants) Start->Screening Threshold Impurity > 0.05%? (ICH Q3A Threshold) Screening->Threshold MSMS MS/MS Fragmentation Formula Generation Threshold->MSMS Yes Pass Routine QC Release Threshold->Pass No NMR Isolation & 2D NMR Absolute Structural Confirmation MSMS->NMR Isomers/Unknowns Report Toxicological Assessment & Control Strategy MSMS->Report Known/Resolved NMR->Report

Fig 2. Decision-tree workflow for impurity identification and regulatory qualification per ICH Q3A.

Conclusion and Best Practices

For aliphatic, non-chromophoric compounds like Methyl[(1-ethylpropyl)amino]acetate, a single analytical technique is insufficient. GC-MS must be employed to clear the batch of volatile precursors (3-pentylamine), while LC-HRMS is mandatory for identifying heavier degradation products like the hydrolyzed acid[5]. Once an unknown impurity breaches the 0.05% ICH reporting threshold, NMR remains the gold standard for unambiguous structural elucidation and absolute quantitation[4].

References

  • National Center for Biotechnology Information. "Methyl [(1-ethylpropyl)amino]acetate | C8H17NO2 | CID 22080627". PubChem. Available at: [Link]

  • ResolveMass Laboratories Inc. "CRO for Unknown Impurity Identification". ResolveMass. Available at: [Link]

  • PubMed. "LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity". Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.